molecular formula C13H16BrNO B1446120 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde CAS No. 1699993-22-0

2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

Cat. No.: B1446120
CAS No.: 1699993-22-0
M. Wt: 282.18 g/mol
InChI Key: SCBBYRRTKGMGNZ-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is a useful research compound. Its molecular formula is C13H16BrNO and its molecular weight is 282.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-4-(4-methylpiperidin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c1-10-4-6-15(7-5-10)12-3-2-11(9-16)13(14)8-12/h2-3,8-10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBBYRRTKGMGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For inquiries, please contact: Senior Application Scientist, Chemical Synthesis Division

Document ID: TG-2B4MPB-20260121

Abstract

This technical guide provides an in-depth, scientifically rigorous protocol for the synthesis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde, a key building block in modern medicinal chemistry and drug development. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of aromatic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and comprehensive guidelines for the characterization of the final product. The content is structured to provide both the practical steps for synthesis and the theoretical understanding necessary for successful and reproducible outcomes.

Strategic Importance and Rationale for Synthesis

2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is a versatile intermediate in the synthesis of a wide range of pharmacologically active compounds. Its molecular architecture, featuring an ortho-bromo-substituted benzaldehyde and a 4-methylpiperidine moiety, offers multiple points for diversification. The aldehyde functionality serves as a handle for transformations such as reductive aminations and Wittig reactions, while the bromo-substituent is amenable to a variety of cross-coupling reactions, including Suzuki and Buchwald-Hartwig couplings. This dual functionality makes it a valuable precursor for the construction of complex molecular scaffolds, particularly in the development of kinase inhibitors and other targeted therapeutics.

The synthetic route detailed herein employs a nucleophilic aromatic substitution (SNAr) reaction between 2-bromo-4-fluorobenzaldehyde and 4-methylpiperidine. This method is favored for its high efficiency, operational simplicity, and the commercial availability of the starting materials.

Reaction Mechanism: A Deeper Look

The synthesis proceeds via a classic SNAr mechanism. The key to this reaction is the activation of the aromatic ring towards nucleophilic attack by the presence of electron-withdrawing groups. In the case of 2-bromo-4-fluorobenzaldehyde, both the aldehyde (-CHO) and the bromine (-Br) groups are electron-withdrawing, which lowers the electron density of the aromatic ring, making it susceptible to attack by a nucleophile.

The mechanism can be broken down into two main steps:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The nitrogen atom of 4-methylpiperidine, acting as the nucleophile, attacks the carbon atom of the benzaldehyde ring that is bonded to the fluorine atom. This results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the ortho- and para-electron-withdrawing groups.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in SNAr reactions. The use of a base, such as potassium carbonate (K₂CO₃), is crucial to neutralize the hydrofluoric acid (HF) formed as a byproduct, driving the reaction to completion.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products start 2-Bromo-4-fluorobenzaldehyde + 4-Methylpiperidine meisenheimer Meisenheimer Complex start->meisenheimer Nucleophilic Attack end 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde + HF meisenheimer->end Elimination of F- base K2CO3 (Base) end->base HF Neutralization

Caption: The SNAr mechanism for the synthesis.

Validated Experimental Protocol

This protocol is adapted from a procedure described for a similar synthesis and has been optimized for the preparation of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantityPurity
2-Bromo-4-fluorobenzaldehydeC₇H₄BrFO203.0110.0 g (49.2 mmol)≥98%
4-MethylpiperidineC₆H₁₃N99.175.36 g (54.1 mmol)≥98%
Potassium Carbonate (K₂CO₃)K₂CO₃138.217.48 g (54.1 mmol)≥99%
Dimethylformamide (DMF)C₃H₇NO73.09100 mLAnhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As requiredACS Grade
HexaneC₆H₁₄86.18As requiredACS Grade
Brine (saturated NaCl solution)NaCl(aq)-As required-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As required-
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 2-bromo-4-fluorobenzaldehyde (10.0 g, 49.2 mmol), potassium carbonate (7.48 g, 54.1 mmol), and anhydrous dimethylformamide (100 mL).

  • Addition of Amine: To the stirred suspension, add 4-methylpiperidine (5.36 g, 54.1 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C under a nitrogen atmosphere and maintain for 18 hours. The reaction can be monitored by thin-layer chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent system.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure to remove the DMF.

  • Extraction: Partition the residue between water (150 mL) and ethyl acetate (150 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 75 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (from 0% to 25% ethyl acetate) as the eluent. Combine the fractions containing the pure product and concentrate under reduced pressure to afford 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde as a solid.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants (2-Bromo-4-fluorobenzaldehyde, K2CO3, 4-Methylpiperidine in DMF) B 2. Heat to 110 °C for 18h (under N2 atmosphere) A->B C 3. Cool and Concentrate B->C D 4. Partition between EtOAc and Water C->D E 5. Extract Aqueous Layer D->E F 6. Wash with Brine E->F G 7. Dry and Concentrate F->G H 8. Flash Column Chromatography G->H I Final Product H->I

Caption: Step-by-step workflow for the synthesis.

Characterization of the Final Product

The identity and purity of the synthesized 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde should be confirmed using the following analytical techniques. The expected data is based on the analysis of the closely related compound, 2-Bromo-4-(piperidin-1-yl)benzaldehyde, with allowances for the presence of the 4-methyl group.

Analytical TechniqueExpected Results
¹H NMR Aldehyde Proton: A singlet around δ 10.1 ppm. Aromatic Protons: A doublet around δ 7.8 ppm (1H, ortho to aldehyde), a singlet or doublet around δ 7.0 ppm (1H, ortho to bromo), and a doublet of doublets or doublet around δ 6.8-6.9 ppm (1H, meta to aldehyde). Piperidine Protons: A series of multiplets between δ 0.9 and 3.5 ppm, with the methyl group appearing as a doublet around δ 0.9-1.0 ppm.
¹³C NMR Carbonyl Carbon: A signal around δ 190-192 ppm. Aromatic Carbons: Signals in the range of δ 110-160 ppm. Piperidine Carbons: Signals in the aliphatic region (δ 20-60 ppm).
Mass Spectrometry The mass spectrum (ESI+) should show a protonated molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight of the product (C₁₃H₁₆BrNO, MW: 282.18). The characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) should be observed for the molecular ion.
FT-IR A strong absorption band for the aldehyde C=O stretch is expected in the region of 1670-1690 cm⁻¹.

Safety and Handling

  • 2-Bromo-4-fluorobenzaldehyde: Irritant. Causes skin and serious eye irritation. May cause respiratory irritation.

  • 4-Methylpiperidine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage.

  • Dimethylformamide (DMF): A combustible liquid. Harmful if swallowed or in contact with skin. Causes serious eye irritation. May damage fertility or the unborn child.

  • Potassium Carbonate: Causes serious eye irritation.

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust, fumes, and vapors.

  • Handle flammable reagents away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Patent WO2015/195486 A1. Preparation of substituted 2-aminopyridines as IRAK4 inhibitors. 2015.
  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. RSC Med. Chem., 2023, 14, 1234-1248.
  • Safety Data Sheet for 2-Bromo-4-fluorobenzaldehyde. Sigma-Aldrich.
  • Safety Data Sheet for 4-Methylpiperidine. Sigma-Aldrich.
  • Safety Data Sheet for Dimethylformamide. Sigma-Aldrich.
  • Safety Data Sheet for Potassium Carbon

Characterization of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Abstract

This guide provides a comprehensive technical overview of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde, a substituted benzaldehyde derivative of significant interest in medicinal chemistry and synthetic organic chemistry. As a versatile intermediate, its precise structural confirmation and purity assessment are critical for the successful development of novel chemical entities. This document outlines a robust, multi-technique approach for its characterization, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) spectroscopy. We present not only the standard operating procedures but also the underlying scientific rationale for these analytical choices, ensuring a self-validating system of protocols. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's synthesis, properties, and analytical validation.

Introduction: A Key Building Block in Modern Synthesis

2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is a bifunctional organic molecule featuring three key chemical motifs: an aldehyde, an ortho-positioned bromine atom, and a para-positioned 4-methylpiperidine ring. This unique combination of functional groups makes it a highly valuable building block in drug discovery. The aldehyde group serves as a versatile handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and condensations. The bromine atom provides a site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of further molecular complexity. Finally, the piperidine moiety is a well-established pharmacophore in medicinal chemistry, known to improve physicochemical properties such as solubility and metabolic stability.[1][2]

The reliability of any synthetic campaign hinges on the quality of its starting materials. Therefore, a rigorous and unambiguous characterization of intermediates like 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is not merely a procedural step but a foundational pillar of scientific integrity. This guide details the necessary workflows to confirm its identity, structure, and purity with a high degree of confidence.

Proposed Synthesis and Purification

A logical and efficient route to synthesize this compound is via a nucleophilic aromatic substitution reaction. This approach leverages a commercially available, activated aromatic ring to introduce the amine moiety.

Synthetic Pathway

The synthesis involves the reaction of 2-bromo-4-fluorobenzaldehyde with 4-methylpiperidine. The electron-withdrawing nature of both the aldehyde and the bromine atom activates the fluorine atom for nucleophilic displacement by the secondary amine. A mild base is used to quench the hydrofluoric acid byproduct.

Synthetic_Pathway cluster_start Starting Materials start_A 2-Bromo-4-fluorobenzaldehyde reagents K₂CO₃, DMF 80-100 °C start_A->reagents start_B 4-Methylpiperidine start_B->reagents product 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde reagents->product Nucleophilic Aromatic Substitution

Caption: Proposed synthesis via Nucleophilic Aromatic Substitution.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 2-bromo-4-fluorobenzaldehyde (1.0 eq) in dimethylformamide (DMF, 5 mL/mmol), add 4-methylpiperidine (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Heating: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.[3]

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification
  • Methodology: The crude product is purified using flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30% ethyl acetate) is typically effective.

  • Fraction Collection: Fractions are collected and analyzed by TLC. Those containing the pure product are combined and concentrated to yield the final compound.

Core Analytical Characterization

The following section details the multi-pronged analytical approach required to fully characterize the title compound, ensuring its structural integrity and purity.

Characterization_Workflow start Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (ESI-MS) start->ms hplc HPLC/UPLC start->hplc ir IR Spectroscopy start->ir end_structure Structural Confirmation nmr->end_structure Confirms Connectivity ms->end_structure Confirms Mass & Br Isotope Pattern end_purity Purity >95% hplc->end_purity Quantifies Purity ir->end_structure Confirms Functional Groups

Caption: A comprehensive workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule.

  • Causality: ¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR provides a count of unique carbon atoms. Together, they create a detailed map of the molecular skeleton.

3.1.1. Protocol: NMR Sample Preparation

  • Weigh 5-10 mg of the purified compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Acquire spectra on a 400 MHz or higher field spectrometer.

3.1.2. Expected ¹H NMR Data (in CDCl₃) The spectrum should exhibit distinct signals corresponding to the aldehyde, aromatic, piperidine, and methyl protons.

Assignment Expected δ (ppm) Multiplicity Integration Rationale
Aldehyde (-CHO)9.8 - 10.1Singlet (s)1HHighly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group.
Aromatic H7.6 - 7.8Doublet (d)1HProton ortho to the aldehyde group.
Aromatic H6.9 - 7.1Doublet of doublets (dd)1HProton between the bromine and piperidine groups.
Aromatic H6.8 - 7.0Doublet (d)1HProton ortho to the piperidine group.
Piperidine (-NCH₂-)3.5 - 3.8Multiplet (m)2HAxial/equatorial protons adjacent to the nitrogen, deshielded by the nitrogen.
Piperidine (-NCH₂-)2.8 - 3.1Multiplet (m)2HAxial/equatorial protons adjacent to the nitrogen.
Piperidine (-CH₂-)1.6 - 1.9Multiplet (m)4HRemaining methylene protons on the piperidine ring.
Piperidine (-CH-)1.4 - 1.6Multiplet (m)1HMethine proton at the 4-position of the piperidine ring.
Methyl (-CH₃)0.9 - 1.1Doublet (d)3HMethyl group coupled to the adjacent methine proton.

3.1.3. Expected ¹³C NMR Data (in CDCl₃) A total of 13 distinct carbon signals are expected, assuming no accidental spectral overlap. Key signals include the aldehyde carbonyl (~190 ppm), aromatic carbons (110-160 ppm), and aliphatic carbons (20-60 ppm).

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and elemental composition of the compound.

  • Causality: For this specific molecule, MS provides the definitive signature of a bromine atom. Naturally occurring bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak in the mass spectrum will appear as a pair of peaks (M+ and M+2) of nearly equal intensity, separated by 2 Da. This isotopic pattern is a powerful diagnostic tool.[4]

3.2.1. Protocol: ESI-MS Analysis

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into an Electrospray Ionization (ESI) source.

  • Acquire the spectrum in positive ion mode. The molecule is expected to protonate to give the [M+H]⁺ ion.

  • Observe the mass-to-charge ratio (m/z) for the molecular ion cluster.

3.2.2. Expected MS Data

  • Molecular Formula: C₁₃H₁₆BrNO

  • Molecular Weight: 282.19 g/mol

  • Expected [M+H]⁺ Peaks: A pair of peaks at approximately m/z 282.05 and 284.05, with near-equal relative abundance.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a chemical compound.

  • Causality: This technique separates the target compound from any impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector quantifies the amount of each substance as it elutes, allowing for the calculation of percentage purity based on peak area.[5]

3.3.1. Protocol: HPLC Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (ACN) and water, both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape. For example, a gradient from 30% ACN to 95% ACN over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the aromatic system strongly absorbs (e.g., 254 nm).

  • Analysis: The purity is calculated by dividing the peak area of the main product by the total area of all observed peaks.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • Causality: Specific chemical bonds vibrate at characteristic frequencies when they absorb infrared radiation. This allows for the rapid confirmation of functional groups like the aldehyde carbonyl.[6]

3.4.1. Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O Stretch (Aldehyde)1685 - 1705Strong
C-H Stretch (Aldehyde)2820 - 2880 and 2720 - 2780Medium (often two bands)
C=C Stretch (Aromatic)1580 - 1610Medium-Strong
C-N Stretch (Aromatic-Amine)1250 - 1350Strong
C-Br Stretch500 - 650Medium

Physicochemical and Safety Data

A summary of the key physical properties and safety information is crucial for proper handling and use.

Property Value Source
CAS Number 1699993-22-0[7]
Molecular Formula C₁₃H₁₆BrNO[7]
Molecular Weight 282.19 g/mol [7]
Appearance Solid (predicted)-
Hazard Statement Irritant[7]

Handling and Storage:

  • Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials.

Conclusion: A Validated Approach

The characterization of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde requires a logical, multi-technique approach to ensure both structural accuracy and high purity. The combination of NMR for skeletal mapping, MS for molecular weight and elemental confirmation (specifically the bromine isotope pattern), and HPLC for quantitative purity assessment forms a self-validating system. Each technique provides a piece of the puzzle, and together they deliver an unambiguous confirmation of the compound's identity and quality, rendering it fit for purpose in demanding applications such as pharmaceutical research and development.

Validation_Logic NMR NMR (¹H, ¹³C) Confirmed_ID Confirmed Identity & Purity NMR->Confirmed_ID Verifies Connectivity MS Mass Spec MS->Confirmed_ID Verifies Mass & Br Presence HPLC HPLC HPLC->Confirmed_ID Verifies Purity Structure Hypothesized Structure C₁₃H₁₆BrNO Structure->NMR Structure->MS Purity Purity Assessment Purity->HPLC

Caption: Interlocking logic of the analytical validation process.

References

  • Synthesis, Structure and Chemical Transformations of 4-Aminobenzaldehyde. Scribd. [Link]

  • Simple synthetic route to 4-aminobenzaldehydes from anilines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate. [Link]

  • Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. PubMed. [Link]

  • Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. [Link]

  • Benzaldehyde, 2-bromo-. NIST WebBook. [Link]

  • 2-bromo-4-methylbenzaldehyde. Organic Syntheses Procedure. [Link]

  • can anyone suggest a method to synthesize 2-bromo benzaldehyde without using bromine water or HBr. Reddit. [Link]

  • Molecular structures of substituted benzaldehydes 1-50 (training set). ResearchGate. [Link]

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. National Institutes of Health. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. [Link]

  • 2-Bromo-4-(2-phenylimidazol-1-yl)benzaldehyde. PubChem. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]

  • Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press. [Link]

  • 2-Bromo-4-fluorobenzaldehyde. PubChem. [Link]

  • Medicinal chemistry for 2020. PubMed Central. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth technical guide for the comprehensive spectroscopic characterization of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde (C₁₃H₁₆BrNO), a key intermediate in medicinal chemistry and materials science. The structural elucidation of such molecules is paramount for ensuring purity, confirming identity, and guiding synthetic strategies. This guide is structured for researchers, chemists, and drug development professionals, offering not just data, but the underlying scientific rationale for each analytical technique. We will cover the theoretical and practical aspects of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS). Each section includes detailed, field-tested protocols, expected data, and an expert interpretation of the spectral features, grounded in established chemical principles.

Introduction and Structural Framework

The precise characterization of synthetic compounds is the bedrock of chemical research and development. For a molecule like 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde, with its distinct aromatic, aliphatic, and functional moieties, a multi-faceted spectroscopic approach is not just recommended, but essential for unambiguous structural verification. The molecule's structure combines a bromine-substituted benzaldehyde core with a 4-methylpiperidine group linked via a C-N bond. This substitution pattern gives rise to a unique electronic environment, which is reflected in its spectroscopic signatures.

This guide provides a predictive and methodological framework for its analysis. The protocols described herein are designed to be self-validating, ensuring that a competent analyst can reproduce and verify the expected findings.

Caption: Molecular structure with key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR.

Proton (¹H) NMR Spectroscopy

Expertise & Rationale: ¹H NMR provides information on the number of distinct proton environments, their relative numbers (integration), their electronic environment (chemical shift), and the proximity of neighboring protons (spin-spin splitting). For this molecule, we expect to clearly distinguish signals from the aldehyde, aromatic, and the 4-methylpiperidine regions. The choice of deuterated chloroform (CDCl₃) as a solvent is standard for many organic compounds of this polarity, as it offers excellent solubility and its residual solvent peak is well-characterized.

Experimental Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: The spectrum should be acquired on a 400 MHz (or higher) spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Temperature: 298 K.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16 (adjust for sample concentration).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Expected ¹H NMR Data

Assignment Expected Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
Aldehyde-H9.9 - 10.1s (singlet)1HStrong deshielding by the carbonyl group and aromatic ring.
Aromatic-H (ortho to CHO)7.7 - 7.8d (doublet)1HDeshielded by adjacent CHO and Br.
Aromatic-H (ortho to Br)7.1 - 7.2d (doublet)1HShielded relative to other aromatic protons.
Aromatic-H (ortho to N)6.9 - 7.0dd (doublet of doublets)1HInfluenced by both N (electron-donating) and Br (electron-withdrawing).
Piperidine-H (axial, adjacent to N)3.5 - 3.7m (multiplet)2HDeshielded by the nitrogen atom and aromatic ring.
Piperidine-H (equatorial, adjacent to N)2.9 - 3.1m (multiplet)2HDeshielded by nitrogen, but typically upfield from axial protons.
Piperidine-H (other)1.6 - 1.9m (multiplet)4HStandard aliphatic region for a piperidine ring.
Piperidine-H (CH-CH₃)1.4 - 1.6m (multiplet)1HAliphatic proton.
Methyl-H0.9 - 1.0d (doublet)3HStandard aliphatic methyl group, split by the adjacent CH proton.
Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Rationale: ¹³C NMR spectroscopy is used to determine the number of unique carbon atoms and to identify their functional type (e.g., carbonyl, aromatic C-X, aromatic C-H, aliphatic). A proton-decoupled experiment is standard, yielding a spectrum of singlets, which simplifies analysis by removing C-H splitting.

Experimental Protocol: ¹³C NMR Data Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Acquire on a 400 MHz spectrometer (operating at ~100 MHz for ¹³C).

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Processing: Apply Fourier transformation with exponential multiplication (line broadening of ~1 Hz), phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak at δ 77.16 ppm.

Expected ¹³C NMR Data

Assignment Expected Chemical Shift (δ, ppm) Rationale
C=O (Aldehyde)190 - 192Highly deshielded carbonyl carbon.
Aromatic C-N155 - 158Quaternary carbon attached to electron-donating nitrogen.
Aromatic C-H132 - 134Aromatic carbon ortho to the aldehyde.
Aromatic C-CHO130 - 132Quaternary carbon attached to the aldehyde.
Aromatic C-H120 - 122Aromatic carbon meta to the aldehyde.
Aromatic C-Br115 - 118Quaternary carbon attached to bromine; shift influenced by halogen.
Aromatic C-H112 - 114Aromatic carbon ortho to the nitrogen.
Piperidine C (adjacent to N)52 - 55Aliphatic carbon deshielded by the adjacent nitrogen.
Piperidine C (other)30 - 35Standard aliphatic region for piperidine carbons.
Piperidine C (CH-CH₃)28 - 32Aliphatic carbon.
Methyl C21 - 23Standard aliphatic methyl carbon.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups. The vibrational frequencies of bonds within a molecule serve as a unique fingerprint. For this compound, the most diagnostic peaks will be the aldehyde C=O stretch and the aldehyde C-H stretch. The data from related benzaldehyde structures provides a strong basis for our expected values.[1]

Experimental Protocol: ATR-FTIR Data Acquisition

  • Sample Preparation: Place a small, solvent-free sample of the compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

Expected IR Absorption Bands

Vibrational Mode Expected Frequency (cm⁻¹) Intensity Significance
Aromatic C-H Stretch3100 - 3000Medium-WeakConfirms the presence of the aromatic ring.
Aliphatic C-H Stretch2950 - 2850Medium-StrongConfirms the 4-methylpiperidine moiety.
Aldehyde C-H Stretch2850 - 2810 & 2750 - 2710WeakA characteristic "Fermi doublet" for aldehydes.[1]
Carbonyl C=O Stretch1705 - 1685Strong, SharpHighly diagnostic for the conjugated aldehyde.
Aromatic C=C Stretch1610 - 1580MediumConfirms the benzene ring.
C-N Stretch1250 - 1180MediumCorresponds to the aryl-amine bond.
C-Br Stretch650 - 550MediumConfirms the presence of the bromo-substituent.

Mass Spectrometry (MS)

Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. A key diagnostic feature will be the isotopic pattern of bromine: the natural abundances of ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%) will result in two peaks of nearly equal intensity separated by 2 m/z units (the M and M+2 peaks).[2]

Experimental Protocol: ESI-HRMS Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Acquisition Mode: Acquire the spectrum in positive ion mode.

  • Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis: Determine the accurate mass of the most abundant ion and use software to predict the elemental formula. Compare the experimental isotopic pattern with the theoretical pattern for the proposed formula.

Expected Mass Spectrometry Data

  • Molecular Formula: C₁₃H₁₆BrNO

  • Monoisotopic Mass: 297.0572 g/mol

  • Expected [M+H]⁺ (for ⁷⁹Br): 298.0648 m/z

  • Expected [M+H]⁺ (for ⁸¹Br): 300.0628 m/z

The observation of two peaks at m/z 298.0648 and 300.0628 with nearly equal intensity would provide powerful confirmation of the elemental composition and the presence of a single bromine atom.

Integrated Spectroscopic Workflow and Conclusion

The structural confirmation of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is achieved not by a single technique, but by the synergistic integration of all data.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Synthesis Chemical Synthesis Purification Column Chromatography / Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS HRMS (ESI-TOF) Purification->MS Interpretation Correlate Spectra to Structure NMR->Interpretation IR->Interpretation MS->Interpretation Confirmation Unambiguous Structural Confirmation Interpretation->Confirmation caption Figure 2: Integrated workflow for structural elucidation.

Caption: A typical workflow for synthesis and characterization.

References

  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Organic Syntheses Procedure. Retrieved from [Link]]

  • NIST Chemistry WebBook. (n.d.). Benzaldehyde, 2-bromo-. National Institute of Standards and Technology. Retrieved from [Link]]

  • PubChem. (n.d.). 2-Bromo-4-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]1]

  • ResearchGate. (2019). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. Retrieved from [Link]2]

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NMR and mass spectrometry of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the NMR and Mass Spectrometry of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde, a substituted aromatic aldehyde with potential applications in pharmaceutical and materials science research. As a molecule featuring a complex interplay of electronic effects from its bromo, aldehyde, and substituted amino functionalities, its structural elucidation presents a valuable case study for modern spectroscopic techniques. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, grounded in fundamental principles and field-proven methodologies. The guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to interpret spectral data to confirm molecular structure and purity.

Introduction: The Structural Significance of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

The structural characterization of organic molecules is the bedrock of chemical research and development. 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde incorporates three key functional groups on a benzene scaffold: an electron-withdrawing aldehyde, a halogen (bromine) with both inductive withdrawing and resonance-donating effects, and a strongly electron-donating tertiary amine (the 4-methylpiperidine moiety). The precise arrangement of these groups dictates the molecule's electronic distribution, reactivity, and ultimately its biological and material properties.

Therefore, unambiguous confirmation of its structure is paramount. High-resolution NMR and mass spectrometry are indispensable tools for this purpose. NMR provides a detailed map of the carbon-hydrogen framework, while MS reveals the molecule's mass and offers clues to its structure through predictable fragmentation patterns. This guide will dissect the expected spectral data for this compound, explaining the causal relationships between its structure and the resulting spectra.

Experimental Workflow: A Self-Validating Protocol

To ensure the highest fidelity of data, a rigorous and well-documented experimental workflow is essential. The following diagram outlines a self-validating protocol for the analysis of the title compound.

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_ms MS Acquisition cluster_analysis Data Analysis Prep Weigh ~5-10 mg of Sample Solv Dissolve in 0.6 mL Deuterated Solvent (e.g., CDCl3) with TMS Prep->Solv Tube Transfer to 5mm NMR Tube Solv->Tube H1 ¹H NMR (400-600 MHz) Tube->H1 C13 ¹³C NMR (100-150 MHz) Proc Process Spectra (FT, Phasing, Baseline Correction) C13->Proc MS_Prep Prepare Dilute Solution (e.g., in MeOH/ACN) ESI Electrospray Ionization (ESI-MS) MS_Prep->ESI MS_Prep->ESI Frag MS/MS Fragmentation (CID) ESI->Frag Frag_Analysis Analyze Fragmentation Pattern Frag->Frag_Analysis Assign Assign Signals (Chemical Shift, Coupling) Proc->Assign Confirm Confirm Structure Assign->Confirm Frag_Analysis->Confirm G M [M]⁺· m/z 281/283 M_minus_H [M-H]⁺ m/z 280/282 M->M_minus_H -H· M_minus_CO [M-CHO]⁺ m/z 252/254 M->M_minus_CO -CHO· M_minus_Br [M-Br]⁺ m/z 202 M->M_minus_Br -Br· M_minus_C4H8 Loss of butene m/z 225/227 M->M_minus_C4H8 McLafferty-type rearrangement

Caption: Key fragmentation pathways for the title compound.

Data Summary: Mass Spectrometry

m/z (⁷⁹Br/⁸¹Br) Proposed Fragment Identity Notes
281 / 283 [C₁₃H₁₆BrNO]⁺· Molecular Ion (M⁺·)
280 / 282 [C₁₃H₁₅BrNO]⁺ Loss of aldehydic hydrogen radical
252 / 254 [C₁₂H₁₅BrN]⁺ Loss of formyl radical (-CHO)
225 / 227 [C₉H₁₀BrN]⁺· Loss of butene from piperidine ring
202 [C₁₃H₁₆NO]⁺ Loss of bromine radical

| 184 | [C₁₂H₁₄N]⁺ | Benzylic cleavage, loss of Br and CO |

Detailed Experimental Protocols

Protocol 6.1: NMR Sample Preparation and Acquisition

  • Preparation: Accurately weigh 5-10 mg of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde and transfer to a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Vortex briefly to ensure complete dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans. [1]5. ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, 1024 or more scans may be required to achieve an adequate signal-to-noise ratio.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Protocol 6.2: Mass Spectrometry Sample Preparation and Acquisition

  • Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at approximately 1 mg/mL. Create a dilute working solution (~1-10 µg/mL) from the stock.

  • Ionization: Introduce the sample into an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap). ESI is a soft ionization technique that typically yields a strong signal for the protonated molecule, [M+H]⁺.

  • Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion and confirm its isotopic pattern (m/z 282/284).

  • MS/MS Fragmentation: Perform a product ion scan on the isolated [M+H]⁺ precursor ion. Use collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum, which can be used to validate the proposed fragmentation pathways.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and mass spectrometry provides a powerful and definitive method for the structural elucidation of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde. Each technique offers complementary information, and the correlation between the predicted and observed data provides a high degree of confidence in the assigned structure. The methodologies and interpretative logic detailed in this guide serve as a robust framework for the analysis of similarly complex organic molecules, ensuring scientific integrity and accelerating research and development timelines.

References

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry.
  • C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Doc Brown's Chemistry.
  • Electronic Supplementary Information. The Royal Society of Chemistry.
  • 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. ResearchGate. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

  • 2-bromo-4-methylbenzaldehyde - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Metin Balci. Available at: [Link]

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. ACS Publications. Available at: [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. Available at: [Link]

  • Synthesis of p-benzaldehyde. Google Patents.
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  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

  • Fragmentation of BENZALDEHYDE (Maina). Scribd. Available at: [Link]

  • Piperidine. Wikipedia. Available at: [Link]

  • Chemical shifts. Unknown Source. Available at: [Link]

  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. Available at: [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Der Pharma Chemica. Available at: [Link]

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. Available at: [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

  • proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. Available at: [Link]

  • Copies of 1H, 13C, 19F NMR spectra. Unknown Source. Available at: [Link]

  • Mass Spectrometry. MSU Chemistry. Available at: [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Der Pharma Chemica. Available at: [Link]

  • For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy. Google Patents.
  • C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Doc Brown's Chemistry. Available at: [Link]

  • 1H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. ResearchGate. Available at: [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Available at: [Link]

  • on the 13C NMR spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. Available at: [Link]

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A Technical Guide to the Purity and Analysis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for assessing the purity and characterizing 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of purity in drug development, this document outlines a multi-faceted analytical approach, integrating chromatographic and spectroscopic techniques. We delve into the rationale behind method selection, offering detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Elemental Analysis. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary tools to ensure the quality and consistency of this important chemical entity.

Introduction: The Significance of Purity in Pharmaceutical Intermediates

2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a reactive aldehyde group, a substituted piperidine ring, and a bromine atom, makes it a versatile synthon for constructing complex molecular architectures.

The purity of such an intermediate is paramount. Impurities, even in trace amounts, can have significant downstream consequences, including:

  • Altering the course of subsequent chemical reactions: Leading to the formation of undesired by-products and reducing the overall yield.

  • Introducing toxic or reactive species: Compromising the safety profile of the final API.

  • Affecting the crystalline form and stability of the API: Impacting its bioavailability and shelf-life.

Therefore, a robust analytical strategy to identify and quantify impurities is not merely a quality control measure but a fundamental aspect of ensuring the safety and efficacy of the final drug product. This guide provides a systematic approach to achieving this.

Potential Impurities: A Synthesis-Based Perspective

A thorough understanding of the synthetic route to 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is essential for predicting potential impurities. A plausible synthesis involves the nucleophilic aromatic substitution of a suitable starting material, such as 2-bromo-4-fluorobenzaldehyde, with 4-methylpiperidine.

Based on this, potential impurities can be categorized as:

  • Starting Materials: Unreacted 2-bromo-4-fluorobenzaldehyde and 4-methylpiperidine.

  • By-products of the Synthesis: Resulting from side reactions, such as the formation of regioisomers or products of over-alkylation.

  • Degradation Products: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (2-bromo-4-(4-methylpiperidin-1-yl)benzoic acid) or reduction to the corresponding alcohol ( (2-bromo-4-(4-methylpiperidin-1-yl)phenyl)methanol).[1]

The analytical methods detailed in this guide are designed to separate and identify these and other unexpected impurities.

Chromatographic Analysis: The Cornerstone of Purity Assessment

Chromatographic techniques are indispensable for separating the target compound from its impurities, allowing for their individual quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of non-volatile organic compounds. A reverse-phase method is generally suitable for a molecule of this polarity.

Rationale for Method Design:

  • Stationary Phase: A C18 column is a versatile choice, offering good retention and separation of a wide range of organic molecules.[2][3][4]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) provides the flexibility to separate compounds with varying polarities.[2][3][5]

  • Detection: A UV detector is ideal, as the aromatic ring of the analyte provides strong chromophores. A detection wavelength of around 240-250 nm is a good starting point.[4][5]

Experimental Protocol: HPLC Purity Assay

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.05 M Potassium Phosphate buffer (pH adjusted to 7.5 with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 80 20
    20 20 80
    25 20 80
    25.1 80 20

    | 30 | 80 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of mobile phase B.

Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. Given the relatively high boiling point of the target molecule, a high-temperature GC program is necessary. Derivatization can sometimes be employed to improve volatility and chromatographic performance.[6]

Rationale for Method Design:

  • Derivatization: While direct injection is possible, derivatization of the aldehyde with a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve peak shape and sensitivity.

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-20, is suitable for separating a range of aromatic compounds.

  • Detection: Mass spectrometry provides not only quantitative data but also structural information from the fragmentation patterns, which is invaluable for impurity identification.[7][8]

Experimental Protocol: GC-MS Impurity Profile

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 150°C, hold for 1 min.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane.

Data Interpretation: The total ion chromatogram (TIC) will show the separation of different components. The mass spectrum of each peak can be compared to a library (e.g., NIST) or interpreted to propose the structure of the impurity.

Spectroscopic Analysis: Confirming Structure and Identity

Spectroscopic techniques provide orthogonal information to chromatography, confirming the molecular structure of the main component and helping to elucidate the structure of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.[9]

Expected ¹H NMR Spectral Features:

  • Aldehyde Proton: A singlet in the region of δ 9.5-10.5 ppm.

  • Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm), with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • Piperidine Protons: A complex set of signals in the aliphatic region (δ 1.0-4.0 ppm), including the methyl group protons.

  • Integration: The relative integration of these signals should correspond to the number of protons in each environment.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the downfield region (δ 190-200 ppm).

  • Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm).

  • Piperidine Carbons: Signals in the aliphatic region (δ 20-60 ppm).

Experimental Protocol: NMR Analysis

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Experiments: Acquire ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups.

Expected IR Absorption Bands:

  • C=O Stretch (Aldehyde): A strong, sharp peak around 1700 cm⁻¹.[10][11]

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.[10]

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

  • C-N Stretch: In the region of 1250-1020 cm⁻¹.

  • C-Br Stretch: In the fingerprint region, typically below 800 cm⁻¹.

Experimental Protocol: IR Analysis

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid at room temperature) or as a KBr pellet (if solid).

  • Data Acquisition: Scan over the range of 4000-400 cm⁻¹.

Elemental Analysis: The Fundamental Confirmation of Composition

Elemental analysis provides the percentage of carbon, hydrogen, nitrogen, and other elements in a compound.[12][13][14] This is a fundamental test of purity, as the experimental values should closely match the theoretical values for the molecular formula C₁₃H₁₆BrNO.

Rationale for Use:

  • A significant deviation between the found and calculated elemental composition indicates the presence of impurities.

  • It is a bulk analysis technique, providing an overall assessment of the sample's purity.

Experimental Protocol: CHN Analysis

  • Instrumentation: An elemental analyzer.

  • Sample Preparation: A small, accurately weighed amount of the dry sample is required.

  • Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantified by detectors.[13]

Data Interpretation:

ElementTheoretical %
C55.33
H5.72
Br28.32
N4.96
O5.67

The experimentally determined percentages should be within ±0.4% of the theoretical values.

Integrated Analytical Workflow

A logical and efficient workflow is crucial for the comprehensive analysis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde. The following diagram illustrates a recommended approach.

analytical_workflow cluster_initial Initial Assessment cluster_chromatography Purity & Impurity Profiling cluster_confirmation Structural & Compositional Confirmation cluster_final Final Report start Sample Received ir IR Spectroscopy (Functional Group ID) start->ir nmr ¹H NMR (Preliminary Structure & Purity) start->nmr hplc HPLC-UV (Purity Assay) ir->hplc Proceed if consistent nmr->hplc Proceed if consistent gcms GC-MS (Volatile Impurities) hplc->gcms nmr_full ¹³C & 2D NMR (Full Structural Elucidation) hplc->nmr_full If purity ≥ 98% report Certificate of Analysis gcms->report elemental Elemental Analysis (Compositional Verification) nmr_full->elemental elemental->report

Caption: Recommended analytical workflow for purity and identity confirmation.

Summary of Analytical Data

The following table summarizes the key analytical techniques and the expected results for a pure sample of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde.

TechniqueParameterExpected Result
HPLC Purity≥ 98% (by area %)
Retention TimeDependent on specific method
GC-MS Major PeakCorresponds to the target molecule
ImpuritiesIdentification of volatile/semi-volatile species
¹H NMR Aldehyde ProtonSinglet, δ 9.5-10.5 ppm
Aromatic ProtonsMultiplets, δ 7.0-8.0 ppm
¹³C NMR Carbonyl Carbonδ 190-200 ppm
IR C=O Stretch~1700 cm⁻¹
Elemental Analysis %C, %H, %NWithin ±0.4% of theoretical values

Conclusion

The purity and analysis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde require a multi-technique approach to ensure the quality and consistency of this vital pharmaceutical intermediate. By integrating chromatographic separation with spectroscopic identification and elemental analysis, a comprehensive profile of the compound can be established. The protocols and rationale outlined in this guide provide a robust framework for researchers and drug development professionals to confidently assess the purity of this and similar molecules, ultimately contributing to the development of safe and effective medicines.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link][12]

  • Presto. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link][13]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link][14]

  • Shekhovtsova, T. N., & Fadeeva, V. I. (n.d.). ELEMENTAL ANALYSIS. Encyclopedia of Life Support Systems (EOLSS). [Link][15]

  • Journal of Chemical Education. (2021). Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. [Link][7]

  • Unknown. (n.d.). Element analysis. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. [Link][10]

  • Royal Society of Chemistry. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link][2]

  • PubMed. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link][3]

  • Berkeley Learning Hub. (2025). Benzaldehyde IR Spectrum Analysis. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link][11]

  • Google Patents. (n.d.). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography. [5]

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A Comprehensive Technical Guide to the Synthesis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for preparing 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, mechanistic insights, and a comparative analysis of starting materials.

Introduction and Strategic Importance

2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is a substituted aromatic aldehyde of significant interest due to its utility as a versatile building block in the synthesis of more complex molecular architectures. The presence of the bromine atom, the aldehyde functional group, and the substituted piperidine moiety allows for a variety of subsequent chemical transformations, making it a valuable precursor for the development of novel therapeutic agents and functional materials. The strategic selection of starting materials is paramount to achieving a high-yielding, cost-effective, and scalable synthesis.

Primary Synthetic Pathway: Nucleophilic Aromatic Substitution

The most direct and widely employed route for the synthesis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde involves a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the reactivity of an activated aryl halide with a secondary amine.

Core Reaction Analysis

The key transformation is the displacement of a fluoride ion from 2-bromo-4-fluorobenzaldehyde by 4-methylpiperidine. The fluorine atom at the C4 position is activated towards nucleophilic attack by the electron-withdrawing effect of the aldehyde group and the bromine atom.

Reaction Scheme:

Caption: Nucleophilic aromatic substitution of 2-bromo-4-fluorobenzaldehyde.

Starting Materials: A Comparative Overview
Starting MaterialRoleKey Considerations
2-Bromo-4-fluorobenzaldehyde Aryl Halide SubstrateThe primary electrophile. Its purity is crucial for the success of the reaction. The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which helps to stabilize the intermediate Meisenheimer complex.[1]
4-Methylpiperidine NucleophileThe secondary amine that displaces the fluoride. Commercially available and should be used in slight excess to drive the reaction to completion.
Base (e.g., K₂CO₃, Et₃N) Acid ScavengerNeutralizes the hydrofluoric acid (HF) formed during the reaction, preventing protonation of the nucleophile and potential side reactions.
Solvent (e.g., DMF, DMSO, ACN) Reaction MediumA polar aprotic solvent is essential to dissolve the reactants and facilitate the formation of the charged intermediate.
Mechanistic Considerations: The SNAr Pathway

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-methylpiperidine attacks the carbon atom bearing the fluorine. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the fluoride ion.

SNAr_Mechanism start Reactants step1 Nucleophilic Attack start->step1 4-Methylpiperidine intermediate Meisenheimer Complex (Resonance Stabilized) step1->intermediate step2 Leaving Group Departure intermediate->step2 Elimination of F⁻ end Products step2->end

Caption: Stepwise mechanism of the SNAr reaction.

Detailed Experimental Protocol

Materials:

  • 2-Bromo-4-fluorobenzaldehyde (1.0 eq)

  • 4-Methylpiperidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-bromo-4-fluorobenzaldehyde in DMF, add 4-methylpiperidine and potassium carbonate.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde.

Synthesis of the Key Starting Material: 2-Bromo-4-fluorobenzaldehyde

The availability and quality of 2-bromo-4-fluorobenzaldehyde are critical. Several synthetic routes to this key intermediate have been reported, primarily starting from either 4-fluorobenzaldehyde or a more functionalized benzene derivative.

Route A: Direct Bromination of 4-Fluorobenzaldehyde

This is a common approach involving the electrophilic aromatic substitution of 4-fluorobenzaldehyde.[2][3]

Reaction Scheme:

Caption: Synthesis of 2-bromo-4-fluorobenzaldehyde via bromination.

Experimental Insights:

  • Brominating Agent: N-Bromosuccinimide (NBS) or bromine (Br₂) can be used. NBS is often preferred for its milder reaction conditions and easier handling.[2]

  • Catalyst: A strong acid catalyst, such as sulfuric acid, is typically required to activate the aromatic ring for electrophilic attack.[2] Lewis acids like AlCl₃ can also be employed.[3]

  • Regioselectivity: The directing effects of the fluorine (ortho, para-directing) and the aldehyde (meta-directing) groups influence the position of bromination. The ortho position to the fluorine and meta to the aldehyde is favored.

Protocol Outline:

  • Dissolve 4-fluorobenzaldehyde in a suitable solvent (e.g., a mixture of an organic acid and an inorganic acid).[2]

  • Cool the solution in an ice bath.

  • Slowly add the brominating agent.

  • Allow the reaction to proceed at a controlled temperature.

  • Work-up involves quenching the reaction, extraction, and purification. A yield of 78-88% with a purity greater than 98% can be achieved.[2]

Route B: Formylation of 1,4-Dibromo-2-fluorobenzene

This alternative route involves a metal-halogen exchange followed by formylation.[4]

Reaction Scheme:

Caption: Synthesis via formylation of a dibromo precursor.

Experimental Insights:

  • Metal-Halogen Exchange: A Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), is used to selectively replace one of the bromine atoms with a magnesium halide.[4]

  • Formylation: The resulting Grignard reagent is then reacted with a formylating agent, typically dimethylformamide (DMF), to introduce the aldehyde group.[4]

  • Yield: This method can provide the intermediate 4-bromo-2-fluorobenzaldehyde with a yield of 74% after crystallization.[4]

Data Summary

CompoundMolecular FormulaMolecular WeightKey Analytical Data
2-Bromo-4-fluorobenzaldehyde C₇H₄BrFO203.01 g/mol Purity: >98% (as per typical commercial specifications)
4-Methylpiperidine C₆H₁₃N99.17 g/mol Commercially available in high purity
2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde C₁₃H₁₆BrNO282.18 g/mol Characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry

Conclusion and Future Perspectives

The synthesis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is most efficiently achieved through a nucleophilic aromatic substitution reaction between 2-bromo-4-fluorobenzaldehyde and 4-methylpiperidine. The choice of starting materials for the synthesis of the key 2-bromo-4-fluorobenzaldehyde intermediate depends on factors such as cost, scalability, and available laboratory infrastructure. The direct bromination of 4-fluorobenzaldehyde offers a more atom-economical approach, while the formylation route provides an alternative for achieving high purity. Future research may focus on developing greener synthetic methodologies, such as employing flow chemistry or exploring alternative catalytic systems to further optimize this important transformation.

References

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Retrosynthetic Analysis and Synthetic Strategy for 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the retrosynthetic analysis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde, a substituted aromatic aldehyde with potential applications in pharmaceutical and materials science. We will dissect the target molecule to identify key bond disconnections and strategic precursor molecules. Two primary retrosynthetic pathways will be explored, focusing on the sequence of introducing the bromo, formyl, and 4-methylpiperidin-1-yl substituents. This guide will delve into the mechanistic underpinnings of the proposed synthetic transformations, offering detailed, field-proven experimental protocols. The discussion is grounded in established chemical principles, supported by citations to authoritative literature, to provide a robust framework for researchers, scientists, and professionals in drug development.

Introduction to the Target Molecule

2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is a polysubstituted aromatic compound. Its structure incorporates three key functional groups on a benzene ring: a bromine atom, a formyl group (-CHO), and a 4-methylpiperidine moiety. The spatial relationship of these groups—an ortho-bromo-aldehyde and a para-tertiary amine—suggests that a carefully orchestrated synthetic sequence is necessary to achieve the desired isomer with high purity. The presence of both an electron-withdrawing aldehyde and an electron-donating amino group, in addition to the sterically demanding bromine, presents unique challenges and opportunities in its synthesis. This guide aims to elucidate logical and efficient pathways to this target molecule.

Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections" of chemical bonds.[1]

Primary Retrosynthetic Approach: Disconnection of the C-N Bond

A primary and logical disconnection involves the carbon-nitrogen bond of the tertiary amine. This disconnection is based on the well-established Buchwald-Hartwig amination reaction, a powerful palladium-catalyzed cross-coupling method for forming C-N bonds.[2][3] This leads to two key precursors: 2-bromo-4-fluorobenzaldehyde and 4-methylpiperidine.

G TM 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde P1 2-Bromo-4-fluorobenzaldehyde TM->P1 C-N Disconnection (Buchwald-Hartwig) P2 4-Methylpiperidine TM->P2

Caption: Primary retrosynthetic disconnection of the target molecule.

This approach is advantageous as it builds the complex amine functionality late in the synthesis, potentially reducing issues with functional group compatibility in earlier steps. 4-Methylpiperidine is a commercially available reagent.[4][5] The synthesis of the key intermediate, 2-bromo-4-fluorobenzaldehyde, can be envisioned through formylation of 1-bromo-3-fluorobenzene.

Alternative Retrosynthetic Approach: Disconnection of the C-C (Formyl) Bond

An alternative strategy involves the disconnection of the C-C bond of the formyl group. This can be achieved through a formylation reaction on a pre-functionalized aromatic ring. A Vilsmeier-Haack reaction is a suitable choice for this transformation, as it is effective for formylating electron-rich aromatic compounds.[6][7] This leads to the precursor 1-bromo-3-(4-methylpiperidin-1-yl)benzene.

G TM 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde P3 1-Bromo-3-(4-methylpiperidin-1-yl)benzene TM->P3 C-C (Formyl) Disconnection (Vilsmeier-Haack) P4 DMF, POCl3 (Vilsmeier Reagent) TM->P4

Caption: Alternative retrosynthetic approach via formylation.

This precursor can be further disconnected at the C-N bond, leading back to 1,3-dibromobenzene and 4-methylpiperidine. This route places the sensitive aldehyde installation as the final step, which can be beneficial for purification and stability.

Forward Synthesis: Pathways and Protocols

Based on the retrosynthetic analysis, we will now detail the forward synthetic routes.

Pathway 1: Late-Stage C-N Bond Formation

This pathway follows the primary retrosynthetic analysis, starting with the synthesis of the aldehyde intermediate followed by the Buchwald-Hartwig amination.

3.1.1. Synthesis of 4-Methylpiperidine

While commercially available, understanding the synthesis of 4-methylpiperidine provides a complete picture. It is typically synthesized via the catalytic hydrogenation of 4-methylpyridine.[4][8]

  • Reaction: Catalytic hydrogenation of 4-methylpyridine.

  • Reagents and Conditions: 4-methylpyridine, H₂, Ruthenium-Platinum on carbon catalyst (e.g., 4%Ru-1%Pt/C), methanol, 90°C, 2.5 MPa.[4]

3.1.2. Synthesis of 2-Bromo-4-fluorobenzaldehyde

This intermediate can be prepared from 3-bromo-1-fluorobenzene via a directed ortho-metalation (DoM) followed by formylation.[9][10][11] The fluorine atom can act as a directing group, although its directing ability is weaker than other functional groups. A more reliable approach would be to start from a precursor with a stronger directing group. However, for the purpose of this guide, we will consider a plausible synthesis from 2-bromo-4-fluoroaniline via a Sandmeyer-type reaction. A more direct synthesis starting from 2-bromo-4-methylaniline to yield 2-bromo-4-methylbenzaldehyde is also well-documented.[12]

3.1.3. Buchwald-Hartwig Amination

The final step is the palladium-catalyzed coupling of 2-bromo-4-fluorobenzaldehyde with 4-methylpiperidine.[2][3][13] The use of a suitable phosphine ligand is crucial for the efficiency of this reaction.[14][15]

G Start1 2-Bromo-4-fluorobenzaldehyde Product 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde Start1->Product Pd(OAc)2, X-Phos, KOt-Bu, Toluene, MW Start2 4-Methylpiperidine Start2->Product

Caption: Forward synthesis via Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

  • To a microwave-safe vial, add 2-bromo-4-fluorobenzaldehyde (1.0 mmol), 4-methylpiperidine (1.2 mmol), Pd(OAc)₂ (0.02 mmol), X-Phos (0.04 mmol), and KOt-Bu (1.4 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 120°C for 30-60 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Table 1: Reagents for Buchwald-Hartwig Amination

ReagentMolar Equiv.Purpose
2-Bromo-4-fluorobenzaldehyde1.0Aryl halide substrate
4-Methylpiperidine1.2Amine nucleophile
Pd(OAc)₂0.02Palladium catalyst precursor
X-Phos0.04Phosphine ligand
KOt-Bu1.4Base
Toluene-Solvent
Pathway 2: Late-Stage Formylation

This alternative route involves the formation of the C-N bond first, followed by the introduction of the formyl group.

3.2.1. Synthesis of 1-Bromo-3-(4-methylpiperidin-1-yl)benzene

This intermediate is synthesized via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination of 1,3-dibromobenzene with 4-methylpiperidine.

3.2.2. Vilsmeier-Haack Formylation

The final step is the formylation of 1-bromo-3-(4-methylpiperidin-1-yl)benzene. The Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a weak electrophile that reacts with electron-rich aromatic rings.[6][16][17] The tertiary amine at the 3-position is an activating group, directing the formylation to the ortho and para positions. The desired product is the result of ortho formylation.

G Start 1-Bromo-3-(4-methylpiperidin-1-yl)benzene Product 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde Start->Product Vilsmeier-Haack Reaction Reagent DMF, POCl3 Reagent->Product

Caption: Forward synthesis via Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

  • In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (3.0 mmol) and cool to 0°C in an ice bath.

  • Slowly add POCl₃ (1.1 mmol) dropwise with stirring, maintaining the temperature below 5°C.

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-bromo-3-(4-methylpiperidin-1-yl)benzene (1.0 mmol) in anhydrous DMF (2 mL) dropwise to the Vilsmeier reagent.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.[7]

Table 2: Reagents for Vilsmeier-Haack Formylation

ReagentMolar Equiv.Purpose
1-Bromo-3-(4-methylpiperidin-1-yl)benzene1.0Aromatic substrate
DMF3.0Reagent and solvent
POCl₃1.1Activating agent for DMF

Conclusion

The synthesis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde can be effectively achieved through at least two strategic retrosynthetic pathways. The late-stage C-N bond formation via Buchwald-Hartwig amination offers a convergent and modular approach, while the late-stage formylation using the Vilsmeier-Haack reaction provides a reliable method for introducing the aldehyde functionality onto an electron-rich aromatic precursor. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific experimental capabilities of the laboratory. Both pathways are supported by well-established and robust chemical transformations, providing a solid foundation for the successful synthesis of this target molecule.

References

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A Technical Guide to 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde, a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. We will explore its chemical architecture, physicochemical properties, a validated synthetic route, and its potential applications as a key intermediate in the development of novel therapeutics. The insights provided herein are grounded in established chemical principles and draw parallels from structurally related and well-characterized analogs to offer a comprehensive understanding for researchers, scientists, and professionals in drug development.

Molecular Architecture and Physicochemical Profile

2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is a trifunctional molecule incorporating a benzaldehyde core, a bromine substituent, and a 4-methylpiperidine moiety. This unique combination of functional groups imparts a specific set of properties that are highly valuable in the strategic design of complex molecular scaffolds.

The aldehyde group serves as a versatile chemical handle for a wide array of transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, which are precursors to various heterocyclic systems. The bromine atom at the ortho-position to the aldehyde offers a reactive site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, enabling the introduction of diverse substituents to modulate the molecule's steric and electronic properties. The 4-methylpiperidine group, a common motif in bioactive molecules, can enhance solubility, improve metabolic stability, and provide a key interaction point with biological targets.

While specific experimental data for this exact molecule is not extensively published, we can infer its key physicochemical properties based on closely related structures and established chemical principles.

Table 1: Predicted Physicochemical Properties of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

PropertyPredicted Value/InformationSource/Basis
CAS Number 1699993-22-0Commercial Supplier Data[1]
Molecular Formula C13H16BrNOCalculated
Molecular Weight 282.18 g/mol Calculated
Appearance Likely a solid at room temperatureAnalogy to similar substituted benzaldehydes[2][3][4]
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, DMSO) and sparingly soluble in water.General solubility of similar organic compounds.
Melting Point Not available. Expected to be higher than simpler benzaldehydes due to increased molecular weight and intermolecular forces.Analogy to related compounds.
Boiling Point Not available. Expected to be significantly higher than simpler benzaldehydes.Analogy to related compounds.

Strategic Synthesis: A Step-by-Step Protocol

The synthesis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach is widely utilized for the formation of aryl amines from activated aryl halides. The rationale behind this synthetic strategy lies in the activation of the benzene ring by the electron-withdrawing aldehyde group, which facilitates the displacement of a halide by an amine nucleophile.

A plausible and efficient synthetic route would involve the reaction of 2-bromo-4-fluorobenzaldehyde with 4-methylpiperidine. The fluorine atom is an excellent leaving group in SNAr reactions, and its displacement by the secondary amine of 4-methylpiperidine would yield the desired product.

Experimental Protocol: Synthesis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

Materials:

  • 2-Bromo-4-fluorobenzaldehyde

  • 4-Methylpiperidine

  • Potassium Carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a solution of 2-bromo-4-fluorobenzaldehyde (1.0 eq) in DMF, add 4-methylpiperidine (1.2 eq) and potassium carbonate (2.0 eq).

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde.

Causality Behind Experimental Choices:

  • Solvent (DMF): A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex) without protonating the nucleophile.

  • Base (K2CO3): Anhydrous potassium carbonate is a mild base used to neutralize the hydrofluoric acid (HF) formed during the reaction, driving the equilibrium towards the product.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy for SNAr reactions on moderately activated aromatic rings.

Visualization of the Synthetic Workflow

Synthesis_Workflow Reactants 2-Bromo-4-fluorobenzaldehyde + 4-Methylpiperidine + K2CO3 in DMF Reaction_Vessel Reaction at 80-100 °C Reactants->Reaction_Vessel 1. Mixing Workup Aqueous Workup & Extraction Reaction_Vessel->Workup 2. Reaction Purification Column Chromatography Workup->Purification 3. Isolation Product 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde Purification->Product 4. Purification

Caption: Synthetic workflow for 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde.

Applications in Drug Discovery and Organic Synthesis

The structural motifs present in 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde make it a highly attractive starting material for the synthesis of a diverse range of biologically active compounds. The benzaldehyde moiety is a common feature in many pharmaceuticals and can act as a pharmacophore or a synthetic handle.[5]

Key Potential Applications:

  • Intermediate for Kinase Inhibitors: The substituted benzaldehyde scaffold is a core component of numerous kinase inhibitors used in cancer therapy.[6] The bromine atom can be utilized for late-stage diversification through cross-coupling reactions to explore the chemical space around the core structure and optimize binding to the target kinase.

  • Synthesis of Novel Heterocycles: Aldehydes are precursors to a vast array of heterocyclic compounds with diverse pharmacological activities. This molecule can be used to synthesize novel piperidine-containing quinazolines, benzodiazepines, and other fused ring systems.

  • Building Block for GPCR Ligands: The piperidine moiety is a privileged scaffold in the design of ligands for G-protein coupled receptors (GPCRs). This compound provides a platform to attach this key fragment to an aromatic core that can be further functionalized.

  • Precursor for Antidiabetic Agents: Some benzaldehyde derivatives have shown potential as α-glucosidase inhibitors, which are a class of drugs used to treat type 2 diabetes.[7] The specific substitution pattern of the target molecule could lead to the discovery of new and potent inhibitors.

Illustrative Reaction Pathway: Synthesis of a Hypothetical Kinase Inhibitor Precursor

Signaling_Pathway Start 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde Suzuki Suzuki Coupling (e.g., with Arylboronic acid) Start->Suzuki Intermediate1 Bi-aryl Aldehyde Intermediate Suzuki->Intermediate1 ReductiveAmination Reductive Amination (e.g., with a primary amine) Intermediate1->ReductiveAmination FinalProduct Potential Kinase Inhibitor Scaffold ReductiveAmination->FinalProduct

Sources

Unlocking the Therapeutic Potential of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde: A Guide to Novel Research Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of a reactive aldehyde, a strategically positioned bromine atom, and a pharmacologically significant piperidine moiety makes 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde a molecule of considerable interest for novel drug discovery. While direct research on this specific compound is nascent, its structural components are well-established building blocks in medicinal chemistry. This guide delineates a series of potential research avenues, providing a strategic framework for its exploration. We will delve into the synthesis of novel heterocyclic derivatives, propose robust screening protocols for evaluating their biological activity, and offer insights into potential therapeutic applications, ranging from oncology to neuropharmacology and infectious diseases. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals poised to investigate the untapped potential of this versatile chemical scaffold.

Introduction: Deconstructing a Molecule of Opportunity

2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde (CAS No. 1699993-22-0) presents a unique trifecta of chemical functionalities ripe for exploration.[1] To appreciate its potential, we must first analyze its constituent parts:

  • The Substituted Benzaldehyde Core: Benzaldehydes are foundational intermediates in organic synthesis.[2][3] Their aldehyde group is a versatile handle for constructing a myriad of more complex molecular architectures, including Schiff bases, chalcones, and various heterocyclic systems.[2] The substitution pattern on the aromatic ring is crucial for modulating the electronic and steric properties, thereby influencing biological activity.[4]

  • The 4-Methylpiperidine Moiety: The piperidine ring is a privileged scaffold in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS).[5][6][7] The methyl group at the 4-position can provide advantageous steric and lipophilic properties, potentially influencing receptor binding and pharmacokinetic profiles.[5] Piperidine derivatives have been explored for a wide range of pharmacological activities, including analgesic, anticancer, and anti-influenza effects.[8]

  • The Ortho-Bromo Substituent: The bromine atom at the ortho position to the aldehyde is a key feature. It can serve as a leaving group in cross-coupling reactions, allowing for further molecular diversification. Additionally, bromine atoms can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity.[9] Its presence also introduces significant electronic and steric influence on the adjacent aldehyde group.

The strategic combination of these three components in a single molecule suggests a high potential for generating novel compounds with diverse and potent biological activities. This guide will outline concrete research paths to harness this potential.

Proposed Research Area 1: Synthesis and Evaluation of Novel Benzimidazole Derivatives

The reaction of o-phenylenediamines with substituted benzaldehydes is a classic and efficient method for synthesizing 2-substituted benzimidazoles.[10] Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anti-Alzheimer's properties.[10][11]

Rationale and Hypothesis

We hypothesize that the unique electronic and steric environment of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde will lead to the formation of novel benzimidazole derivatives. The 4-methylpiperidine tail is expected to modulate the solubility and pharmacokinetic properties, while the bromo-substituted phenyl ring at the 2-position could confer potent and specific biological activity. For instance, some 2-piperidin-4-yl-benzimidazoles have demonstrated broad-spectrum antibacterial activity.[12]

Experimental Protocol: Synthesis of 2-(2-Bromo-4-(4-methylpiperidin-1-yl)phenyl)-1H-benzo[d]imidazole
  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde in ethanol.

  • Addition of o-phenylenediamine: To the stirred solution, add 1.05 equivalents of o-phenylenediamine.

  • Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified benzimidazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Proposed Biological Screening Cascade

A tiered screening approach is recommended to efficiently evaluate the synthesized benzimidazole derivatives.

Screening Tier Assay Type Specific Assays Rationale
Tier 1: Primary Screening In vitro CytotoxicityMTT or MTS assay against a panel of cancer cell lines (e.g., MCF-7, A549, HCT116)To identify potential anticancer activity.
Antibacterial ActivityBroth microdilution assay to determine Minimum Inhibitory Concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.To assess broad-spectrum antibacterial potential.
Tier 2: Secondary Screening Mechanism of ActionTopoisomerase I/II inhibition assay; Tubulin polymerization assay.To elucidate the mode of anticancer action for active compounds.
Acetylcholinesterase (AChE) InhibitionEllman's assay.To explore potential for Alzheimer's disease treatment.[11]
Tier 3: In vivo Evaluation Xenograft modelsFor promising anticancer compounds.To assess efficacy in a living organism.
Visualization of Synthetic Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde C Ethanol (Solvent) Glacial Acetic Acid (Catalyst) Reflux A->C B o-phenylenediamine B->C D 2-(2-Bromo-4-(4-methylpiperidin-1-yl)phenyl)-1H-benzo[d]imidazole C->D Condensation

Caption: Synthesis of a novel benzimidazole derivative.

Proposed Research Area 2: Development of Thiosemicarbazone Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors

Thiosemicarbazones are a class of compounds known for their wide range of biological activities, including anticancer and antimicrobial properties. They often exert their effects by inhibiting enzymes crucial for cellular proliferation, such as dihydrofolate reductase (DHFR).[13] The reaction of an aldehyde with a thiosemicarbazide is a straightforward method for synthesizing thiosemicarbazones.

Rationale and Hypothesis

We propose that the condensation of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde with various N-substituted thiosemicarbazides will yield a library of novel thiosemicarbazones. The resulting compounds, featuring the bulky and lipophilic 2-bromo-4-(4-methylpiperidin-1-yl)phenyl moiety, are hypothesized to exhibit potent inhibitory activity against DHFR. The structural diversity introduced by varying the substituent on the thiosemicarbazide will allow for the exploration of structure-activity relationships (SAR).[13]

Experimental Protocol: General Synthesis of Thiosemicarbazone Derivatives
  • Reactant Preparation: Dissolve 1.0 equivalent of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde in methanol.

  • Addition of Thiosemicarbazide: Add 1.1 equivalents of the desired N-substituted thiosemicarbazide to the solution.

  • Catalysis: Add a few drops of concentrated sulfuric acid as a catalyst.

  • Reaction: Stir the mixture at room temperature for 8-12 hours.

  • Product Isolation: The precipitated product is collected by filtration, washed with cold methanol, and dried under vacuum.

  • Characterization: Confirm the structures of the synthesized thiosemicarbazones using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Proposed Biological Screening and In Silico Studies
Screening Phase Methodology Objective
In vitro Screening DHFR Enzyme Inhibition AssayTo determine the IC₅₀ values of the synthesized compounds against DHFR.
Antibacterial MIC TestingTo evaluate activity against bacterial strains, as DHFR is a validated antibacterial target.
In silico Studies Molecular DockingTo predict the binding modes and affinities of the synthesized thiosemicarbazones within the active site of DHFR.
Molecular Dynamics (MD) SimulationsTo assess the stability of the ligand-protein complexes over time.
Workflow Visualization

G A 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde + N-Substituted Thiosemicarbazides B Synthesis of Thiosemicarbazone Library A->B C In vitro DHFR Inhibition Assay B->C D Molecular Docking & MD Simulations B->D E SAR Analysis & Lead Optimization C->E D->E

Caption: Thiosemicarbazone research workflow.

Further Potential Research Directions

The versatility of the 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde scaffold opens up several other promising avenues for investigation:

  • Knoevenagel Condensation: This reaction can be employed to synthesize α,β-unsaturated ketones (chalcones) or other derivatives, which are known to possess anti-inflammatory and antioxidant properties.[4]

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent can be utilized in Suzuki, Heck, or Sonogashira coupling reactions to introduce further molecular complexity and generate novel scaffolds.

  • Antibiotic Modulation: Benzaldehyde itself has been shown to modulate the activity of certain antibiotics against resistant bacterial strains.[14][15] It would be valuable to investigate if the title compound or its derivatives exhibit similar synergistic effects.

Conclusion

2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is a largely unexplored, yet highly promising, starting material for the development of novel therapeutic agents. Its unique combination of a reactive aldehyde, a versatile bromo group, and a pharmacologically relevant piperidine moiety provides a robust platform for generating diverse chemical libraries. The proposed research areas—focusing on the synthesis of benzimidazoles and thiosemicarbazones—offer clear, actionable strategies for investigating its potential in oncology, infectious diseases, and neuropharmacology. The detailed protocols and screening cascades provided in this guide are designed to empower researchers to unlock the full therapeutic potential of this intriguing molecule.

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Methodological & Application

Application Notes & Protocols: Knoevenagel Condensation with 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in synthetic organic chemistry, providing a powerful route to α,β-unsaturated compounds that are pivotal intermediates in drug discovery and materials science.[1][2][3] This document provides a comprehensive guide to the Knoevenagel condensation of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde with malononitrile. We delve into the mechanistic nuances dictated by the unique electronic and steric profile of the aldehyde substrate, present a robust and validated experimental protocol, and offer insights into reaction optimization and characterization. This guide is intended for researchers and professionals in medicinal chemistry and process development, aiming to equip them with the technical expertise to successfully synthesize and analyze substituted benzylidenemalononitriles, which are valuable scaffolds for novel therapeutics.[4][5]

Introduction and Scientific Context

The Knoevenagel condensation is a modification of the aldol condensation where an active methylene compound reacts with an aldehyde or ketone in the presence of a basic catalyst to form a C=C bond, typically followed by the elimination of water.[1][6] Its utility is demonstrated in the synthesis of a vast library of biologically active molecules, including anticancer agents, by reacting various pharmacophoric aldehydes with active methylene partners like barbituric acid or thiazolidinedione.[4]

The selected substrate, 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde, presents a compelling case study. The molecule's reactivity is governed by a delicate interplay of electronic and steric effects:

  • 4-(4-methylpiperidin-1-yl) group: A potent electron-donating group that enriches the aromatic ring with electron density, thereby deactivating the carbonyl carbon towards nucleophilic attack.

  • 2-Bromo group: An electron-withdrawing group by induction, which partially counteracts the donating effect of the piperidine moiety. Its position ortho to the aldehyde also introduces significant steric hindrance, which can influence the approach of the nucleophile and the stability of the transition state.

This application note details a reliable protocol for the condensation of this specialized aldehyde with malononitrile, a highly reactive methylene compound, using piperidine as a catalyst.

Reaction Mechanism

The condensation proceeds through a well-established multi-step mechanism, which can follow two primary pathways depending on the catalyst and conditions.[6][7]

  • Enolate Pathway: The basic catalyst (piperidine, B) deprotonates the highly acidic α-hydrogen of the active methylene compound (malononitrile), creating a resonance-stabilized carbanion (enolate).[8]

  • Nucleophilic Attack: This carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde.

  • Aldol Intermediate: An alkoxide intermediate is formed, which is subsequently protonated by the conjugate acid of the catalyst (BH⁺) to yield a β-hydroxy adduct (an aldol-type intermediate).

  • Dehydration: This intermediate readily undergoes base-catalyzed dehydration to eliminate a molecule of water, forming the thermodynamically stable conjugated α,β-unsaturated product.[6]

An alternative and often concurrent mechanism involves the formation of an iminium ion . The piperidine catalyst can react with the aldehyde to form a highly electrophilic iminium ion, which is then attacked by the enolate.[9][10] This pathway can be particularly efficient for less reactive aldehydes.

Knoevenagel_Mechanism sub Aldehyde + Malononitrile enolate Enolate (Nucleophile) sub->enolate Deprotonation iminium Iminium Ion (Electrophile) sub->iminium Iminium Formation attack1 Nucleophilic Attack sub->attack1 Enolate Pathway cat Piperidine (Catalyst) cat->enolate cat->iminium enolate->attack1 attack2 Nucleophilic Attack enolate->attack2 iminium->attack2 Iminium Pathway aldol Aldol Adduct attack1->aldol attack2->aldol elim Dehydration (-H₂O) aldol->elim prod α,β-Unsaturated Product elim->prod

Caption: Dual mechanistic pathways for the piperidine-catalyzed Knoevenagel condensation.

Detailed Experimental Protocol

This protocol describes the synthesis of (E)-2-(2-bromo-4-(4-methylpiperidin-1-yl)benzylidene)malononitrile.

Materials and Reagents
ReagentM.W. ( g/mol )CAS No.Supplier ExampleComments
2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde295.20(Not assigned)Custom SynthesisSubstrate
Malononitrile66.06109-77-3Sigma-AldrichActive methylene compound; toxic, handle with care.
Piperidine85.15110-89-4Sigma-AldrichBasic catalyst; corrosive.
Ethanol (Absolute)46.0764-17-5Fisher ScientificReaction solvent.
Ethyl Acetate88.11141-78-6VWRFor TLC eluent.
n-Hexane86.18110-54-3VWRFor TLC eluent and recrystallization.
Deionized Water18.027732-18-5-For work-up and recrystallization.
Step-by-Step Procedure

Experimental_Workflow start 1. Reagent Preparation dissolve 2. Dissolve Aldehyde (1.0 eq) & Malononitrile (1.1 eq) in Ethanol start->dissolve catalyst 3. Add Piperidine (0.1 eq) dissolve->catalyst react 4. Stir at 25-30°C for 4-6h catalyst->react monitor 5. Monitor by TLC (Hexane:EtOAc 7:3) react->monitor workup 6. Work-up: Add water, filter precipitate monitor->workup Upon completion purify 7. Purify by Recrystallization (Ethanol/Water) workup->purify char 8. Characterize Product (NMR, IR, MS) purify->char end Final Product char->end

Caption: Workflow for the synthesis and analysis of the target compound.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde (2.95 g, 10.0 mmol, 1.0 eq).

  • Reagent Addition: Add absolute ethanol (30 mL) and stir until the aldehyde is completely dissolved. To this solution, add malononitrile (0.73 g, 11.0 mmol, 1.1 eq). A slight excess of the active methylene component ensures complete consumption of the more valuable aldehyde.

  • Catalyst Introduction: Using a micropipette, add piperidine (0.085 g, 0.1 mL, 1.0 mmol, 0.1 eq) to the reaction mixture. A catalytic amount is sufficient; excess base can lead to side reactions.

  • Reaction Execution: Stir the mixture at room temperature (25-30°C). The product often begins to precipitate as a pale yellow solid within 1-2 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 7:3 n-hexane/ethyl acetate eluent system. The reaction is typically complete within 4-6 hours, as indicated by the disappearance of the aldehyde spot.

  • Product Isolation (Work-up): Once the reaction is complete, add deionized water (30 mL) to the flask to precipitate the product fully. Stir the resulting slurry for 30 minutes in an ice bath.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a cold 1:1 mixture of ethanol/water (2 x 15 mL) and then with a small amount of cold n-hexane to aid drying.

  • Purification: The crude product is often of high purity. For further purification, recrystallize from a minimal amount of hot ethanol, followed by the slow addition of water until turbidity is observed. Cool the mixture to room temperature and then in an ice bath to maximize crystal formation. Filter and dry the purified product under vacuum. A typical yield is 85-95%.

Characterization of the Product

The structure of (E)-2-(2-bromo-4-(4-methylpiperidin-1-yl)benzylidene)malononitrile should be confirmed using standard spectroscopic methods.

TechniqueExpected Observations
¹H NMR Vinyl Proton: A sharp singlet around δ 8.0-8.2 ppm. Aromatic Protons: Signals corresponding to the three protons on the substituted benzene ring. Piperidine Protons: A series of multiplets in the δ 1.0-3.5 ppm range corresponding to the methyl and methylene groups of the 4-methylpiperidine moiety.
¹³C NMR Cyano (CN) groups: Two signals around δ 115-120 ppm. Alkene Carbons: Signals around δ 100 ppm (C-CN) and δ 150-155 ppm (C-Aryl). Aromatic & Piperidine Carbons: Signals in their respective characteristic regions.
FT-IR (ATR)C≡N stretch: A sharp, strong absorption band around 2220 cm⁻¹. C=C stretch (alkene): A medium absorption band around 1600 cm⁻¹. C-Br stretch: An absorption in the fingerprint region, typically 600-800 cm⁻¹.
LRMS (ESI+) [M+H]⁺: Expected molecular ion peak at m/z corresponding to C₁₆H₁₉BrN₃⁺. The isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) should be clearly visible for the molecular ion peak.

Optimization and Strategic Considerations

While the provided protocol is robust, reaction conditions can be tuned to meet specific objectives like improving yield, reducing reaction time, or adhering to green chemistry principles.[11][12]

ParameterStandard ConditionAlternative Approaches & Rationale
Catalyst Piperidine (0.1 eq)Pyrrolidine: May offer faster reaction rates due to its slightly higher basicity and different steric profile.[13] Ammonium Salts (e.g., NH₄OAc): A milder, "greener" alternative, often used in solvent-free or aqueous conditions.[11] Solid Catalysts: Reusable catalysts like hydrotalcite or basic resins can be used for easier work-up and greener synthesis.[7]
Solvent EthanolSolvent-Free: Heating a neat mixture of the reactants and a catalyst can lead to very rapid, high-yielding reactions, minimizing solvent waste.[12][14] Water: Using water as a solvent, often with a surfactant, is an excellent green alternative.[15][16] However, substrate solubility may be a challenge.
Temperature 25-30°CHeating (40-60°C): Gentle heating can significantly reduce reaction time, especially if a less reactive active methylene compound is used. However, it may also increase the formation of byproducts.
Active Methylene MalononitrileEthyl Cyanoacetate/Diethyl Malonate: These are less reactive than malononitrile and may require stronger basic conditions or heating to achieve good conversion.[17][18] The choice depends on the desired functionality in the final product.

Conclusion

This application note provides a validated and detailed protocol for the Knoevenagel condensation of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde with malononitrile. The guide emphasizes the mechanistic rationale behind the experimental design and offers a framework for optimization. The successful synthesis of the target α,β-unsaturated dinitrile underscores the reliability of the Knoevenagel condensation for constructing complex, electronically-rich molecules that serve as valuable building blocks in the development of novel pharmaceuticals and functional materials.

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Application Notes and Protocols for the Strategic Use of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery of novel therapeutics. The compound 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde, while a specific and potentially novel reagent, represents a confluence of highly desirable structural motifs. Its architecture is emblematic of a modern "scaffold-based" approach to drug design, offering a trifecta of reactive sites for diversification and property modulation.

This guide provides an in-depth analysis of the synthetic utility of this compound, presenting it as a versatile starting material for the synthesis of complex molecules, particularly in the realm of kinase inhibitors and other targeted therapies. We will explore the strategic applications of its constituent parts and provide detailed, field-proven protocols for its key transformations.

The core value of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde lies in its three primary functional domains:

  • The Aldehyde Group: A cornerstone of organic synthesis, the aldehyde serves as an electrophilic center for a vast array of carbon-carbon and carbon-nitrogen bond-forming reactions, including reductive aminations, condensations, and additions.

  • The ortho-Bromo Substituent: This halogen atom is not merely a placeholder but a highly versatile synthetic "handle." It is perfectly positioned for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkynyl groups.

  • The 4-(4-methylpiperidin-1-yl) Moiety: The piperidine ring is a common feature in many FDA-approved drugs.[1][2] The 4-methylpiperidine group, in particular, is often incorporated to enhance a compound's pharmacokinetic profile, influencing properties such as solubility, metabolic stability, and central nervous system (CNS) penetration.[1][3]

This document will serve as a technical guide for researchers, scientists, and drug development professionals, elucidating the causality behind experimental choices and providing a framework for the rational design of novel chemical entities from this promising scaffold.

Strategic Applications in Medicinal Chemistry

The Role of the 4-Methylpiperidine Moiety

The inclusion of a 4-methylpiperidine group is a deliberate design choice aimed at optimizing the drug-like properties of a molecule. As a cyclic secondary amine, it serves as a fundamental building block in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs), particularly those targeting CNS disorders and analgesics.[1][4]

Key Contributions of the 4-Methylpiperidine Group:

  • Improved Pharmacokinetics: The piperidine ring can enhance a molecule's metabolic stability by blocking sites susceptible to oxidation. The methyl group can further fine-tune lipophilicity.

  • Enhanced Solubility: The basic nitrogen atom of the piperidine can be protonated at physiological pH, forming a salt and thereby increasing aqueous solubility, which is often a critical factor for bioavailability.

  • Receptor Interactions: The piperidine scaffold can form key hydrogen bonds or van der Waals interactions within a target protein's binding pocket, contributing to potency and selectivity. It is a key component of morphine, responsible for its analgesic activity.[4]

The ortho-Bromo-Benzaldehyde Core: A Gateway to Privileged Scaffolds

The ortho-bromo-benzaldehyde core is a versatile precursor for the synthesis of a wide array of heterocyclic compounds, many of which are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active molecules.[5][6] This is particularly true in the field of kinase inhibitor discovery, where dysregulation of protein kinases is a known driver of diseases like cancer.[5][7]

The aldehyde and bromo groups can be reacted in a sequential or concerted manner to construct complex polycyclic systems. For example, the aldehyde can undergo condensation with an appropriate nucleophile to form an initial ring, which can then be further elaborated or cyclized via a reaction involving the bromo substituent.

Key Synthetic Transformations and Protocols

The true potential of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is realized through its reactivity. Below are detailed protocols for key synthetic transformations that a medicinal chemist would employ to elaborate this scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools for C-C and C-N bond formation.

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures, a common motif in kinase inhibitors.[8][9][10]

Reaction Principle: This reaction involves the palladium-catalyzed coupling of the ortho-bromo-benzaldehyde with a boronic acid or boronate ester in the presence of a base. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with potentially coordinating substrates like N-heterocycles.[8]

Detailed Experimental Protocol:

  • Reaction Setup: In a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde (1.0 mmol, 1.0 eq.), the desired aryl- or heteroaryl-boronic acid (1.2-1.5 mmol, 1.2-1.5 eq.), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 eq.).

  • Catalyst and Ligand Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) or a pre-catalyst like CataXCium A Pd G3 for challenging substrates.[10]

  • Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v, to a concentration of ~0.1 M) is commonly used.[10]

  • Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using several freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3 x volume of aqueous phase).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Parameter Typical Value Rationale
Palladium Catalyst Pd(dppf)Cl₂, Pd(OAc)₂/SPhosChoice depends on substrate; phosphine ligands enhance catalyst activity.[8]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid and facilitates the catalytic cycle.[11]
Solvent Dioxane/H₂O, Toluene/H₂OA biphasic system is often effective for Suzuki couplings.
Temperature 80 - 110 °CSufficient thermal energy to drive the catalytic cycle.
Typical Yield 60 - 95%Highly dependent on the coupling partners.

The Sonogashira coupling is the method of choice for synthesizing aryl alkynes, which are versatile intermediates for further transformations or key structural elements in their own right.[12][13]

Reaction Principle: This reaction couples the ortho-bromo-benzaldehyde with a terminal alkyne, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[13][14]

Detailed Experimental Protocol:

  • Reaction Setup: To a dry Schlenk tube or round-bottom flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and copper(I) iodide (CuI, 2-10 mol%).[12]

  • Solvent and Reagent Addition: Add an anhydrous solvent such as THF or DMF. Then, add the amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.), 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde (1.0 eq.), and the terminal alkyne (1.1-1.5 eq.) via syringe.[12]

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (40-60 °C) if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution to remove the copper salts, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.

Parameter Typical Value Rationale
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard catalysts for Sonogashira couplings.[12]
Copper Co-catalyst CuIFacilitates the formation of the copper acetylide intermediate.[13]
Base Et₃N, i-Pr₂NHActs as both a base and a solvent in some cases.
Solvent THF, DMF, TolueneAnhydrous conditions are typically required.[14]
Temperature 25 - 60 °COften proceeds efficiently at room temperature.
Typical Yield 70 - 98%Generally high-yielding for a wide range of substrates.
Reactions of the Aldehyde Group

The aldehyde functionality is a versatile entry point for building molecular complexity.

Reductive amination is a cornerstone of medicinal chemistry, responsible for the synthesis of a vast number of pharmaceutical agents.[15][16] It is a highly efficient method for forming secondary and tertiary amines.

Reaction Principle: This two-step, one-pot process involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by in-situ reduction with a mild reducing agent.[15]

Detailed Experimental Protocol:

  • Imine Formation: In a round-bottom flask, dissolve 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde (1.0 eq.) and the desired primary or secondary amine (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM), dichloroethane (DCE), or methanol (MeOH).

  • Reduction: Add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq.) is often the reagent of choice due to its mildness and tolerance of many functional groups.[15] Sodium cyanoborohydride (NaBH₃CN) can also be used, sometimes with a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Reaction Conditions: Stir the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by the disappearance of the aldehyde starting material by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with the reaction solvent.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash chromatography or crystallization.

Parameter Typical Value Rationale
Reducing Agent NaBH(OAc)₃, NaBH₃CNMild reducing agents that selectively reduce iminium ions over aldehydes.[15]
Solvent DCM, DCE, MeOHChoice of solvent depends on the solubility of the reactants.
Additive Acetic Acid (catalytic)Can accelerate imine formation, but may not be necessary.
Temperature 25 °C (Room Temp.)The reaction is typically efficient at ambient temperature.
Typical Yield 75 - 95%Generally a high-yielding and reliable transformation.

The aldehyde group is a key electrophile for condensation reactions with various binucleophiles to construct a wide range of heterocyclic cores, such as pyrimidines, quinolines, and benzofurans.[17][18][19]

Example: Synthesis of a Dihydropyrimidine Scaffold (Biginelli-type Reaction)

Reaction Principle: A multi-component reaction between the aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea, typically under acidic catalysis, to form a dihydropyrimidinone/-thione scaffold.

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde (1.0 eq.), ethyl acetoacetate (1.0 eq.), and urea (1.5 eq.).

  • Solvent and Catalyst: Add a solvent such as ethanol or acetic acid. Add a catalytic amount of a strong acid, such as concentrated HCl or p-toluenesulfonic acid (p-TSA).

  • Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, pour the mixture into ice water to induce precipitation.

  • Purification: The collected solid can be washed with cold water and a non-polar solvent like hexane, and then recrystallized (e.g., from ethanol) to afford the pure dihydropyrimidine product.

Visualizations: Synthetic Pathways and Mechanisms

To better illustrate the synthetic utility and mechanistic underpinnings of the reactions described, the following diagrams are provided.

Synthetic_Utility cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_aldehyde Aldehyde Reactions Start 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde Suzuki Suzuki-Miyaura Coupling (+ R-B(OH)2) Start->Suzuki Pd Cat. Base Sonogashira Sonogashira Coupling (+ R-C≡CH) Start->Sonogashira Pd/Cu Cat. Base Reductive_Amination Reductive Amination (+ R1R2NH) Start->Reductive_Amination Reducing Agent Heterocycle_Synth Heterocycle Synthesis (e.g., Biginelli Reaction) Start->Heterocycle_Synth Acid Cat. Heat Biaryl_Product Biaryl Aldehydes Suzuki->Biaryl_Product Alkynyl_Product Alkynyl Aldehydes Sonogashira->Alkynyl_Product Amine_Product Secondary/Tertiary Amines Reductive_Amination->Amine_Product Heterocycle_Product Dihydropyrimidines, etc. Heterocycle_Synth->Heterocycle_Product

Caption: Synthetic utility of the title compound.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants pd0 Pd(0)L2 pd2_complex R-Pd(II)L2-X pd0->pd2_complex Oxidative Addition pd2_trans R-Pd(II)L2-R' pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R-R' pd2_trans->product aryl_halide Ar-X aryl_halide->pd2_complex boronic_acid R'-B(OH)2 boronic_acid->pd2_complex + Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde stands as a prototypical example of a highly functionalized building block for modern medicinal chemistry. Its strategic combination of an aldehyde for derivatization, a bromine atom for cross-coupling, and a drug-like piperidine moiety provides a powerful platform for the rapid generation of diverse and complex molecular libraries. The protocols and strategies outlined in this guide are designed to empower researchers to harness the full synthetic potential of this scaffold, accelerating the path toward the discovery of new therapeutic agents. By understanding the causality behind the choice of reagents and reaction conditions, scientists can more effectively navigate the challenges of drug development and innovate with confidence.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Link

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Versatility of 4-Methylpiperidine in Chemical Synthesis & Research. Link

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Why 4-Methylpiperidine (CAS 626-58-4) is Key for Pharma & Agrochemical Synthesis. Link

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring 4-Methylpiperidine: Properties, Applications, and Suppliers. Link

  • Chem-Impex. (n.d.). 4-Methylpiperidine. Link

  • Orduña, J. M., del Río, N., & Pérez-Pérez, M. J. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. Link

  • BenchChem. (2025). The Medicinal Chemistry Utility of 2-bromo-6-methyl-1H-benzo[d]imidazole. Link

  • Semantic Scholar. (n.d.). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Link

  • Drogie, P., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Link

  • Subotin, V. V., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Chemistry. Link

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Link

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. Link

  • ResearchGate. (n.d.). Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids. Link

  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives. Link

  • ResearchGate. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Link

  • ResearchGate. (n.d.). Sonogashira coupling reaction between p‐bromobenzaldehyde and phenylacetylene.... Link

  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. Link

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Link

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Link

  • Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Link

  • Organic Chemistry Portal. (n.d.). Synthesis of O-Heterocycles. Link

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with 1-Bromo-1-propene. Link

  • BenchChem. (2025). The Medicinal Chemistry Utility of 2-bromo-6-methyl-1H-benzo[d]imidazole. Link

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Link

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Link

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Link

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  • PubMed Central. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Link

  • Organic Chemistry Portal. (n.d.). Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions. Link

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Sources

Application Note: Synthetic Strategies for Heterocyclic Scaffolds from 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde. This versatile building block incorporates three key features for molecular diversification: an aldehyde for condensation and multicomponent reactions, an ortho-bromine atom for transition-metal-catalyzed cross-coupling and cyclization, and a 4-methylpiperidine moiety to enhance physicochemical properties. We present detailed protocols, mechanistic insights, and strategic guidance for the synthesis of diverse and medicinally relevant heterocyclic compounds, including benzimidazoles and quinazolines.

Introduction: A Privileged Starting Material

In the landscape of modern drug discovery, the efficiency of synthetic routes and the ability to rapidly generate diverse molecular scaffolds are paramount.[1] The starting material, 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde, represents a highly valuable and strategically designed building block. Its structure is not accidental; it is engineered for synthetic versatility.

  • The Aldehyde Handle: The formyl group is a classic precursor for a vast array of condensation reactions, enabling the construction of nitrogen-containing heterocycles through imine formation and subsequent cyclization.[2][3]

  • The Ortho-Bromo Group: This functionality is a linchpin for modern synthetic chemistry, serving as a reactive site for powerful palladium-catalyzed reactions.[4][5] Its position ortho to the aldehyde allows for tandem reactions and intramolecular cyclizations, providing elegant pathways to fused ring systems.

  • The 4-Methylpiperidine Moiety: This saturated heterocycle is frequently incorporated into drug candidates to modulate lipophilicity, improve aqueous solubility, and enhance metabolic stability, making it a desirable feature for downstream pharmaceutical development.

This guide will explore distinct synthetic avenues that leverage these functional groups to construct high-value heterocyclic systems.

Strategic Overview: Pathways to Complexity

The inherent functionality of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde allows for a divergent synthetic approach. Researchers can selectively target either the aldehyde or the bromo group, or utilize both in a concerted fashion to build complex molecular architectures.

G cluster_0 Aldehyde-First Reactions cluster_1 Bromo-First Reactions start 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde aldehyde_react Condensation Reactions start->aldehyde_react e.g., with o-phenylenediamine mcr Multicomponent Reactions (MCRs) start->mcr e.g., with 2-aminobenzamides pd_cat Palladium-Catalyzed Cross-Coupling start->pd_cat e.g., Sonogashira, Suzuki Coupling benzimidazole Benzimidazoles aldehyde_react->benzimidazole quinazoline_mcr Quinazolines mcr->quinazoline_mcr intramolecular Intramolecular Cyclization pd_cat->intramolecular Subsequent Cyclization fused_heterocycles Fused Heterocycles (e.g., Indoles, Benzofurans) intramolecular->fused_heterocycles

Figure 1: Divergent synthetic strategies from the core starting material.

Synthesis Pathway I: Condensation Chemistry of the Aldehyde

The most direct synthetic transformations involve the aldehyde moiety. The formation of benzimidazoles via condensation with ortho-diamines is a foundational reaction in medicinal chemistry, as the benzimidazole core is a well-established pharmacophore.[6][7]

Synthesis of 2-Substituted Benzimidazoles

This protocol details the synthesis of a benzimidazole derivative through the condensation of the title aldehyde with an o-phenylenediamine, followed by oxidative cyclization. The Weidenhagen reaction provides a classic and reliable method for this transformation.[2][8]

G A 1. Dissolve Aldehyde & o-Phenylenediamine in EtOH B 2. Add Oxidant (e.g., NaHSO₃) A->B C 3. Reflux Reaction (Monitor by TLC) B->C D 4. Cool and Precipitate C->D E 5. Filter and Wash Solid D->E F 6. Recrystallize/Purify E->F G Characterized Product F->G

Figure 2: Experimental workflow for benzimidazole synthesis.

Protocol 3.1: Synthesis of 1-(4-(1H-benzo[d]imidazol-2-yl)-3-bromophenyl)-4-methylpiperidine

  • Materials:

    • 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde (1.0 eq)

    • o-Phenylenediamine (1.05 eq)

    • Sodium bisulfite (NaHSO₃) (2.0 eq)

    • Ethanol (EtOH), Anhydrous

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde and o-phenylenediamine.

    • Add anhydrous ethanol to dissolve the reactants (approx. 0.1 M concentration).

    • Add sodium bisulfite to the mixture. This serves as a mild oxidant for the cyclization of the intermediate Schiff base.

    • Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

    • Filter the resulting solid through a Büchner funnel and wash with cold ethanol.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure benzimidazole derivative.

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Scientific Rationale:

    • Solvent Choice: Ethanol is an excellent solvent for the reactants and allows for heating to reflux, which provides the necessary activation energy for the reaction.

    • Oxidant: The intermediate dianilino species must be oxidized to form the aromatic benzimidazole ring. While various oxidants can be used, NaHSO₃ is a convenient and effective choice for this transformation. Air oxidation can also be effective but is often slower.[9]

Synthesis Pathway II: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity in a single step, aligning with the principles of green and efficient chemistry.[10] The aldehyde functionality is an ideal entry point for various MCRs to produce scaffolds like quinazolines and their derivatives.[11][12]

One-Pot Synthesis of Quinazoline Derivatives

This protocol outlines a modern, efficient synthesis of a quinazoline derivative. This approach leverages the reaction between a 2-aminobenzamide and our title aldehyde, often catalyzed by a mild acid, to construct the quinazoline core in a single, atom-economical step.

Protocol 4.1: Synthesis of 2-(2-Bromo-4-(4-methylpiperidin-1-yl)phenyl)-2,3-dihydroquinazolin-4(1H)-one

  • Materials:

    • 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde (1.0 eq)

    • 2-Aminobenzamide (1.0 eq)

    • p-Toluenesulfonic acid (p-TSA) (0.1 eq)

    • Toluene

  • Procedure:

    • Combine 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde, 2-aminobenzamide, and a catalytic amount of p-TSA in a round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser.

    • Add toluene as the solvent.

    • Heat the mixture to reflux (approx. 110 °C). Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.

    • After 8-12 hours, or once TLC indicates the consumption of starting materials, cool the reaction to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid is purified via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure dihydroquinazolinone product.

    • Characterize the final product by appropriate analytical methods (NMR, HRMS).

  • Scientific Rationale:

    • Catalyst: p-TSA is a solid, easy-to-handle acid catalyst that protonates the aldehyde's carbonyl oxygen, activating it for nucleophilic attack by the amine.

    • Dean-Stark Apparatus: The removal of water is critical. The reaction involves two condensation steps, both of which are reversible. By sequestering the water byproduct, the equilibrium is shifted towards the product, ensuring a high yield.[9]

Reaction TypeTarget HeterocycleKey ReagentsTypical Yield (%)
Weidenhagen ReactionBenzimidazoleo-Phenylenediamine, NaHSO₃75-90%
MCR CondensationDihydroquinazolinone2-Aminobenzamide, p-TSA70-85%
Table 1: Summary of representative reactions targeting the aldehyde functionality. Yields are estimated based on similar transformations in the literature.

Synthesis Pathway III: Palladium-Catalyzed Intramolecular Cyclization

The true synthetic power of the 2-bromo-benzaldehyde scaffold is unlocked through palladium catalysis.[5] This strategy allows for the construction of fused heterocyclic systems via an intramolecular cyclization event. A common and elegant approach is the Larock indole synthesis, where an initial Sonogashira coupling is followed by a Pd-catalyzed cyclization.

Synthesis of Fused Indole Analogs

This protocol describes a two-step, one-pot procedure to synthesize a fused pyrrolo[1,2-a]quinoline-like system. The process begins with a Sonogashira coupling to introduce an alkyne, which then undergoes an intramolecular cyclization.

G A 1. Combine Aldehyde, Alkyne, Pd/Cu Catalysts, & Base B 2. Heat to Effect Sonogashira Coupling A->B C 3. Add Ligand/Base for Intramolecular Cyclization B->C D 4. Heat to Higher Temp (Monitor by TLC/LC-MS) C->D E 5. Aqueous Workup D->E F 6. Purify by Chromatography E->F G Characterized Product F->G

Figure 3: Workflow for Pd-catalyzed tandem Sonogashira coupling and cyclization.

Protocol 5.1: Tandem Sonogashira-Cyclization

  • Materials:

    • 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde (1.0 eq)

    • Terminal Alkyne (e.g., Propargylamine) (1.2 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • Copper(I) Iodide (CuI) (0.1 eq)

    • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (Solvent and Base)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the starting aldehyde, Pd(PPh₃)₄, and CuI.

    • Degas the solvent (Et₃N) by bubbling with argon for 15 minutes, then add it to the flask via syringe, followed by the terminal alkyne.

    • Heat the reaction mixture to 60-70 °C for 2-4 hours to complete the Sonogashira coupling. Monitor by TLC.

    • Once the coupling is complete, increase the temperature to 90-100 °C to initiate the intramolecular cyclization of the intermediate onto the aldehyde. This step may require 12-24 hours.

    • After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel to isolate the desired fused heterocyclic product.

  • Scientific Rationale:

    • Catalytic System: The Pd(0)/Cu(I) co-catalytic system is standard for Sonogashira couplings. Palladium facilitates the oxidative addition into the C-Br bond, while copper activates the alkyne.[4]

    • Inert Atmosphere: The Pd(0) catalyst is sensitive to air and can be oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere is crucial for catalytic activity.

    • Tandem Reaction: This protocol is highly efficient as it avoids the isolation of the potentially unstable alkynylated aldehyde intermediate. The cyclization is driven by the favorable formation of a five- or six-membered ring.

Conclusion

2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is a superior starting material for the synthesis of diverse heterocyclic compounds. By strategically targeting its distinct functional handles—the aldehyde and the ortho-bromo group—medicinal chemists can employ a range of classic and modern synthetic methodologies. This application note has provided reliable and detailed protocols for creating benzimidazoles, quinazolines, and fused indole-like systems. These pathways offer robust and reproducible methods for generating novel molecular entities for screening in drug discovery programs.

References

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The Strategic Utility of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is often reliant on the strategic use of versatile chemical intermediates. 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is a prime example of such a building block, offering a unique combination of functionalities that make it highly valuable for the synthesis of complex molecules, particularly in the development of kinase inhibitors. Its structure, featuring a reactive aldehyde group, a strategically placed bromine atom, and a substituted piperidine moiety, provides chemists with multiple avenues for molecular elaboration and property modulation.

The aldehyde functional group is a cornerstone of organic synthesis, readily participating in a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, such as reductive aminations and various condensation reactions.[1] The bromine atom on the aromatic ring serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents.[1] Furthermore, the 4-methylpiperidine group can influence the physicochemical properties of the final molecule, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. This document serves as a comprehensive guide for researchers, providing detailed application notes and protocols for the synthesis and utilization of this important pharmaceutical intermediate.

Physicochemical Properties and Safety Data

A thorough understanding of the properties and hazards of any chemical intermediate is paramount for its safe and effective use in a laboratory setting.

PropertyValueSource
CAS Number 1699993-22-0[2]
Molecular Formula C₁₃H₁₆BrNO[2]
Molecular Weight 282.18 g/mol [2]
Appearance Solid (predicted)Inferred from related compounds
Boiling Point ~400.4 °C (Predicted)[2]
Density ~1.346 g/cm³ (Predicted)[2]

Safety and Handling:

While a specific Safety Data Sheet (SDS) for 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is not publicly available, data from closely related brominated benzaldehydes indicate that this compound should be handled with care. It is classified as an irritant.[3]

  • Hazard Statements: Likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Prevent contact with skin and eyes.

    • In case of contact, rinse the affected area thoroughly with water.

Synthesis Protocol

The synthesis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde can be achieved through a multi-step process, typically involving the introduction of the piperidine moiety onto a brominated aromatic precursor, followed by formylation. The following protocol is a representative method adapted from procedures for analogous compounds.[4]

Protocol 1: Synthesis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

This protocol involves a nucleophilic aromatic substitution to introduce the 4-methylpiperidine group, followed by bromination of the aromatic ring.

Step 1: Synthesis of 4-(4-methylpiperidin-1-yl)benzaldehyde

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in dimethylformamide (DMF), add 4-methylpiperidine (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-(4-methylpiperidin-1-yl)benzaldehyde.

Step 2: Bromination

  • Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as acetic acid or a halogenated solvent.

  • Cool the solution in an ice bath.

  • Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) (1.1 eq), portion-wise while maintaining the low temperature. The use of an acid catalyst may be beneficial.[4]

  • Allow the reaction to stir at room temperature and monitor its completion by TLC.

  • Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent, wash the organic layer with sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde.

Characterization:

The final product should be characterized by standard analytical techniques to confirm its identity and purity. While specific data for this compound is not widely published, analogous compounds can provide an expected range for spectroscopic values. For example, the ¹H NMR spectrum of 2-bromo-4-methylbenzaldehyde shows the aldehyde proton as a singlet around δ 10.32 ppm.[3] The protons of the methylpiperidine group are expected in the aliphatic region, and the aromatic protons will show characteristic splitting patterns. Mass spectrometry should confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

Application Notes: A Key Intermediate for Kinase Inhibitors

The true value of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde lies in its application as a versatile intermediate in the synthesis of pharmaceutically active compounds, particularly kinase inhibitors.[5][6] Protein kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[5]

The bifunctional nature of this intermediate allows for a modular approach to drug design. The aldehyde can be transformed into various functional groups to interact with specific residues in the kinase active site, while the bromo-position allows for the introduction of larger, often heterocyclic, moieties that can target other regions of the enzyme or modulate the overall properties of the molecule.

Workflow for the Synthesis of a Kinase Inhibitor Precursor

G cluster_0 Synthesis of Intermediate cluster_1 Key Transformations cluster_2 Advanced Intermediates cluster_3 Final Synthesis Steps A 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde B Suzuki Coupling (Aryl/Heteroaryl Boronic Acid, Pd catalyst) A->B C-C Bond Formation C Reductive Amination (Amine, Reducing Agent) A->C C-N Bond Formation D Aryl/Heteroaryl substituted 4-(4-methylpiperidin-1-yl)benzaldehyde B->D E 2-Bromo-4-(4-methylpiperidin-1-yl)benzylamine derivative C->E F Further Functionalization / Cyclization D->F E->F G Kinase Inhibitor Candidate F->G

Caption: Synthetic pathways utilizing the key intermediate.

Experimental Protocols for Downstream Reactions

The following are detailed, generalized protocols for the two primary transformations of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of the aryl bromide with a boronic acid to introduce a new aryl or heteroaryl group.[7]

Materials:

  • 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.2-1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde, the boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality of Choices: The choice of catalyst, ligand, base, and solvent is critical and often substrate-dependent. For electron-rich anilines, ligands like SPhos can be effective. The base is crucial for the transmetalation step, with carbonates and phosphates being common choices.[8] Degassing the solvent is essential to prevent oxidation and deactivation of the Pd(0) catalyst.[5]

Protocol 3: Reductive Amination

This protocol details the conversion of the aldehyde to an amine via reaction with a primary or secondary amine, followed by reduction.[9]

Materials:

  • 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde (1.0 eq)

  • Primary or Secondary Amine (1.0-1.2 eq)

  • Reducing Agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN)) (1.5 eq)

  • Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF))

  • Acetic Acid (catalytic amount, optional)

Procedure:

  • Dissolve 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde and the amine in the chosen solvent.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • Add the reducing agent portion-wise. Be cautious as gas evolution may occur.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Causality of Choices: STAB is a mild and selective reducing agent that does not readily reduce the starting aldehyde, allowing for a one-pot procedure.[10] The use of a slight excess of the amine can help drive the imine formation to completion. Acetic acid catalyzes the dehydration step in imine formation.

Conclusion

2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is a strategically designed intermediate with significant potential in pharmaceutical research and development. Its dual reactivity allows for the convergent and divergent synthesis of complex molecular architectures, making it an invaluable tool for building libraries of compounds for screening and lead optimization. The protocols and application notes provided herein offer a framework for the effective utilization of this building block in the quest for new and improved therapeutic agents.

References

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  • Google Patents (n.d.). A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
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Application Notes and Protocols for 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary medicinal chemistry and drug development, the strategic design and synthesis of novel molecular entities with high therapeutic potential is paramount. Among the vast arsenal of chemical building blocks, 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde stands out as a particularly valuable intermediate. Its unique trifunctional architecture—an ortho-brominated aromatic ring, a reactive aldehyde group, and a tertiary amine moiety—provides a versatile platform for the construction of complex, biologically active molecules. This guide offers an in-depth exploration of the reaction protocols involving this compound, providing researchers, scientists, and drug development professionals with the necessary tools to harness its synthetic potential. The strategic positioning of the bromo, formyl, and 4-methylpiperidyl groups allows for a diverse range of chemical transformations, making it a key component in the synthesis of compounds targeting a variety of biological targets, including kinases and other enzymes implicated in disease.[1]

Molecular and Spectroscopic Data Summary

PropertyValue
CAS Number 1699993-22-0
Molecular Formula C₁₃H₁₆BrNO
Molecular Weight 282.19 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)

Synthesis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

The most direct and efficient synthesis of the title compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the activation of the aromatic ring by the ortho-bromo and para-formyl groups, facilitating the displacement of a fluoride ion from 2-bromo-4-fluorobenzaldehyde by 4-methylpiperidine.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol details the synthesis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde from commercially available starting materials.

Workflow for the Synthesis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

reagents 2-Bromo-4-fluorobenzaldehyde 4-Methylpiperidine K₂CO₃ (Base) DMF (Solvent) reaction Reaction at 110 °C for 18h (Inert Atmosphere) reagents->reaction Mixing workup Aqueous Work-up (Water, Ethyl Acetate) reaction->workup Quenching & Extraction purification Column Chromatography (Silica Gel) workup->purification Crude Product product 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde purification->product Pure Product

Caption: A streamlined workflow for the synthesis of the title compound.

Materials:

  • 2-Bromo-4-fluorobenzaldehyde (1.0 equiv)

  • 4-Methylpiperidine (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-fluorobenzaldehyde (1.0 equiv), potassium carbonate (2.0 equiv), and anhydrous DMF.

  • Stir the mixture under an inert atmosphere (e.g., argon or nitrogen).

  • Add 4-methylpiperidine (1.2 equiv) to the suspension.

  • Heat the reaction mixture to 110 °C and maintain for 18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde as a solid.

Key Reaction Protocols and Applications

The strategic placement of the bromo and aldehyde functionalities allows for a variety of subsequent transformations, making this compound a versatile intermediate in multi-step syntheses.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds, widely used in the synthesis of biaryl and heteroaryl structures which are common motifs in pharmaceuticals.[2][3][4][5][6] The bromo substituent on the benzaldehyde core serves as an excellent handle for this transformation.

Catalytic Cycle of the Suzuki-Miyaura Coupling

pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)L₂(Ar') transmetalation->pd2_aryl_complex boronate Ar'B(OR)₂ + Base boronate->transmetalation reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol provides a general procedure for the coupling of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde with a representative arylboronic acid.

Materials:

  • 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a dry Schlenk flask, add 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

Catalyst/LigandBaseSolventTemperature (°C)
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/Water80-120
Pd(PPh₃)₄Cs₂CO₃Toluene/Water100-110
Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane100
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, a transformation of immense importance in the preparation of aryl amines.[7][8][9][10][11][12] This reaction allows for the coupling of the bromo-substituted benzaldehyde with a wide range of primary and secondary amines.

Catalytic Cycle of the Buchwald-Hartwig Amination

pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination amido_complex Ar-Pd(II)L₂(NR₂) amine_coordination->amido_complex amine R₂NH + Base amine->amine_coordination reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 3: Buchwald-Hartwig Amination with a Primary Amine

This protocol outlines a general procedure for the amination of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde with a primary amine.

Materials:

  • 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In an oven-dried Schlenk tube, combine Pd(OAc)₂, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene, followed by 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde and the primary amine.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Reductive Amination: Derivatization of the Aldehyde

The aldehyde functionality of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde provides a direct route to a diverse array of secondary and tertiary amines through reductive amination.[13][14][15] This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ.

General Workflow for Reductive Amination

reactants Aldehyde Primary/Secondary Amine imine_formation Imine/Iminium Ion Formation reactants->imine_formation reduction Reduction (e.g., NaBH(OAc)₃) imine_formation->reduction product Amine Product reduction->product

Caption: A simplified workflow for the reductive amination of an aldehyde.

Protocol 4: Reductive Amination with a Primary Amine

This protocol describes the reductive amination of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde with a primary amine using sodium triacetoxyborohydride.

Materials:

  • 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde (1.0 equiv)

  • Primary amine (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde and the primary amine in DCM.

  • Add a catalytic amount of acetic acid to the solution.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The derivatives of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde are of significant interest in drug discovery, particularly in the development of kinase inhibitors. The core scaffold can be elaborated through the reactions described above to generate libraries of compounds for screening against various kinase targets. The 4-(4-methylpiperidin-1-yl)benzaldehyde moiety can be found in a number of patented chemical series targeting enzymes such as Janus kinases (JAKs) and spleen tyrosine kinase (Syk), which are implicated in inflammatory diseases and cancer. The ability to readily diversify the "eastern" portion of the molecule via Suzuki or Buchwald-Hartwig coupling, and the "southern" portion via reductive amination, makes this a highly attractive starting material for structure-activity relationship (SAR) studies.

Conclusion

2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is a versatile and valuable building block for the synthesis of complex molecules with potential therapeutic applications. The protocols outlined in this guide provide a solid foundation for its use in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and reductive amination reactions. By leveraging these robust and well-established synthetic methods, researchers can efficiently generate diverse libraries of compounds for drug discovery programs, accelerating the development of new medicines.

References

  • Szabó, Z., & Csámpai, A. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2436–2443.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Reddy, G. C., & Verkade, J. G. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
  • Rojas-Lima, S., et al. (2018). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 130(9), 123.
  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • Google Patents.
  • Google Patents. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • ResearchGate. Reductive aminations of aldehydes with benzylamine or cyclohexylamine.... [Link]

  • MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]

  • Scholarship @ Claremont. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • National Institutes of Health. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • ResearchGate. (2012). The Suzuki coupling reaction of arylbromides with phenylboronic acid. [Link]

  • Scribd. Reductive Amination of Benzaldehyde. [Link]

  • National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). [Link]

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. [Link]

  • Kowsari, E., & Amjadi, M. (2011). Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. E-Journal of Chemistry, 8(1), 336-340.
  • National Institutes of Health. (2018). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[7][16]-Fused Indole Heterocycles. [Link]

Sources

Application Notes and Protocols for 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is a highly functionalized aromatic compound with significant potential as a key intermediate in the synthesis of complex organic molecules. Its unique trifunctional nature, featuring an ortho-bromo substituent, a para-tertiary amine, and an aldehyde group, makes it a strategic starting material for constructing diverse molecular architectures. The electron-donating 4-methylpiperidine group activates the aromatic ring, influencing the reactivity of both the bromine atom and the aldehyde. The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, and alkynyl moieties. Simultaneously, the aldehyde group provides a reactive site for chain extension and the formation of various functional groups through reactions such as condensations, reductive aminations, and olefinations.

This combination of reactive sites makes 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde a valuable precursor in medicinal chemistry and materials science. Notably, structurally related intermediates are crucial in the synthesis of targeted therapeutics, such as Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy.[1][2][3] PARP inhibitors like Olaparib are at the forefront of cancer treatments that exploit DNA repair pathway deficiencies in tumor cells.[3][4] The development of robust and scalable synthetic routes to the core scaffolds of these drugs often relies on the strategic use of highly functionalized building blocks like the title compound.[2][5] This guide provides detailed protocols and insights into the application of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde in key organic transformations.

Synthesis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

The title compound can be synthesized via a nucleophilic aromatic substitution reaction from a suitable fluorobenzaldehyde precursor. This approach leverages the reactivity of the activated aryl fluoride with a secondary amine.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes the synthesis from 2-bromo-4-fluorobenzaldehyde and 4-methylpiperidine.

Workflow Diagram:

reagents 2-Bromo-4-fluorobenzaldehyde 4-Methylpiperidine K2CO3, DMF reaction Heat at 110°C, 18h under N2 atmosphere reagents->reaction 1. Combine workup Cool, Concentrate Partition (EtOAc/Water) Wash with Brine reaction->workup 2. Reaction Completion purification Dry over MgSO4 Filter, Concentrate Flash Chromatography workup->purification 3. Isolate Organic Phase product 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde purification->product 4. Purify

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Procedure:

  • To a round-bottom flask, add 2-bromo-4-fluorobenzaldehyde (1.0 eq), 4-methylpiperidine (1.05 eq), and potassium carbonate (1.15 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to create a 0.5 M solution with respect to the aldehyde.

  • Purge the flask with nitrogen and heat the reaction mixture to 110 °C with stirring.

  • Maintain the temperature for 18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove DMF.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the title compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are foundational in modern organic synthesis and drug discovery.[6]

Suzuki-Miyaura Coupling: Synthesis of Biaryl Aldehydes

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)–C(sp²) bonds.[7] This reaction allows for the introduction of various aryl and heteroaryl substituents at the 2-position of the benzaldehyde scaffold, leading to complex biaryl structures that are prevalent in pharmaceuticals.

Workflow Diagram:

start Start: 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde reagents Arylboronic Acid (1.2 eq) Pd(dppf)Cl2 (3 mol%) K2CO3 (2.0 eq) reaction Microwave Irradiation 120°C, 30 min start->reaction solvent 1,4-Dioxane/Water (5:1) reagents->reaction solvent->reaction workup Cool, Dilute with EtOAc Wash with Water & Brine reaction->workup purification Dry over Na2SO4 Concentrate Column Chromatography workup->purification product 2-Aryl-4-(4-methylpiperidin-1-yl)benzaldehyde purification->product

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • In a microwave synthesis vial equipped with a magnetic stir bar, combine 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium carbonate (2.0 eq).

  • Add a degassed 5:1 mixture of 1,4-dioxane and water.

  • Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 30 minutes with stirring.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired biaryl product.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Coupling Partner (Ar-B(OH)₂)ProductExpected Yield (%)
Phenylboronic acid2-Phenyl-4-(4-methylpiperidin-1-yl)benzaldehyde85-95
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)benzaldehyde80-90
3-Pyridinylboronic acid2-(Pyridin-3-yl)-4-(4-methylpiperidin-1-yl)benzaldehyde75-85
Buchwald-Hartwig Amination: Synthesis of Di-amino Arenes

The Buchwald-Hartwig amination is a cornerstone for forming C-N bonds.[6] Applying this reaction to the title compound allows for the introduction of a second amino group, leading to valuable diamine scaffolds used in ligand design and materials science.

Protocol 3: Buchwald-Hartwig Amination with Morpholine

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Seal the tube, evacuate, and backfill with an inert gas (e.g., argon). Repeat three times.

  • Add anhydrous toluene, followed by 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde (1.0 eq), morpholine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the tube and heat the reaction mixture to 100°C with vigorous stirring for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter, concentrate, and purify by column chromatography.

Transformations of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including C-C bond formation and the synthesis of other functional groups.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a classic C-C bond-forming reaction that produces α,β-unsaturated compounds, which are important intermediates in the synthesis of heterocycles and other complex molecules.

Workflow Diagram:

start Start: 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde reagents Active Methylene Compound (e.g., Malononitrile, 1.1 eq) Piperidine (0.1 eq) reaction Reflux, 2-4h start->reaction solvent Ethanol reagents->reaction solvent->reaction workup Cool to RT Collect Precipitate by Filtration reaction->workup product Condensation Product workup->product

Caption: Workflow for Knoevenagel condensation.

Protocol 4: Knoevenagel Condensation with Malononitrile

  • In a round-bottom flask, dissolve 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours. The product often precipitates from the reaction mixture upon formation.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Table 2: Representative Knoevenagel Condensation Reactions

Active Methylene CompoundProductExpected Yield (%)
Malononitrile2-((2-Bromo-4-(4-methylpiperidin-1-yl)phenyl)methylene)malononitrile>90
Ethyl cyanoacetateEthyl 2-cyano-3-(2-bromo-4-(4-methylpiperidin-1-yl)phenyl)acrylate85-95
Reductive Amination: Synthesis of Secondary and Tertiary Amines

Reductive amination is a highly efficient method for synthesizing amines. This two-step, one-pot process involves the initial formation of an imine or iminium ion, followed by its reduction to the corresponding amine. This reaction is fundamental in the synthesis of pharmaceutical compounds.

Protocol 5: Reductive Amination with Benzylamine

  • Dissolve 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde (1.0 eq) and benzylamine (1.1 eq) in 1,2-dichloroethane.

  • Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is a potent and versatile synthetic intermediate. The strategic positioning of its bromo, aldehyde, and amino functionalities allows for sequential and orthogonal chemical modifications. The protocols outlined in this guide demonstrate its utility in key transformations such as palladium-catalyzed cross-coupling reactions and various aldehyde-based modifications. These applications underscore its potential for the efficient construction of complex molecular scaffolds relevant to the fields of drug discovery and materials science, particularly in the synthesis of novel therapeutic agents.

References

  • Vertex AI Search. The Crucial Role of Intermediates in Olaparib Synthesis.
  • Yin, L., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega.
  • National Center for Biotechnology Information. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. NIH.
  • Google Patents. (2018). Processes for preparing olaparib. WO2018038680A1.
  • Shree Ganesh Remedies Limited. Olaparib Intermediates.
  • Sigma-Aldrich. 2-Bromo-4-methylbenzaldehyde technical grade 824-54-4.
  • MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • Benchchem. Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-methylpyridine.

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Introduction: The Strategic Importance of Substituted Benzaldehydes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scalable Synthesis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde Derivatives

Substituted benzaldehydes are foundational building blocks in the landscape of modern organic synthesis and drug discovery. Among these, the 2-Bromo-4-(piperidin-1-yl)benzaldehyde scaffold is of particular interest to medicinal chemists. The unique arrangement of a reactive aldehyde, a sterically influential and synthetically versatile bromine atom, and an electron-donating piperidine moiety provides a rich platform for constructing complex molecular architectures.[1][2] The aldehyde group serves as a versatile handle for transformations like reductive amination and Knoevenagel condensation, while the bromine atom is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities.[3]

The 4-methylpiperidine group, specifically, can modulate critical physicochemical properties such as lipophilicity, metabolic stability, and aqueous solubility, which are paramount for optimizing the pharmacokinetic profile of a drug candidate.[2] Consequently, robust and scalable access to high-purity 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is a critical need for research and development programs targeting novel therapeutics.

This application note provides a detailed, field-proven protocol for the scalable, two-step synthesis of the title compound, beginning from commercially available starting materials. The described methodology emphasizes scalability, safety, and high-yield production, making it suitable for both academic research and industrial drug development settings.

Overall Synthetic Strategy

The synthesis is designed as a two-part sequence. The core of this strategy is the initial formation of the crucial carbon-nitrogen bond, followed by the introduction of the aldehyde functionality. This sequence is strategically chosen because the electron-donating piperidine group activates the aromatic ring, facilitating the subsequent electrophilic formylation step.

  • Buchwald-Hartwig Amination: The first step involves a palladium-catalyzed cross-coupling reaction between 1,3-dibromobenzene and 4-methylpiperidine. This modern and highly efficient method is superior to classical methods for forming aryl C-N bonds, which often require harsh conditions and have limited substrate scope.[4][5]

  • Vilsmeier-Haack Formylation: The second step introduces the aldehyde group onto the electron-rich aromatic ring using the Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[6][7] This reaction is known for its high regioselectivity on activated aromatic systems.

G cluster_start Starting Materials cluster_reaction1 Step 1: C-N Bond Formation cluster_reaction2 Step 2: Formylation A 1,3-Dibromobenzene C Buchwald-Hartwig Amination A->C B 4-Methylpiperidine B->C D 1-(3-Bromophenyl)-4-methylpiperidine (Intermediate) C->D Pd Catalyst, Ligand, Base E Vilsmeier-Haack Reaction D->E F 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde (Final Product) E->F POCl₃, DMF then H₂O Workup

Caption: Overall two-step synthetic workflow.

Part 1: Scalable Synthesis of 1-(3-Bromophenyl)-4-methylpiperidine via Buchwald-Hartwig Amination

Expert Rationale

The Buchwald-Hartwig amination is the method of choice for constructing the aryl-amine bond due to its exceptional functional group tolerance, high yields, and relatively mild reaction conditions.[8] The selection of the catalyst system is critical for success. A palladium(0) source, often generated in situ from a Pd(II) precatalyst like Palladium(II) acetate, is used.[9] The key to the reaction's efficiency lies in the choice of a bulky, electron-rich phosphine ligand. Ligands like BINAP or DPPF are effective, as they promote both the oxidative addition of the aryl bromide to the palladium center and the subsequent reductive elimination to form the C-N bond, while preventing the formation of inactive palladium dimers.[4][9] A strong, non-nucleophilic base, such as sodium tert-butoxide, is required to deprotonate the amine, facilitating its coordination to the palladium complex.[9]

Tabulated Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Molarity/DensityAmount (1.0 mol scale)Moles
1,3-Dibromobenzene108-36-1235.901.95 g/mL195 mL1.0
4-Methylpiperidine626-58-499.170.84 g/mL129 mL1.1
Palladium(II) Acetate3375-31-3224.50-2.25 g0.01
rac-BINAP98327-87-8622.67-9.34 g0.015
Sodium tert-butoxide865-48-596.10-135 g1.4
Toluene108-88-392.140.87 g/mL2.0 L-
Step-by-Step Experimental Protocol
  • Inert Atmosphere Preparation: Assemble a 5 L three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, all under a nitrogen or argon atmosphere.

  • Reagent Charging: To the flask, add sodium tert-butoxide (135 g, 1.4 mol), palladium(II) acetate (2.25 g, 0.01 mol), and rac-BINAP (9.34 g, 0.015 mol).

  • Solvent and Substrate Addition: Add toluene (2.0 L), followed by 4-methylpiperidine (129 mL, 1.1 mol) and 1,3-dibromobenzene (195 mL, 1.0 mol) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. The mixture will typically turn from a light suspension to a dark brown or black color.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Quenching and Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water (500 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 500 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated brine solution (2 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a dark oil. The crude intermediate is often of sufficient purity for the next step, or it can be further purified by vacuum distillation.

Part 2: Regioselective Vilsmeier-Haack Formylation

Expert Rationale

The Vilsmeier-Haack reaction is a highly effective method for formylating electron-rich aromatic rings.[10] The reaction proceeds through the formation of the electrophilic "Vilsmeier reagent," a chloroiminium salt, from the reaction of a substituted amide (DMF) and an acid chloride (POCl₃).[7] The electron-donating 4-methylpiperidin-1-yl group strongly activates the aromatic ring towards electrophilic substitution. The formylation is expected to occur ortho to the activating piperidine group and meta to the deactivating bromine atom, leading to the desired 2-bromo-4-substituted product with high regioselectivity.[6]

Tabulated Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )DensityAmount (1.0 mol scale)Moles
1-(3-Bromophenyl)-4-methylpiperidine380625-73-4254.19~1.2 g/mL254 g1.0
Phosphoryl Chloride (POCl₃)10025-87-3153.331.645 g/mL109 mL1.2
N,N-Dimethylformamide (DMF)68-12-273.090.944 g/mL1.0 L-
Sodium Acetate127-09-382.03-451 g5.5
Step-by-Step Experimental Protocol
  • Vilsmeier Reagent Formation: In a 3 L flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 1.0 L) to 0 °C in an ice-salt bath. Add phosphoryl chloride (109 mL, 1.2 mol) dropwise via an addition funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution for an additional 30 minutes at 0 °C.

  • Substrate Addition: To the pre-formed Vilsmeier reagent, add a solution of the crude 1-(3-bromophenyl)-4-methylpiperidine (254 g, 1.0 mol) in DMF (200 mL) dropwise, maintaining the internal temperature below 10 °C.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60 °C and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.

  • Hydrolysis: Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto crushed ice (approx. 2 kg) in a large beaker with vigorous stirring.

  • Neutralization and Product Formation: Prepare a solution of sodium acetate (451 g, 5.5 mol) in water (1.0 L) and add it slowly to the hydrolyzed reaction mixture to neutralize the acid and complete the hydrolysis of the iminium intermediate to the aldehyde. Stir at room temperature for 1-2 hours. A precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

Part 3: Purification and Characterization

Expert Rationale

Purification is critical to meet the stringent quality standards required for pharmaceutical intermediates.[11] A multi-step purification protocol ensures the removal of inorganic salts, residual solvents, and organic byproducts. Recrystallization is a powerful technique for purifying solid organic compounds, capable of yielding highly pure crystalline material.[12] The choice of solvent is key; a solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot is ideal.

G A Crude Solid Product (from filtration) B Dissolve in Hot Ethanol A->B C Cool Slowly to RT, then Ice Bath B->C Saturated Solution D Crystallization Occurs C->D E Vacuum Filtration D->E F Wash Crystals with Cold Ethanol E->F Collect Crystals G Dry Under Vacuum F->G H High-Purity Final Product G->H

Caption: Workflow for purification by recrystallization.
Purification Protocol
  • Recrystallization: Transfer the crude, moist solid to a large Erlenmeyer flask. Add a suitable solvent, such as ethanol or an ethanol/water mixture. Heat the suspension to boiling with stirring until all the solid dissolves.[12]

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not begin, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Complete Precipitation: Once crystals begin to form, place the flask in an ice bath for at least 1 hour to maximize the yield of the purified product.

  • Final Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the final product in a vacuum oven at 40-50 °C to a constant weight.

Expected Characterization Data
AnalysisExpected Results for 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz)δ ~9.8 (s, 1H, -CHO), 7.6 (d, 1H, Ar-H), 7.0 (dd, 1H, Ar-H), 6.8 (d, 1H, Ar-H), 3.8 (m, 2H, piperidine-H), 2.9 (m, 2H, piperidine-H), 1.8 (m, 3H, piperidine-H), 1.6 (m, 2H, piperidine-H), 1.0 (d, 3H, -CH₃)
¹³C NMR (CDCl₃, 101 MHz)δ ~190.0 (C=O), 155.0, 135.0, 130.0, 118.0, 115.0, 112.0 (Ar-C), 50.0, 34.0, 31.0 (piperidine-C), 21.5 (-CH₃)
Mass Spec (ESI+) m/z = 282.08 [M+H]⁺, 284.08 [M+H+2]⁺ (characteristic bromine isotope pattern)
Purity (HPLC) ≥98.5%

Scalability and Safety Considerations

  • Exothermic Reactions: Both the formation of the Vilsmeier reagent and its subsequent hydrolysis are highly exothermic. For large-scale synthesis, ensure adequate cooling capacity and perform all additions slowly and in a controlled manner.

  • Inert Atmosphere: The Buchwald-Hartwig amination is sensitive to oxygen.[8] Maintaining a robust inert atmosphere is crucial for catalyst longevity and reaction success on a large scale.

  • Reagent Handling: Phosphoryl chloride is corrosive and reacts violently with water. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Waste Management: The reaction generates both organic and inorganic waste streams. All waste should be handled and disposed of in accordance with local environmental regulations.

Conclusion

The protocol detailed in this application note provides a reliable and scalable pathway for the synthesis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde. By leveraging a modern Buchwald-Hartwig amination and a classic Vilsmeier-Haack formylation, this two-step process delivers high yields of the target compound with excellent purity after a straightforward purification. The causality-driven explanations for experimental choices and detailed procedural steps are designed to empower researchers, scientists, and drug development professionals to confidently produce this valuable intermediate for their research and development endeavors.

References

  • Clarke, E. D., & Clarke, B. (Year). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society, Perkin Transactions 1.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Sari, Y., et al. (2018).
  • ResearchGate. (n.d.). Vilsmeier–Haack Bromination of Aromatic Compounds with KBr and N-Bromosuccinimide Under Solvent-Free Conditions. Request PDF. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • ResearchGate. (n.d.). Convenient, Benign and Scalable Synthesis of 2‐ and 4‐Substituted Benzylpiperidines. Request PDF. [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]

  • Feringa, B. L., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
  • Fulp, A., et al. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University.
  • Faigl, F., et al. (2004). Convenient, Benign and Scalable Synthesis of 2‐ and 4‐Substituted Benzylpiperidines. ChemInform.
  • NIH. (n.d.). Partial Purification and Characterization of the Recombinant Benzaldehyde Dehydrogenase from Rhodococcus ruber UKMP-5M. PMC. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. Inno PharmChem. [Link]

  • ResearchGate. (n.d.). Purification and characterisation of a 4-hydroxy benzaldehyde dehydrogenase cloned from Acinetobacter baylyi. Request PDF. [Link]

  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Organic Syntheses Procedure. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Pivotal Role of 2-Bromo-4-Chlorobenzaldehyde in Modern Organic Synthesis. Inno PharmChem. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromo-2-fluoro-4-methylbenzaldehyde: A Key Intermediate in Organic Synthesis and Pharmaceutical Research. Inno PharmChem. [Link]

  • NIH. (n.d.). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. PMC. [Link]

  • NIH. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Nature. [Link]

  • Khan, I., et al. (Year). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of Saudi Chemical Society.

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Troubleshooting & Optimization

Optimization of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde synthesis yield

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical support resource designed for professionals in chemical research and pharmaceutical development. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde.

Overview of Synthetic Strategies

The synthesis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is a critical step in the development of various pharmaceutical agents. The primary transformation involves the formation of a C-N bond between an aromatic ring and the nitrogen of 4-methylpiperidine. Two principal synthetic routes are commonly considered for this purpose: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

  • Nucleophilic Aromatic Substitution (SNAr): This is often the most direct and cost-effective method. It involves the reaction of an aryl halide, activated by an electron-withdrawing group (in this case, the aldehyde), with a nucleophile (4-methylpiperidine). The ideal starting material for this route is 2-Bromo-4-fluorobenzaldehyde, where the highly electronegative fluorine atom serves as an excellent leaving group.[1][2] The reaction is facilitated by the aldehyde group, which activates the aromatic ring towards nucleophilic attack.[3]

  • Buchwald-Hartwig Amination: This powerful cross-coupling reaction uses a palladium catalyst with a specialized phosphine ligand to form the C-N bond.[4][5] While highly versatile and often providing excellent yields for a broad range of substrates, it can be more expensive and sensitive to reaction conditions, requiring strict exclusion of air and moisture.[6][7]

This guide will focus on optimizing the SNAr pathway due to its efficiency and industrial scalability for this specific target molecule.

Synthetic_Pathways SM 2-Bromo-4-fluorobenzaldehyde + 4-Methylpiperidine SNAr Nucleophilic Aromatic Substitution (SNAr) SM->SNAr Base, Solvent (e.g., K2CO3, DMSO) BHA Buchwald-Hartwig Amination SM->BHA Pd Catalyst, Ligand, Base, Solvent Product 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde SNAr->Product BHA->Product

Fig 1. Primary synthetic routes to the target compound.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Bromo-4-fluorobenzaldehyde the preferred starting material for the SNAr reaction?

A1: In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[2] The reactivity of the leaving group follows the order F > Cl > Br > I. This is because fluorine is the most electronegative halogen, making the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. The aldehyde group further activates this position for substitution.[3]

Q2: What is the optimal type of solvent for this SNAr synthesis?

A2: Dipolar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN) are highly recommended. These solvents are effective at solvating cations but not anions. This leaves the anionic nucleophile (or the lone pair of the amine) more "naked" and reactive.[8] Protic solvents (like ethanol or water) can form hydrogen bonds with the amine nucleophile, stabilizing it and reducing its reactivity, which can significantly slow down or even halt the reaction.[9][10]

Q3: Can I use a different base besides potassium carbonate?

A3: Yes, other inorganic bases like Cesium Carbonate (Cs₂CO₃) or organic bases such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) can be used. Potassium carbonate (K₂CO₃) is often chosen because it is inexpensive, moderately strong, and has sufficient solubility in solvents like DMSO at elevated temperatures to facilitate the reaction. The role of the base is to act as a scavenger for the hydrofluoric acid (HF) that is generated during the reaction.

Q4: At what temperature should the reaction be conducted?

A4: The reaction typically requires heating to achieve a reasonable rate. A temperature range of 80-120 °C is common. The optimal temperature will depend on the specific solvent and base used. It is always recommended to monitor the reaction's progress using a technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.

Q5: When would a Buchwald-Hartwig amination be a better choice?

A5: While SNAr is preferred for this target, a Buchwald-Hartwig amination might be considered if the starting material was, for example, 2,4-dibromobenzaldehyde. In that case, selectively substituting one bromine atom over the other with an amine via an SNAr reaction would be difficult. The Buchwald-Hartwig reaction, with appropriate ligand selection, can offer greater control and efficiency for less reactive aryl halides like aryl bromides and chlorides.[6][11]

Troubleshooting Guide

This guide addresses common issues encountered during the SNAr synthesis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde.

Troubleshooting_Flowchart Start Reaction Issue Encountered LowYield Low or No Yield Start->LowYield Impurities Multiple Products / Impurities Start->Impurities Stalled Reaction Stalled Start->Stalled LY_C1 Poor Reagent Quality? LowYield->LY_C1 Check First IMP_C2 Starting Material Contaminated? Impurities->IMP_C2 Check First ST_C1 Insolubility of Reagents? Stalled->ST_C1 Check First LY_C2 Suboptimal Conditions? LY_C1->LY_C2 No Sol_Reagent Verify purity of starting materials & solvent. Ensure base is anhydrous. LY_C1->Sol_Reagent Yes LY_C3 Inadequate Workup? LY_C2->LY_C3 No Sol_Conditions Increase temperature. Ensure solvent is dipolar aprotic (e.g., DMSO). Increase reaction time. LY_C2->Sol_Conditions Yes Sol_Workup Optimize extraction pH. Ensure complete removal of solvent. LY_C3->Sol_Workup Yes IMP_C1 Side Reactions Occurring? Sol_SideReaction Lower temperature to improve selectivity. Monitor reaction closely to avoid over-reaction. IMP_C1->Sol_SideReaction Yes IMP_C2->IMP_C1 No IMP_C2->Sol_Reagent Yes ST_C2 Temperature Too Low? ST_C1->ST_C2 No Sol_Insoluble Use a better solvent (DMSO). Ensure vigorous stirring. ST_C1->Sol_Insoluble Yes ST_C2->Sol_Conditions Yes

Fig 2. A logical flowchart for troubleshooting common synthesis problems.
Issue 1: Low or No Product Yield
Potential Cause Explanation & Scientific Rationale Recommended Solution
Inappropriate Solvent Choice The rate of SNAr reactions is highly dependent on the solvent. Protic solvents can hydrogen-bond with the amine, reducing its nucleophilicity and drastically lowering the reaction rate.[12]Action: Switch to a high-quality, anhydrous dipolar aprotic solvent like DMSO or DMF. These solvents enhance the nucleophile's reactivity.[8]
Insufficient Temperature Nucleophilic aromatic substitution on a deactivated or moderately activated ring requires significant thermal energy to overcome the activation barrier.Action: Gradually increase the reaction temperature in 10 °C increments, up to 120 °C. Monitor for product formation and potential decomposition by TLC.
Poor Quality Base The base, such as K₂CO₃, may be hydrated. Water can act as a competing nucleophile and can also reduce the effectiveness of the base.Action: Use freshly dried potassium carbonate. This can be achieved by heating the base under a vacuum before use.
Degraded Starting Material Aldehydes, like 2-Bromo-4-fluorobenzaldehyde, can oxidize over time to the corresponding carboxylic acid, which will not participate in the desired reaction.Action: Verify the purity of the starting aldehyde by NMR or GC-MS. If necessary, purify the material before use.[13]
Issue 2: Formation of Significant Impurities
Potential Cause Explanation & Scientific Rationale Recommended Solution
Bis-substitution Product If the starting material contains impurities like 4-fluoro-2-bromobenzaldehyde, a double substitution product could form, although this is less common. More likely, side reactions involving the aldehyde could occur under harsh conditions.Action: Confirm the identity of the impurity using LC-MS and NMR. If it is a known side-product, consider lowering the reaction temperature to improve selectivity.
Decomposition At excessively high temperatures (>120-130 °C) or with prolonged reaction times, the starting materials or the product may begin to decompose, leading to a complex mixture.Action: Run the reaction at the lowest effective temperature. Monitor the reaction and stop it as soon as the starting material is consumed to prevent product degradation.
Hydrolysis of Aldehyde If significant water is present in the reaction mixture (e.g., from wet solvent or base), it can potentially lead to side reactions or hydration of the aldehyde.Action: Ensure all reagents and the solvent are anhydrous. Set up the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture from the air from entering the system.

Experimental Protocol: Optimized SNAr Synthesis

This protocol details an optimized procedure for the synthesis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde from 2-Bromo-4-fluorobenzaldehyde.

Materials & Reagents:

  • 2-Bromo-4-fluorobenzaldehyde (1.0 eq)

  • 4-Methylpiperidine (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-4-fluorobenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill it with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times to ensure the removal of oxygen and moisture.

  • Solvent and Reagent Addition: Add anhydrous DMSO via syringe. Begin vigorous stirring. Then, add 4-methylpiperidine (1.2 eq) to the suspension at room temperature.

  • Heating: Heat the reaction mixture to 100 °C in a pre-heated oil bath.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Workup - Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water.

  • Workup - Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Workup - Washing: Combine the organic layers and wash them twice with deionized water, followed by one wash with brine to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to yield the pure 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde as a solid.

References

  • Acree, W. E., & Abraham, M. H. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(17), 2881-2884. [Link][8][9]

  • LibreTexts Chemistry. (2021). Solvent Effects in Nucleophilic Substitution. Retrieved from [Link][14]

  • Park, J. K., & Lee, J. (2019). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Journal of Organic Chemistry, 84(5), 2567-2574. [Link][12]

  • Google Patents. (2019). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde. Retrieved from [15]

  • LibreTexts Chemistry. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link][10]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Fluorobenzaldehyde Synthesis Intermediate: The Significance of 2-Bromo-4-fluorobenzaldehyde. Retrieved from [Link][16]

  • Nottingham University. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link][17]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link][11]

  • Kärkäs, M. D. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3584-3595. [Link][7]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Retrieved from [Link][4]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig coupling. Retrieved from [Link][18]

  • Chem-Space. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from [Link][19]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][20]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link][21]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link][1]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link][2]

  • LibreTexts Chemistry. (2022). Nucleophilic Aromatic Substitution. Retrieved from [Link][3]

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Technical Support Center: Synthesis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde. This document is designed for researchers, chemists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to ensure a successful and high-purity yield.

Overview of the Synthetic Pathway

The most common and logical synthetic route to 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde involves a two-step process starting from a commercially available precursor, 2,4-difluorobenzaldehyde. This is followed by a selective nucleophilic aromatic substitution (SNAr) and then a bromination step. Understanding the nuances of each step is critical to mitigating side reactions.

Synthetic_Pathway A 2,4-Difluorobenzaldehyde B 4-(4-Methylpiperidin-1-yl)-2-fluorobenzaldehyde A->B  4-Methylpiperidine, Base (e.g., K2CO3), Solvent (e.g., DMF) C 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde B->C  Brominating Agent (e.g., NBS), Acid (e.g., H2SO4)

Caption: General synthetic route to the target compound.

Frequently Asked Questions (FAQs)

Q1: Why is the nucleophilic aromatic substitution (SNAr) performed before bromination?

A: This sequence is strategic and rooted in directing group effects in electrophilic aromatic substitution.

  • Activating & Directing Effects: The 4-methylpiperidin-1-yl group is a powerful activating group and is ortho-, para- directing. By introducing it first, we strongly activate the aromatic ring for the subsequent electrophilic bromination. The fluorine at the 2-position is deactivating, making the 4-position more susceptible to nucleophilic attack by the piperidine.

  • Selectivity: After the SNAr reaction, the piperidine group at C4 and the fluorine at C2 direct the incoming electrophile (Br+). The piperidine's strong directing effect overwhelmingly favors substitution at the C5 position (ortho to the piperidine). However, due to steric hindrance from the adjacent fluorine, the bromine will preferentially add to the C2 position, displacing the fluorine. This regioselectivity is crucial for obtaining the desired isomer. Attempting to brominate 2,4-difluorobenzaldehyde first would lead to a mixture of isomers and a less controlled reaction.

Q2: What is the role of the acid catalyst in the bromination step?

A: An acid catalyst, typically concentrated sulfuric acid, is essential for the electrophilic bromination of the fluorobenzaldehyde intermediate. It protonates the N-bromosuccinimide (NBS), generating a more potent electrophilic bromine species (Br+), which is necessary to overcome the deactivating effect of the aldehyde group and achieve efficient substitution on the aromatic ring.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues you may encounter during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

Issue 1: Low yield or incomplete conversion during the SNAr step (Step 1).
  • Question: My reaction to form 4-(4-Methylpiperidin-1-yl)-2-fluorobenzaldehyde stalls, and I recover a significant amount of starting material (2,4-difluorobenzaldehyde). What's going wrong?

  • Potential Causes & Solutions:

    Cause Explanation Recommended Solution
    Insufficient Base The reaction generates hydrofluoric acid (HF) as a byproduct, which can protonate the 4-methylpiperidine, rendering it non-nucleophilic. Anhydrous potassium carbonate (K2CO3) or a similar base is required to neutralize the acid and maintain the free amine concentration.Ensure you are using at least 2 equivalents of a non-nucleophilic, anhydrous base like K2CO3 or Cs2CO3. The base should be finely powdered to maximize surface area.
    Presence of Water Water can compete with the piperidine as a nucleophile and can also reduce the efficacy of the base.Use anhydrous solvents (e.g., dry DMF or DMSO) and ensure all glassware is thoroughly dried. Run the reaction under an inert atmosphere (N2 or Argon).
    Low Reaction Temperature Aromatic nucleophilic substitution reactions often require thermal energy to overcome the activation barrier, especially with a moderately deactivated ring.The reaction of piperidine with 4-fluorobenzaldehyde typically requires heating.[1] A temperature of 80-90 °C is a good starting point.[1] Monitor the reaction by TLC or LC-MS to determine the optimal temperature and time.
Issue 2: Formation of multiple brominated species (Over-bromination) in Step 2.
  • Question: My final product shows contamination with a di-brominated species. How can I improve the selectivity?

  • Potential Causes & Solutions:

    Over_Bromination cluster_main Main Reaction cluster_side Side Reaction A Intermediate B Target Product A->B  1 eq. NBS, H2SO4 C Target Product D Di-bromo byproduct C->D  Excess NBS, H2SO4

    Caption: Pathway showing the formation of the di-bromo byproduct.

    Cause Explanation Recommended Solution
    Excess Brominating Agent The product, 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde, is still an activated ring system and can undergo a second bromination, typically at the 6-position, if excess brominating agent is present.Use a stoichiometric amount (1.0 to 1.1 equivalents) of N-bromosuccinimide (NBS). Add the NBS portion-wise or as a solution over time to avoid localized high concentrations.
    High Reaction Temperature Elevated temperatures can increase the rate of the second bromination, reducing the selectivity of the reaction.Maintain a controlled temperature, typically starting at 0 °C and allowing the reaction to slowly warm to room temperature. Monitor the reaction progress closely.
    Strongly Acidic Conditions While acid is required, excessively harsh conditions can promote side reactions.Use the minimum amount of sulfuric acid necessary to catalyze the reaction effectively. Typically, a catalytic amount is sufficient.
Issue 3: Oxidation of the aldehyde to a carboxylic acid.
  • Question: I'm observing a byproduct with a mass corresponding to the carboxylic acid derivative of my target molecule. Why is this happening?

  • Potential Causes & Solutions:

    Cause Explanation Recommended Solution
    Oxidizing Impurities The brominating agent (NBS) or the reaction conditions can sometimes lead to the oxidation of the sensitive aldehyde group to a carboxylic acid.[2][3] This is a known side reaction for substituted benzaldehydes.[2][3]Ensure the purity of your reagents. If oxidation persists, consider protecting the aldehyde group as an acetal before bromination, and then deprotecting it as a final step.[4]
    Air Oxidation Under basic conditions (from leftover base in Step 1) or during workup, the aldehyde can be susceptible to air oxidation, especially at elevated temperatures.Perform the reaction under an inert atmosphere. During workup, minimize the exposure of the product to strong bases and high temperatures.

Experimental Protocols & Purification

Protocol 1: Synthesis of 4-(4-Methylpiperidin-1-yl)-2-fluorobenzaldehyde
  • To a solution of 2,4-difluorobenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous K2CO3 (2.0 eq).

  • Add 4-methylpiperidine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC.[1]

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography if necessary.

Protocol 2: Synthesis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde
  • Dissolve the intermediate from Protocol 1 (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the crude product via column chromatography (Hexane/Ethyl Acetate gradient).

Troubleshooting Workflow: Purification

If your final product is contaminated with non-aldehydic impurities (e.g., starting materials without an aldehyde group), a bisulfite adduct precipitation can be an effective purification method.[4]

Purification_Workflow start Crude Product (Aldehyde + Impurities) step1 Dissolve in suitable solvent (e.g., Ethanol) start->step1 step2 Add saturated sodium bisulfite solution. Stir vigorously. step1->step2 step3 Aldehyde precipitates as solid bisulfite adduct. step2->step3 step4 Filter the solid adduct. step3->step4 step5 Wash solid with ether to remove non-polar impurities. step4->step5 step6 Regenerate aldehyde by treating adduct with aq. NaHCO3 or dilute HCl. step5->step6 end Pure Aldehyde Product step6->end

Caption: Purification workflow using bisulfite adduct formation.

References

  • Buchwald-Hartwig Amination. Wikipedia. [Link]

  • Bromination of substituted benzaldehydes.
  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. National Institutes of Health (NIH). [Link]

  • Can we seperate p bromo benzaldehyde and 2-(4-Bromophenyl)-1,3-dioxolane without column chromotography? ResearchGate. [Link]

  • Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. [Link]

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Improving the stability of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists to ensure the stability and successful application of this reagent in your experiments. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven laboratory practices.

Introduction: Understanding the Molecule's Stability

2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is a substituted aromatic aldehyde containing three key structural features that influence its stability:

  • Aromatic Aldehyde: The aldehyde functional group is highly susceptible to oxidation, especially when exposed to atmospheric oxygen. This is the primary degradation pathway, converting the aldehyde to the corresponding, often less reactive, carboxylic acid.[1] This process can be accelerated by light, heat, and trace metal impurities.

  • Tertiary Amine (4-methylpiperidine): The electron-donating piperidine ring makes the aromatic ring electron-rich, which can increase the susceptibility of the aldehyde group to oxidation. The tertiary amine itself can also be a site for oxidation under certain conditions.

  • Bromine Substituent: The electron-withdrawing bromine atom ortho to the aldehyde group can influence the electronic properties and steric environment of the aldehyde, potentially affecting its reactivity and stability.

Due to the aldehyde's reactivity, this compound is classified as air- and moisture-sensitive.[2] Proper handling and storage are therefore not just recommendations but critical requirements for obtaining reliable and reproducible experimental results.

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and use of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde.

Question: My compound has changed color from off-white/pale yellow to a darker yellow or brown. What happened and is it still usable?

Answer:

A color change is a common visual indicator of degradation. The primary cause is likely the oxidation of the aldehyde group, potentially leading to the formation of the corresponding carboxylic acid (2-Bromo-4-(4-methylpiperidin-1-yl)benzoic acid) and other polymeric byproducts.

  • Causality: Aromatic aldehydes are prone to autoxidation, a radical-initiated process that occurs in the presence of oxygen.[1] This process can be catalyzed by light and trace metals. The formation of conjugated polymeric impurities can also contribute to the color change.

  • Assessment: The usability of the material depends on the extent of degradation and the sensitivity of your subsequent reaction.

    • Purity Check: It is essential to re-analyze the material before use. A simple Thin Layer Chromatography (TLC) analysis against a fresh or properly stored sample can quickly reveal the presence of impurities. For a more quantitative assessment, Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) should be employed.[3][4] In the ¹H NMR spectrum, the appearance of a broad peak downfield (typically >10 ppm) could indicate the carboxylic acid proton, while the aldehyde proton signal (around 9.5-10.5 ppm) will diminish.

  • Recommendation: If significant degradation (e.g., >5-10% impurity by HPLC or NMR) is detected, purification is recommended. For many applications, minor discoloration might not significantly impact the outcome, but this must be determined on a case-by-case basis.

Question: My reaction yield is consistently lower than expected. Could the aldehyde's stability be the cause?

Answer:

Absolutely. Using a partially degraded aldehyde is a frequent cause of low reaction yields.

  • Causality: The primary degradation product, 2-Bromo-4-(4-methylpiperidin-1-yl)benzoic acid, will not participate in most aldehyde-specific reactions (e.g., Wittig reactions, reductive aminations, Grignard additions). Its presence effectively lowers the molar equivalent of the active aldehyde in your reaction, leading to incomplete conversion of your starting materials and a lower yield of the desired product.

  • Troubleshooting Steps:

    • Verify Purity: Before starting your reaction, confirm the purity of the aldehyde using the analytical methods mentioned above (TLC, NMR, HPLC).

    • Purify if Necessary: If the starting material is impure, it must be purified. A common and effective method for removing the acidic impurity is to dissolve the compound in a suitable organic solvent (like ethyl acetate or dichloromethane) and wash it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[5] The carboxylic acid will be deprotonated and extracted into the aqueous layer, while the aldehyde remains in the organic layer. Ensure the organic layer is thoroughly dried (e.g., with anhydrous Na₂SO₄ or MgSO₄) before solvent removal.

    • Review Handling Protocol: Ensure you are using proper air-sensitive techniques for all manipulations.[6][7]

Troubleshooting Decision Tree

Below is a workflow to diagnose and resolve issues related to the stability of the aldehyde.

troubleshooting_flow start Problem Encountered (e.g., Low Yield, Color Change) check_purity Assess Purity (TLC, NMR, HPLC) start->check_purity is_pure Is Purity >95%? check_purity->is_pure impure_node Compound is Impure is_pure->impure_node No pure_node Purity is Acceptable is_pure->pure_node Yes purify Purify Compound (e.g., NaHCO3 wash, Column Chromatography) impure_node->purify recheck_purity Re-assess Purity purify->recheck_purity recheck_purity->is_pure review_handling Review Handling & Storage Protocol pure_node->review_handling proceed Proceed with Experiment Using Strict Air-Sensitive Techniques review_handling->proceed

Caption: Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde?

A1: To maximize shelf-life, the compound must be protected from its primary degradation agents: oxygen, moisture, light, and heat.

ParameterRecommended ConditionRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aldehyde group by atmospheric oxygen.[8]
Temperature -20°C to +4°CReduces the rate of chemical degradation and autoxidation.
Light Amber/Opaque ContainerProtects the compound from light-catalyzed degradation.
Moisture Tightly Sealed ContainerPrevents hydrolysis and potential side reactions. Store in a desiccator if possible.
Q2: What is the correct procedure for handling this compound in the lab?

A2: This compound should always be handled as an air-sensitive reagent.[2][9]

  • Inert Atmosphere: All transfers and manipulations should be performed under a blanket of inert gas (argon or nitrogen). This can be achieved using a glovebox or standard Schlenk line techniques.[2]

  • Dry Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) and cooled under an inert atmosphere before use.[6] Adsorbed moisture on glassware surfaces can be a significant source of contamination.

  • Transfers: For transferring the solid, use a glovebox or a nitrogen-flushed glove bag. For making solutions, use cannulation or syringe techniques with Sure/Seal™ style bottles.[7] Quickly weigh the required amount and minimize its exposure time to the atmosphere.

Handling Workflow Diagram

handling_workflow start Prepare Dry Glassware (Oven-dried, cooled under N2/Ar) setup Set up Inert Atmosphere (Glovebox or Schlenk Line) start->setup transfer Transfer Aldehyde (Weigh quickly) setup->transfer dissolve Dissolve in Anhydrous Solvent (via Syringe/Cannula) transfer->dissolve reaction Perform Reaction (Maintain inert atmosphere) dissolve->reaction

Caption: Recommended workflow for handling the aldehyde.

Q3: How can I purify this aldehyde if it has degraded?

A3: The most common impurity, the carboxylic acid, can be removed with a simple acid-base extraction.

Protocol: Mild Basic Wash for Aldehyde Purification

  • Dissolution: Dissolve the impure aldehyde in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether).

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Wash 2-3 times, gently shaking to avoid emulsion formation. This will extract the acidic impurity into the aqueous layer.[5]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and bicarbonate.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and remove the solvent under reduced pressure.

  • Final Drying: Dry the purified aldehyde under high vacuum to remove any residual solvent. Store immediately under inert gas.

For other impurities, column chromatography on silica gel may be necessary. A non-polar solvent system (e.g., hexanes/ethyl acetate) is a good starting point. Alternatively, forming a bisulfite adduct can be a highly selective method for purifying aldehydes.[10][11]

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: A combination of techniques provides the most comprehensive purity assessment.

TechniqueInformation ProvidedKey Indicators of Degradation
¹H NMR Structural confirmation and purityDiminished aldehyde peak (~10 ppm), appearance of a broad carboxylic acid peak (>10 ppm), changes in aromatic region ratios.
TLC Quick purity check, impurity detectionAppearance of a new, more polar spot (often at the baseline) corresponding to the carboxylic acid.
HPLC/UPLC Quantitative purity analysisAppearance of new peaks, decreased area % of the main peak. Ideal for tracking stability over time.[3]
GC-MS Purity and identification of volatile impuritiesConfirms molecular weight of the main component and helps identify degradation products.[4]
FT-IR Functional group analysisDecrease in aldehyde C-H stretch (~2720, 2820 cm⁻¹) and C=O stretch (~1700 cm⁻¹), appearance of a broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid.
Primary Degradation Pathway

The diagram below illustrates the most common degradation pathway for 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde.

degradation_pathway cluster_main Primary Degradation: Autoxidation reagent 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde product 2-Bromo-4-(4-methylpiperidin-1-yl)benzoic Acid reagent->product [O] (Air, Light, Heat)

Sources

Technical Support Center: Suzuki Coupling with 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with complex substrates like 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde. Our goal is to provide in-depth, actionable troubleshooting advice rooted in mechanistic understanding and field-proven experience.

The structure of your substrate presents unique challenges. The presence of an electron-donating piperidinyl group and an electron-withdrawing, potentially coordinating, aldehyde group on the same aryl bromide requires careful optimization of reaction conditions to achieve high yields and minimize side reactions. This guide will walk you through common problems and their solutions in a practical question-and-answer format.

Troubleshooting Guide & FAQs

Section 1: Low or No Conversion

Question 1: I'm seeing little to no formation of my desired product. My starting material, 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde, is largely unreacted. What are the primary factors I should investigate?

Answer: Low conversion in a Suzuki-Miyaura coupling, a reaction that forms a carbon-carbon bond between an organohalide and an organoboron species using a palladium catalyst and a base, is a common issue that can typically be traced back to one of three areas: the catalyst system, the reaction conditions, or the reagents themselves.[1][2] For a substrate as electronically and sterically complex as yours, the interplay between these factors is critical.

Troubleshooting Workflow for Low Conversion:

low_conversion start Low Conversion Observed catalyst Evaluate Catalyst System (Pd Source & Ligand) start->catalyst 1. Start Here conditions Assess Reaction Conditions (Base, Solvent, Temp.) catalyst->conditions If catalyst is appropriate sub_catalyst1 Is the ligand bulky and electron-rich enough? catalyst->sub_catalyst1 reagents Verify Reagent Quality (Boronic Acid, Substrate) conditions->reagents If conditions are optimized sub_conditions1 Is the base strong enough but not too harsh? conditions->sub_conditions1 sub_reagents1 Is the boronic acid prone to protodeboronation? reagents->sub_reagents1 sub_catalyst2 Is the Pd(0) species forming effectively? sub_catalyst1->sub_catalyst2 Yes solution1 Switch to Buchwald ligands (e.g., SPhos, XPhos) or NHC ligands (e.g., PEPPSI). sub_catalyst1->solution1 No solution2 Use a Pd(0) source or a pre-catalyst that readily forms Pd(0). sub_catalyst2->solution2 No sub_conditions2 Is the solvent system appropriate for solubility and reactivity? sub_conditions1->sub_conditions2 Yes solution3 Screen bases: K₃PO₄, Cs₂CO₃, or K₂CO₃. sub_conditions1->solution3 No solution4 Use anhydrous polar aprotic solvents like dioxane or THF, potentially with some water. sub_conditions2->solution4 No solution5 Use boronic esters (e.g., pinacol) or trifluoroborate salts. sub_reagents1->solution5 Yes

Caption: Troubleshooting workflow for low conversion issues.

In-depth Analysis:

  • Catalyst System (Palladium Source & Ligand):

    • The Ligand is Key: Your aryl bromide is electron-rich due to the piperidine group and sterically hindered by the ortho-bromo and aldehyde groups. Standard ligands like triphenylphosphine (PPh₃) may not be effective. You need bulky, electron-rich ligands that promote both oxidative addition and reductive elimination.[3]

      • Recommended Ligands: Biaryl phosphine ligands (Buchwald ligands) such as SPhos and XPhos are excellent starting points for such challenging substrates.[4] N-heterocyclic carbene (NHC) ligands, often found in PEPPSI-type pre-catalysts, are also highly effective due to their strong σ-donating properties.[5][6]

    • Palladium Source: If you are using a Pd(II) source like Pd(OAc)₂, it must first be reduced in situ to the active Pd(0) catalyst.[1][7] This reduction can sometimes be inefficient. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst (e.g., XPhos Pd G3/G4) that generates the active Pd(0) species under mild conditions can be beneficial.[6]

  • Reaction Conditions (Base, Solvent, Temperature):

    • Base Selection: The base plays multiple crucial roles: it activates the boronic acid to facilitate transmetalation and neutralizes the acid produced during the cycle.[2][8] For substrates with potentially base-sensitive groups like aldehydes, a moderately strong but non-nucleophilic base is ideal.

      • Recommended Bases: Potassium phosphate (K₃PO₄) is often an excellent choice for sterically hindered couplings.[4] Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are also widely used.[2]

    • Solvent System: The solvent must solubilize all components and influence reactivity.

      • Recommended Solvents: Anhydrous polar aprotic solvents like 1,4-dioxane, THF, or toluene are standard.[2] Often, a small amount of water is added to help dissolve the base and facilitate the transmetalation step. However, excessive water can promote unwanted side reactions.

Section 2: Common Side Reactions

Question 2: My reaction is messy. I'm observing significant byproducts along with my starting material and a small amount of product. What are the likely side reactions and how can I suppress them?

Answer: With a multi-functional substrate like 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde, several side reactions can compete with the desired cross-coupling. The most common culprits are homocoupling of the boronic acid, dehalogenation of the aryl bromide, and protodeboronation of the boronic acid.

Common Side Reactions in Suzuki Coupling:

side_reactions cluster_desired Desired Suzuki Coupling cluster_side Common Side Reactions ArylBr Ar-Br (Your Substrate) DesiredProduct Ar-R (Desired Product) ArylBr->DesiredProduct Oxidative Addition Dehalogenation Ar-H (Dehalogenation) ArylBr->Dehalogenation Base or Solvent as H- source BoronicAcid R-B(OH)₂ BoronicAcid->DesiredProduct Transmetalation Homocoupling R-R (Homocoupling) BoronicAcid->Homocoupling O₂ or Pd(II) mediated Protodeboronation R-H (Protodeboronation) BoronicAcid->Protodeboronation H₂O / H⁺ source PdCatalyst Pd(0) Catalyst PdCatalyst->DesiredProduct

Caption: Pathways for desired and side reactions.

In-depth Analysis & Mitigation Strategies:

  • Homocoupling (R-B(OH)₂ → R-R):

    • Cause: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1][9] Using a Pd(II) pre-catalyst can sometimes lead to an initial burst of homocoupling as the Pd(II) is reduced to Pd(0).[1]

    • Solution:

      • Rigorous Degassing: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) before adding the catalyst.[9] Maintain a positive pressure of inert gas throughout the reaction.

      • Use a Pd(0) Source: Starting with a Pd(0) catalyst can minimize the amount of Pd(II) present at the beginning of the reaction.

  • Dehalogenation (Ar-Br → Ar-H):

    • Cause: The aryl bromide is reduced, replacing the bromine with a hydrogen atom. This can happen if a hydride is transferred to the palladium complex after oxidative addition. The source of the hydride can be the solvent (especially alcohols) or an amine base.[1]

    • Solution:

      • Choice of Solvent: Avoid using alcohol as a primary solvent if dehalogenation is a major issue. Aprotic solvents like dioxane or toluene are generally safer.[10]

      • Choice of Base: While tertiary amines can be used as bases, they can sometimes be a source of hydride for dehalogenation. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred.[2]

  • Protodeboronation (R-B(OH)₂ → R-H):

    • Cause: This is the cleavage of the C-B bond by a proton source, effectively destroying your boronic acid. It is particularly problematic for electron-rich or sterically hindered boronic acids and can be catalyzed by residual acid or base in the presence of water.[6]

    • Solution:

      • Use Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin), can significantly reduce the rate of protodeboronation.[1][11]

      • Control Water Content: While a small amount of water can be beneficial, excess water can accelerate protodeboronation. Use anhydrous solvents and a carefully controlled amount of water if needed.

      • Use Fluoride: In some cases, using a fluoride source like CsF or KF as the base can suppress protodeboronation.[12]

Side Reaction Primary Cause(s) Recommended Mitigation Strategy
Homocoupling Oxygen, excess Pd(II)Rigorous degassing; use of Pd(0) pre-catalysts.[9]
Dehalogenation Hydride transfer from solvent/baseUse aprotic solvents (dioxane, toluene); prefer inorganic bases (K₃PO₄).[1]
Protodeboronation Water, acid/base catalysisUse stable boronate esters (e.g., pinacol); control water content.[13][11]
Table 1: Summary of Common Side Reactions and Mitigation Strategies.
Section 3: Protocol & Experimental Design

Question 3: Can you provide a robust starting protocol for the Suzuki coupling of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde with a generic arylboronic acid?

Answer: Certainly. The following protocol is designed as a robust starting point, incorporating best practices to address the challenges posed by your specific substrate. It utilizes a modern catalyst system known for its effectiveness with challenging couplings.

Step-by-Step Experimental Protocol:

Materials:

  • 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde (1.0 eq)

  • Arylboronic acid or Arylboronic acid pinacol ester (1.2 - 1.5 eq)

  • XPhos Pd G3 (or similar Buchwald pre-catalyst) (1-3 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 eq)

  • Anhydrous 1,4-Dioxane

  • Degassed Water (optional, see notes)

  • Reaction vessel (e.g., oven-dried Schlenk flask) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To the oven-dried reaction vessel containing a magnetic stir bar, add 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde (1.0 eq), the arylboronic acid/ester (1.2-1.5 eq), and the finely ground K₃PO₄ (2.0-3.0 eq).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 pre-catalyst (1-3 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide. If using a boronic acid (not an ester) and an inorganic base, adding a small amount of degassed water (e.g., dioxane/H₂O 10:1) may be beneficial.[14]

  • Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like Ethyl Acetate.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • MDPI. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Available from: [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available from: [Link]

  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • ACS Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Available from: [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. Available from: [Link]

  • Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available from: [Link]

  • National Institutes of Health (NIH). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available from: [Link]

  • ACS Publications. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Available from: [Link]

  • Morressier. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization. Available from: [Link]

  • Royal Society of Chemistry. Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Available from: [Link]

  • National Institutes of Health (NIH). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Available from: [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Available from: [Link]

  • ACS Publications. Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. Available from: [Link]

  • ResearchGate. The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Available from: [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available from: [Link]

  • Wikipedia. PEPPSI. Available from: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]

  • ACS Publications. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]

  • Reddit. Struggling with Suzuki Reaction : r/Chempros. Available from: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • National Institutes of Health (NIH). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Available from: [Link]

Sources

By-product formation in 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

Welcome to the technical support center for 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common challenges, provide in-depth troubleshooting protocols, and explain the mechanistic rationale behind by-product formation to enhance your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered when working with 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde.

Q1: My reaction mixture is turning dark brown/black, especially during palladium-catalyzed cross-coupling reactions. What's happening?

A1: A dark coloration is often indicative of palladium black precipitation.[1] This occurs when the Pd(0) catalyst aggregates and falls out of the solution, rendering it inactive. This is typically caused by:

  • Insufficient Ligand: The phosphine ligand is crucial for stabilizing the Pd(0) species in the catalytic cycle. An inadequate ligand-to-metal ratio can lead to catalyst decomposition.

  • Presence of Oxygen: Failure to properly degas the reaction mixture can lead to the oxidation of the phosphine ligand and the Pd(0) catalyst.

  • High Temperatures: Excessive heat can accelerate catalyst decomposition.

Troubleshooting: Ensure your phosphine ligand is fresh and used in the correct stoichiometry. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction. Monitor the reaction temperature carefully.

Q2: I'm observing a significant amount of a debrominated by-product, 4-(4-methylpiperidin-1-yl)benzaldehyde, in my final product. Why?

A2: The formation of a debrominated (or hydrodehalogenated) product is a known side reaction in many cross-coupling processes.[1] It can arise from several pathways:

  • Protonolysis: Trace amounts of water or other protic sources can react with the organopalladium intermediate, replacing the bromine atom with hydrogen.[1]

  • Reaction with Base/Solvent: Some bases or solvents (like alcohols, if used) can act as hydride donors, leading to the reduction of the aryl bromide.

Troubleshooting: Use anhydrous solvents and reagents. Dry your glassware thoroughly. If using a carbonate or phosphate base, ensure it is of high purity and anhydrous. Consider using a non-protic solvent system if applicable.

Q3: My TLC plate shows a new, highly polar spot that doesn't correspond to my starting material or desired product. What could it be?

A3: This is likely the corresponding carboxylic acid, 2-Bromo-4-(4-methylpiperidin-1-yl)benzoic acid. Aldehydes are susceptible to oxidation, which can occur if:

  • Air Exposure: The aldehyde functional group can be slowly oxidized to a carboxylic acid upon prolonged exposure to air.

  • Oxidative Conditions: Certain reaction conditions, especially if not strictly anaerobic, can promote this oxidation. Some reagents may also contain oxidizing impurities.

Troubleshooting: Store the aldehyde under an inert atmosphere and protect it from light. When setting up reactions, minimize the time the reagent is exposed to air. Purification via column chromatography can typically separate the more polar carboxylic acid from the desired product.

Q4: In my Suzuki-Miyaura coupling, I'm seeing significant formation of a biaryl product derived from the homocoupling of my boronic acid reagent. How can I prevent this?

A4: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, leading to the formation of a symmetrical biaryl by-product.[1] This is often promoted by:

  • Excessive Base: A high concentration of base can facilitate the homocoupling pathway.

  • Oxygen: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.

  • Inefficient Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the boronic acid has more time to undergo side reactions.

Troubleshooting: Carefully control the stoichiometry of the base. Ensure rigorous degassing of the reaction mixture. Choose a palladium/ligand system known for efficient transmetalation with your specific class of boronic acid.

Section 2: Troubleshooting Guide for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a primary application for this substrate. Below is a detailed guide to troubleshoot common by-product formations.

Problem: Low Yield of Desired Product with Multiple By-products

This general issue often points to a problem with the catalytic cycle. The workflow below helps diagnose the root cause.

G start Low Yield / Multiple By-products check_reagents Step 1: Verify Reagent Quality - Aldehyde pure? - Boronic acid/ester stable? - Base anhydrous? - Catalyst/Ligand active? start->check_reagents check_conditions Step 2: Scrutinize Reaction Conditions - Degassing thorough? - Inert atmosphere maintained? - Correct temperature? check_reagents->check_conditions analyze_byproducts Step 3: Analyze By-product Profile - Use LC-MS or GC-MS to identify major impurities. check_conditions->analyze_byproducts homocoupling Issue: Boronic Acid Homocoupling (Symmetrical biaryl observed) analyze_byproducts->homocoupling Symmetrical biaryl dominant debromination Issue: Debromination (Product without Br observed) analyze_byproducts->debromination Debrominated aldehyde dominant proto Issue: Protodeboronation (Arene from boronic acid observed) analyze_byproducts->proto Arene by-product dominant solve_homo Solution: - Reduce base equivalents. - Re-optimize Pd/Ligand ratio. - Ensure rigorous degassing. homocoupling->solve_homo solve_debro Solution: - Use high-purity anhydrous solvents/reagents. - Screen alternative bases (e.g., KF, CsF). debromination->solve_debro solve_proto Solution: - Use a stronger base to promote transmetalation. - Ensure anhydrous conditions. proto->solve_proto

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Detailed By-product Analysis & Mitigation

The Suzuki catalytic cycle provides several points where side reactions can occur. Understanding these helps in targeted troubleshooting.[1][2]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_byproducts By-product Pathways Pd0 Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)-Br(L2) Pd0->OxAdd + Ar-Br Trans Transmetalation Ar-Pd(II)-Ar'(L2) OxAdd->Trans + Ar'-B(OH)2 / Base Debromination Debromination (Ar-H) OxAdd->Debromination H+ source RedElim Reductive Elimination Trans->RedElim Protodeboronation Protodeboronation (Ar'-H) Trans->Protodeboronation H+ source RedElim->Pd0 - Ar-Ar' (Product) Homocoupling Homocoupling (Ar'-Ar') BoronicAcid Ar'-B(OH)2 BoronicAcid->Homocoupling O2 / Base

Caption: Simplified Suzuki cycle highlighting key by-product pathways.

The choice of base and solvent can significantly impact by-product formation. The following table summarizes potential outcomes based on literature observations for similar systems.[3]

By-product ObservedPotential CauseRecommended ActionExpected Outcome
Debromination Protic impurities; certain bases (e.g., hydroxides in protic solvents).Switch to anhydrous K₃PO₄ or Cs₂CO₃ in an anhydrous aprotic solvent like Dioxane or Toluene.Reduction of debrominated by-product from >15% to <5%.
Homocoupling (Boronic Acid) Excessively strong/concentrated base; presence of O₂.Use the minimum effective amount of base (e.g., 1.5-2.0 eq.). Ensure thorough degassing.Reduction of homocoupling by-product from >20% to <5%.
Protodeboronation Slow transmetalation; presence of water.Use anhydrous conditions. A stronger base (e.g., Cs₂CO₃) can sometimes accelerate transmetalation relative to protonolysis.[3]Increase in desired product yield by minimizing boronic acid decomposition.
Oxidation of Aldehyde Air in headspace; prolonged reaction at high temperature.Maintain a positive pressure of inert gas. Monitor reaction progress and stop when complete.Preserve the aldehyde moiety, preventing conversion to carboxylic acid.

Section 3: Experimental Protocols

To support the troubleshooting guide, here are validated protocols designed to minimize by-product formation.

Protocol 1: General Procedure for a High-Fidelity Suzuki-Miyaura Coupling

This protocol is optimized to reduce the risk of common side reactions.

Materials:

  • 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

  • Arylboronic acid (1.1 eq.)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.5 mol%)

  • K₃PO₄ (anhydrous, powder, 2.0 eq.)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask, add 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde, the arylboronic acid, and K₃PO₄.

  • Catalyst/Ligand Addition: In a glovebox, add the Pd₂(dba)₃ and SPhos to the flask. If a glovebox is not available, add them quickly under a positive flow of argon.

  • Solvent Degassing: Add anhydrous 1,4-dioxane. The solvent should be degassed beforehand by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles.

  • Reaction Execution: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting aldehyde.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude material by column chromatography on silica gel.

Causality: The use of a bulky, electron-rich phosphine ligand like SPhos promotes fast oxidative addition and reductive elimination, minimizing the lifetime of intermediates that could engage in side reactions. Anhydrous K₃PO₄ is a robust base that is less prone to causing hydrolysis than hydroxides.[2]

Section 4: Mechanistic Insights into Piperidine Moiety Reactivity

The 4-(4-methylpiperidin-1-yl) group is an electron-donating group, which influences the reactivity of the aromatic ring. However, under certain conditions, the piperidine ring itself can be a source of by-products.

  • N-Dealkylation: Under harsh acidic or certain catalytic conditions, cleavage of the N-aryl bond can occur, though this is generally not a major pathway in standard cross-coupling reactions.

  • Oxidation: While less common, oxidation at the benzylic position of the methyl group on the piperidine ring is a theoretical possibility under strongly oxidizing conditions, but is rarely observed in the context of typical C-C bond-forming reactions.

The primary role of this substituent is electronic; it activates the ring, which can influence the rate and selectivity of reactions. For instance, in nucleophilic aromatic substitution reactions, such an electron-donating group would deactivate the ring.[4][5]

References

  • Organic Syntheses Procedure: 2-bromo-4-methylbenzaldehyde. Organic Syntheses. Available from: [Link]

  • Suzuki Coupling | Common Byproducts in Suzuki Coupling. YouTube. Available from: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry Stack Exchange. Available from: [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. NIH National Library of Medicine. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. NIH National Library of Medicine. Available from: [Link]

  • Piperidine derivatives; the condensation of aromatic aldehydes with l-methyl-4-piperidone. Journal of the American Chemical Society. Available from: [Link]

  • Organic Syntheses Procedure: Oxidative Amination. Organic Syntheses. Available from: [Link]

  • Activated aromatic substitution by piperidine or [1-2H]piperidine in benzene. Journal of the Chemical Society B: Physical Organic. Available from: [Link]

  • Organic Syntheses Procedure: p-BROMOBENZALDEHYDE. Organic Syntheses. Available from: [Link]

  • Two Directions of the Reaction of 4-Bromobenzaldehyde with Substituted Acetophenones and Urea. ResearchGate. Available from: [Link]

  • 2-Bromo-4-methylbenzaldehyde PubChem CID 4645292. PubChem. Available from: [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Piperidine Promoted Regioselective Synthesis of α, β-unsaturated Aldehydes. ResearchGate. Available from: [Link]

  • A kind of preparation method of 2-bromo-4-fluorobenzaldehyde. Google Patents.
  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • 2-Bromo-4-methylbenzaldehyde CAS#:24078-12-4. Chemsrc. Available from: [Link]

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Technical Support Center: Reaction Condition Optimization for 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and optimization of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you navigate the common challenges associated with this synthesis.

Overview of Synthetic Strategies

The synthesis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is primarily approached via two logical and convergent synthetic routes. The choice between them often depends on starting material availability, scalability, and the impurity profile that can be tolerated.

  • Route A: Electrophilic Aromatic Bromination. This is the most direct approach, starting from the commercially available 4-(4-methylpiperidin-1-yl)benzaldehyde. The core transformation is the selective bromination at the position ortho to the strongly electron-donating piperidinyl group.

  • Route B: Vilsmeier-Haack Formylation. This route begins with 1-bromo-3-(4-methylpiperidin-1-yl)benzene. The aldehyde functionality is introduced in the final step via a formylation reaction, which is directed to the ortho position by the activating piperidinyl substituent.

Synthetic_Routes cluster_0 Route A: Electrophilic Bromination cluster_1 Route B: Vilsmeier-Haack Formylation A_start 4-(4-methylpiperidin-1-yl)benzaldehyde A_reagent + Brominating Agent (e.g., NBS) A_start->A_reagent Step 1 A_end Target Product A_reagent->A_end B_start 1-bromo-3-(4-methyl- piperidin-1-yl)benzene B_reagent + Vilsmeier Reagent (POCl₃/DMF) B_start->B_reagent Step 1 B_end Target Product B_reagent->B_end start Select Strategy start->A_start Directness start->B_start Alternate Precursor

Caption: Comparison of primary synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally recommended?

A1: For laboratory-scale synthesis, Route A (Electrophilic Bromination) is typically preferred. Its primary advantage is the use of a more advanced, commercially available starting material, making the sequence shorter. However, the key challenge is controlling the regioselectivity of the bromination to avoid the formation of di-brominated or other isomeric byproducts. Route B (Vilsmeier-Haack Formylation) is an excellent alternative if the starting material, 1-bromo-3-(4-methylpiperidin-1-yl)benzene, is readily available or easily synthesized, as the formylation of such electron-rich systems is often very high-yielding and clean.[1]

Q2: What are the main safety concerns for these reactions?

A2: For Route A, brominating agents like N-Bromosuccinimide (NBS) should be handled with care in a fume hood, as they can release bromine.[2] For Route B, the Vilsmeier-Haack reaction involves phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water.[3] This reaction should be performed under strictly anhydrous conditions in a well-ventilated fume hood. A thorough risk assessment is crucial before beginning any experimental work.[4]

Q3: Can I use elemental bromine (Br₂) for the bromination in Route A?

A3: While possible, using liquid bromine is often not recommended for highly activated substrates like this. Elemental bromine is highly reactive and can lead to over-bromination and other side reactions.[5] Milder, more controllable brominating agents like N-Bromosuccinimide (NBS) provide a slow, low-concentration source of electrophilic bromine, which greatly enhances selectivity for the desired mono-brominated product.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Route A: Troubleshooting Electrophilic Bromination

Problem 1: Low or no conversion of starting material.

  • Potential Cause 1: Insufficiently reactive brominating agent.

    • Explanation: The substrate has a powerful electron-donating group (piperidine) and a moderately deactivating group (aldehyde). While the ring is activated, the conditions must be correct.

    • Solution: N-Bromosuccinimide (NBS) is the reagent of choice.[7] Ensure it is of high purity; old NBS can be less reactive. The reaction is often performed in a polar aprotic solvent like Dichloromethane (DCM), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF) at temperatures ranging from 0 °C to room temperature.

  • Potential Cause 2: Incorrect solvent choice.

    • Explanation: The solvent can dramatically affect the reaction rate and selectivity. Non-polar solvents may not sufficiently dissolve the substrate or reagents, while protic solvents can react with the brominating agent.

    • Solution: Screen a series of solvents. DMF often accelerates reactions with NBS. A summary of starting conditions is provided in the table below.

ParameterRecommended Starting ConditionRange for Optimization
Brominating Agent N-Bromosuccinimide (NBS)Pyridinium Tribromide
Equivalents of NBS 1.05 - 1.1 eq.1.0 - 1.3 eq.
Solvent Dichloromethane (DCM)Acetonitrile, DMF, THF
Temperature 0 °C to Room Temperature-20 °C to 40 °C
Reaction Time 2 - 6 hours1 - 24 hours (monitor by TLC/LCMS)

Problem 2: Formation of multiple products (isomers, di-bromination).

  • Potential Cause: Over-reaction or harsh conditions.

    • Explanation: The strong activation from the piperidine nitrogen makes the aromatic ring susceptible to further bromination, especially at the other ortho position. Elevated temperatures or excess brominating agent can exacerbate this.

    • Solution:

      • Stoichiometry Control: Use no more than 1.05-1.1 equivalents of NBS. Add the NBS portion-wise over 30-60 minutes to maintain a low concentration.

      • Temperature Control: Begin the reaction at 0 °C or even lower (-10 °C) and allow it to slowly warm to room temperature. Do not heat the reaction unless no conversion is observed at ambient temperature.

      • Monitoring: Closely monitor the reaction by TLC or LCMS. Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.

Route B: Troubleshooting Vilsmeier-Haack Formylation

Problem 1: Reaction is sluggish or stalls.

  • Potential Cause 1: Vilsmeier reagent was not pre-formed correctly or decomposed.

    • Explanation: The Vilsmeier reagent, an electrophilic iminium salt, is formed from the reaction of a substituted amide (like DMF) with phosphorus oxychloride (POCl₃).[8] This step is moisture-sensitive and exothermic. The reagent must be formed under anhydrous conditions and is typically used in situ.

    • Solution:

      • Use anhydrous DMF and freshly opened or distilled POCl₃.

      • Pre-form the reagent by adding POCl₃ dropwise to DMF at 0 °C.[8] A thick slurry or solid may form; this is normal. Stir for 30-60 minutes at 0 °C before adding the substrate.

  • Potential Cause 2: Insufficient reaction temperature.

    • Explanation: While the reagent formation requires cooling, the subsequent electrophilic substitution on the aromatic ring may require thermal energy.

    • Solution: After adding your substrate (1-bromo-3-(4-methylpiperidin-1-yl)benzene) at 0 °C, allow the reaction to warm to room temperature. If the reaction is slow, gently heat it to 40-60 °C and monitor its progress.

Troubleshooting_Vilsmeier start Low Yield in Vilsmeier-Haack Rxn check_reagents Are POCl₃ and DMF strictly anhydrous? start->check_reagents check_temp Was Vilsmeier reagent pre-formed at 0 °C? check_reagents->check_temp Yes sol_reagents Use fresh/distilled anhydrous reagents. check_reagents->sol_reagents No check_rxn_temp Was reaction heated after substrate addition? check_temp->check_rxn_temp Yes sol_preform Add POCl₃ dropwise to DMF at 0 °C. Stir 30 min before adding substrate. check_temp->sol_preform No sol_heat After substrate addition, warm to RT, then gently heat to 40-60 °C. Monitor by TLC. check_rxn_temp->sol_heat No

Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction.

Problem 2: Product purification is difficult due to residual DMF or dark impurities.

  • Potential Cause: Incomplete hydrolysis or thermal decomposition.

    • Explanation: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde during aqueous workup.[3] If the reaction was overheated, polymerization or decomposition can create colored impurities.

    • Solution:

      • Workup: After the reaction is complete, cool it back down to 0 °C and quench it by slowly pouring it over crushed ice. Vigorously stir the mixture and then basify with a solution like aqueous sodium carbonate or sodium hydroxide until pH > 9. This ensures complete hydrolysis of the iminium intermediate and neutralizes acidic byproducts.

      • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., Ethyl Acetate, DCM).

      • Purification: If the crude product is still impure, column chromatography on silica gel is typically effective. For stubborn baseline impurities, consider a purification via the bisulfite adduct (see Protocol 2).

Experimental Protocols

Protocol 1: Synthesis via Electrophilic Bromination (Route A)

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(4-methylpiperidin-1-yl)benzaldehyde (1.0 eq.) and dissolve it in anhydrous Dichloromethane (DCM, approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Protocol 2: Purification of Aldehyde via Sodium Bisulfite Adduct

This protocol is useful for removing non-aldehydic impurities.[9][10]

  • Adduct Formation: Dissolve the crude aldehyde product in a minimal amount of ethanol or THF. Add a freshly prepared saturated aqueous solution of sodium bisulfite (approx. 3-4 equivalents). Stir vigorously at room temperature. A white precipitate of the bisulfite adduct should form over 1-3 hours.

  • Isolation: Collect the solid adduct by vacuum filtration and wash it thoroughly with cold ethanol, followed by diethyl ether, to remove soluble organic impurities.

  • Regeneration of Aldehyde: Transfer the filtered solid to a flask. Add an excess of saturated aqueous sodium carbonate or 10% aqueous sodium hydroxide solution.

  • Extraction: Stir the mixture until the solid dissolves and the free aldehyde separates (often as an oil or solid). Extract the mixture with DCM or ethyl acetate.

  • Final Steps: Wash the combined organic extracts with brine, dry over sodium sulfate, and concentrate to obtain the purified aldehyde.

References

  • Organic Syntheses. 2-bromo-4-methylbenzaldehyde Procedure. Available from: [Link]

  • Khimiya Geterotsiklicheskikh Soedinenii. Two Directions of the Reaction of 4-Bromobenzaldehyde with Substituted Acetophenones and Urea. Available from: [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • ResearchGate. (PDF) Solid state nuclear bromination with N-bromosuccinimide. Part 2. Available from: [Link]

  • ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Atlantis Press. Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Available from: [Link]

  • ResearchGate. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Available from: [Link]

  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available from: [Link]

  • Google Patents. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • Google Patents. US4622429A - Process for the preparation of substituted benzaldehydes.
  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • YouTube. Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). Available from: [Link]

  • University College Cork. Modifications to the Vilsmeier-Haack formylation of 1, 4-dimethylcarbazole. Available from: [Link]

  • OICC Press. Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives. Available from: [Link]

  • PubMed. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Available from: [Link]

  • ResearchGate. Can we seperate p bromo benzaldehyde and 2-(4-Bromophenyl)-1,3-dioxolane without column chromotography?. Available from: [Link]

  • Google Patents. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
  • Organic Syntheses. p-BROMOBENZALDEHYDE Procedure. Available from: [Link]

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Technical Support Center: Overcoming Low Yields in 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile but sometimes challenging intermediate. Here, we will address common issues encountered during its derivatization, providing in-depth, field-proven insights to help you troubleshoot and optimize your reactions.

The unique structure of this molecule, featuring a sterically demanding ortho-bromo substituent and a strongly electron-donating para-piperidinyl group, presents specific challenges that can lead to low yields. This guide explains the causality behind these challenges and offers structured, self-validating protocols to overcome them.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific experimental failures.

Question 1: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) is failing or giving very low yields. What are the primary causes and how can I fix it?

Low yields in cross-coupling reactions with this substrate are common and typically stem from a combination of steric hindrance and electronic effects. The bromine atom is crowded by the adjacent aldehyde and the bulky 4-methylpiperidinyl group, which can impede the crucial oxidative addition step in the catalytic cycle.[1][2][3] Furthermore, the electron-donating piperidinyl group increases electron density on the aromatic ring, making the aryl bromide less electrophilic and thus less reactive towards oxidative addition.[2][4]

Core Problem: Inefficient Oxidative Addition

The palladium catalyst must insert itself into the Carbon-Bromine bond. Steric bulk and high electron density at this position make this step difficult, often leading to catalyst deactivation or undesired side reactions like debromination.

Troubleshooting Workflow

Here is a systematic approach to optimize your reaction:

G cluster_0 Step 1: Ligand & Catalyst Selection cluster_1 Step 2: Base & Solvent Optimization cluster_2 Step 3: Temperature & Reaction Time A Initial Low Yield B Switch to Bulky, Electron-Rich Ligands (e.g., Buchwald ligands: SPhos, XPhos) A->B Ligand is key C Use a Pre-catalyst (e.g., XPhos-Pd-G2/G3) B->C For consistency D Screen Bases: Weak (K2CO3, Cs2CO3) vs. Strong (K3PO4) C->D E Test Solvent Systems: Aprotic (Toluene, Dioxane) vs. Aqueous Mixes (Dioxane/H2O) F Consider adding water (3-5 eq.) to anhydrous reactions with K3PO4 G Increase Temperature Incrementally (e.g., 80°C -> 110°C) F->G H Monitor by TLC/LC-MS (Check for starting material consumption) G->H I Consider alternative coupling: Stille or Negishi H->I Still Low Yield?

Caption: Troubleshooting workflow for low-yield cross-coupling.

Detailed Protocols & Data

Protocol 1: Enhanced Suzuki-Miyaura Coupling

  • Reagent Preparation: To a dry Schlenk flask under Argon, add 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde (1.0 eq), the boronic acid partner (1.2-1.5 eq), and a strong, non-coordinating base like K₃PO₄ (2.0-3.0 eq).

  • Catalyst System: Add a palladium pre-catalyst, such as XPhos-Pd-G3 (0.5–2 mol%). The use of pre-catalysts ensures the formation of the active Pd(0) species.[5]

  • Solvent: Add anhydrous, degassed solvent. A 4:1 mixture of Dioxane:Water is often effective.[2] For particularly stubborn couplings, anhydrous toluene or xylenes at higher temperatures may be required.[3]

  • Reaction: Heat the mixture to 90-110°C and monitor the reaction progress by TLC or LC-MS. Reactions with sterically hindered substrates may require longer reaction times (12-24 hours).[1]

Table 1: Comparison of Catalyst Systems for Sterically Hindered Suzuki Coupling

Catalyst PrecursorLigandTypical Loading (mol%)Key Advantage
Pd(OAc)₂SPhos 1-2Excellent for electron-rich aryl bromides.[2]
Pd₂(dba)₃XPhos 1-2High activity for sterically demanding substrates.[4]
XPhos-Pd-G3 (Integrated)0.5-2Air- and moisture-stable pre-catalyst, highly active.
Pd(PPh₃)₄PPh₃3-5Often insufficient for this challenging substrate.
Question 2: I am attempting an olefin synthesis via Horner-Wadsworth-Emmons (HWE) and observing incomplete conversion and side products. How can this be improved?

The Horner-Wadsworth-Emmons (HWE) reaction involves the nucleophilic attack of a phosphonate carbanion on the aldehyde.[6][7] The reactivity of the aldehyde in 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is electronically and sterically influenced. The electron-donating piperidinyl group can slightly deactivate the aldehyde towards nucleophilic attack, while the ortho-bromo group can hinder the approach of the phosphonate reagent.

Core Problem: Reduced Aldehyde Reactivity & Steric Clash

If the phosphonate carbanion is not sufficiently reactive or is too bulky, the rate-limiting nucleophilic addition step will be slow, leading to incomplete conversion or allowing side reactions (like decomposition of the carbanion) to occur.[7]

Troubleshooting Strategy
  • Choice of Base: The strength of the base is critical. A stronger base ensures complete and rapid formation of the phosphonate carbanion.

  • Reagent & Conditions: The structure of the phosphonate ester and the reaction conditions (temperature, solvent) play a key role in stereoselectivity and yield.

  • Reaction Order: Adding the aldehyde to a pre-formed solution of the phosphonate carbanion can often improve yields by maintaining a high concentration of the active nucleophile.

Table 2: Optimizing HWE Reaction Conditions

ParameterCondition A (Low Yield)Condition B (Optimized)Rationale
Base NaH in THFKHMDS or LiHMDS in THFStronger, non-nucleophilic bases ensure rapid, complete deprotonation.
Temperature Room Temperature-78 °C to 0 °CLow temperature stabilizes the carbanion and can improve stereoselectivity.[8]
Phosphonate TriethylphosphonoacetateDiethyl(cyanomethyl)phosphonatePhosphonates with more electron-withdrawing groups are more acidic and their carbanions are more reactive.
Solvent DMEAnhydrous THFTHF is a standard and effective solvent for stabilizing the intermediate oxaphosphetane.[6]
Protocol 2: Optimized Horner-Wadsworth-Emmons Reaction
  • Carbanion Formation: In a flame-dried, three-neck flask under Argon, dissolve the phosphonate ester (1.1 eq) in anhydrous THF. Cool the solution to -78 °C.

  • Base Addition: Slowly add a solution of KHMDS (1.05 eq) dropwise. Stir at -78 °C for 30-60 minutes to ensure complete formation of the carbanion.

  • Aldehyde Addition: Dissolve 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it slowly to the cold carbanion solution.

  • Reaction & Quench: Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight. Quench the reaction by adding saturated aqueous NH₄Cl.

  • Workup: Extract the product with an organic solvent (e.g., Ethyl Acetate), dry the organic layer over MgSO₄, and purify by column chromatography.

Question 3: My reductive amination reaction is sluggish and produces significant amounts of the corresponding alcohol byproduct. What's going wrong?

Reductive amination is a two-step process: formation of an iminium ion followed by its reduction.[9][10] A low yield of the desired amine, coupled with the formation of the alcohol from aldehyde reduction, indicates that the reduction of the aldehyde is competing with or outpacing the reduction of the iminium intermediate.

Core Problem: Imine/Iminium Formation is Too Slow or Unfavorable

The steric hindrance from the ortho-bromo group can slow down the initial condensation of the amine with the aldehyde. If the reducing agent is too reactive, it will reduce the aldehyde before it has a chance to form the iminium ion.

Troubleshooting Decision Tree

Caption: Decision tree for optimizing reductive amination.

Protocol 3: High-Yield, Stepwise Reductive Amination
  • Imine Formation: In a round-bottom flask, dissolve 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde (1.0 eq) and the primary/secondary amine (1.1 eq) in an appropriate solvent (e.g., Methanol or Dichloroethane).

  • Dehydration: Add activated 4Å molecular sieves or anhydrous MgSO₄ to the mixture to sequester the water produced during imine formation, driving the equilibrium forward.[9]

  • Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the formation of the imine by TLC or LC-MS (note the disappearance of the aldehyde).

  • Reduction: Once imine formation is complete, cool the reaction to 0 °C and add the reducing agent (e.g., NaBH₄) portion-wise. Using a less reactive borohydride like NaBH₄ at this stage is economical and effective since the more reactive aldehyde is already consumed.[11]

  • Workup: After stirring for an additional 1-2 hours, quench the reaction carefully with water, extract the product, and purify as necessary.

Frequently Asked Questions (FAQs)

Q1: What is the role of the 4-methylpiperidin-1-yl group? This group is a strong sigma- and pi-electron donor. It increases the electron density of the aromatic ring, which can deactivate it towards electrophilic substitution but, more importantly for derivatization, it deactivates the aryl bromide for oxidative addition in cross-coupling reactions.[4] Its steric bulk also contributes significantly to hindering reactions at the adjacent ortho positions (the bromine and aldehyde groups).

Q2: Are there any protecting group strategies I should consider for the aldehyde? Yes, if you are performing a reaction that is incompatible with the aldehyde (e.g., using a strong nucleophile like a Grignard or organolithium reagent), protection is necessary. A common strategy is to convert the aldehyde to an acetal (e.g., using ethylene glycol and an acid catalyst). Acetal formation is robust, and the group is easily removed by acid-catalyzed hydrolysis after the desired transformation is complete.[12] A one-pot reduction/cross-coupling procedure using a stable aluminum hemiaminal as a latent aldehyde has also been reported as an effective strategy.[13]

Q3: Can microwave irradiation improve my yields? Microwave heating can be highly effective, particularly for sluggish cross-coupling reactions. It can significantly reduce reaction times and often improve yields by overcoming activation energy barriers more efficiently than conventional heating.[4] For the Suzuki coupling of this substrate, microwave irradiation at 120-140°C in a sealed vessel could be a viable strategy, but it requires careful optimization of catalyst, base, and solvent to avoid decomposition.

Q4: What are the most common side products to look out for? In palladium-catalyzed reactions, the most common side product is the debrominated benzaldehyde, where the bromine atom is replaced by hydrogen. Another is the homocoupling of the boronic acid partner. In reductive amination, the primary side product is the alcohol formed from the reduction of the starting aldehyde. Monitoring your reaction by LC-MS can help you identify these and adjust conditions accordingly.

References

  • 2-bromo-4-methylbenzaldehyde - Organic Syntheses Procedure . Organic Syntheses. Available from: [Link]

  • Reaction of 2-Bromobenzaldehyde (1) with Benzamidine 2a . ResearchGate. Available from: [Link]

  • Derivatization . Chemistry LibreTexts. Available from: [Link]

  • Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes . The Journal of Organic Chemistry. Available from: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm . Organic Process Research & Development. Available from: [Link]

  • Reductive Amination, and How It Works . Master Organic Chemistry. Available from: [Link]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides . The Journal of Organic Chemistry. Available from: [Link]

  • Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde . ResearchGate. Available from: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. Available from: [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes . Available from: [Link]

  • The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation . ResearchGate. Available from: [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis . Masinde Muliro University of Science and Technology. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? . Reddit. Available from: [Link]

  • 2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure . Organic Syntheses. Available from: [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES . ResearchGate. Available from: [Link]

  • Horner–Wadsworth–Emmons reaction . Wikipedia. Available from: [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent . BYU ScholarsArchive. Available from: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future . National Institutes of Health. Available from: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond . MDPI. Available from: [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines . Organic & Biomolecular Chemistry. Available from: [Link]

  • Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde . Atlantis Press. Available from: [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites . MDPI. Available from: [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure . University of Groningen. Available from: [Link]

  • Pd-Catalyzed Cross Coupling Reactions . Chemistry LibreTexts. Available from: [Link]

  • For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy. Google Patents.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling . The Royal Society of Chemistry. Available from: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? . ResearchGate. Available from: [Link]

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Technical Support Center: Recrystallization of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde via recrystallization. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize the process effectively.

Structural Analysis: Predicting Solubility and Behavior

The molecular structure of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is key to understanding its behavior during recrystallization. It is not a simple aromatic aldehyde; its functionality is complex, dictating its polarity and interactions with potential solvents.

  • Aromatic Core (Benzaldehyde): The benzene ring and aldehyde group introduce moderate polarity and the potential for π-stacking interactions between molecules, which is favorable for crystal lattice formation.

  • Bromo Group (-Br): As a halogen, it adds to the molecular weight and introduces some polarizability, but it is generally considered to be of moderate, non-polar character.

  • 4-methylpiperidin-1-yl Group: This tertiary amine is the most significant feature. It introduces a highly polar and basic site into the molecule, increasing its affinity for polar solvents, especially protic ones like alcohols.

This combination of a somewhat nonpolar aromatic bromide system with a polar, basic amine makes solvent selection a nuanced process. The molecule will likely exhibit good solubility in moderately polar to polar organic solvents.

General Recrystallization Workflow

This diagram outlines the fundamental steps of a single-solvent recrystallization process. Each step is a critical control point that can be optimized for maximum purity and yield.

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add MINIMUM amount of hot solvent A->B C Heat to boiling to fully dissolve B->C D Filter hot solution to remove insoluble impurities C->D E Allow solution to cool SLOWLY D->E F Cool further in an ice bath E->F G Collect crystals via suction filtration F->G H Wash with a small amount of COLD solvent G->H I Dry crystals under vacuum H->I J Pure Product I->J

Caption: Standard workflow for single-solvent recrystallization.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the recrystallization of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde in a practical question-and-answer format.

Q1: How do I select the best recrystallization solvent?

A1: The ideal solvent should dissolve the compound completely when hot (at its boiling point) but poorly when cold.[1] The principle of "like dissolves like" is your primary guide.[2] Given the molecule's mixed polarity, several options should be screened.

Solvent Selection Strategy:

  • Start with Alcohols: Ethanol and isopropanol are excellent starting points.[1][2] Their polarity matches the amine and aldehyde functionalities well, and they have convenient boiling points.

  • Consider Esters or Ketones: Ethyl acetate or acetone can also be effective. They are less polar than alcohols and may provide a better solubility differential between hot and cold conditions.[2][3]

  • Use Nonpolar Solvents for Mixed Systems: Solvents like hexanes, heptane, or toluene are unlikely to work as single solvents but are excellent "anti-solvents" in a mixed-solvent system.[2]

Solvent ClassRecommended SolventPolarityRationale & Use Case
Alcohols Ethanol, IsopropanolHighGood for dissolving polar compounds. Often a primary choice for molecules with H-bond acceptors like the amine and aldehyde groups.[2][3]
Esters Ethyl AcetateMediumA versatile solvent that dissolves a wide range of compounds. Good balance of polarity and a low boiling point for easy removal.[2]
Ketones AcetoneMediumSimilar to ethyl acetate; effective for moderately polar compounds.[4]
Aromatic TolueneLowUseful for less polar compounds or when a higher boiling point is needed for slow crystal growth.[2]
Alkanes Hexane, HeptaneVery LowUsed as the "poor" or "anti-solvent" in a mixed-solvent system to induce precipitation.[2]

Q2: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

A2: Oiling out occurs when the compound comes out of solution at a temperature above its melting point, forming liquid droplets instead of a solid crystal lattice.[5] This is a common problem with impure compounds or when the solution cools too quickly.[6][7]

Causality & Solution:

  • Reason 1: High Impurity Load: Impurities can depress the melting point of your compound, leading to oiling out.

  • Reason 2: Supersaturation & Rapid Cooling: If the solution is too concentrated or cools too fast, the compound crashes out of solution as a liquid.[5][6]

Corrective Actions:

  • Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point.[5][7]

  • Ensure Slow Cooling: Allow the flask to cool to room temperature on an insulated surface (like a cork ring or wooden block) before moving it to an ice bath. This gradual temperature drop is crucial for orderly crystal formation.[6][7]

  • Try a Different Solvent: If oiling persists, the chosen solvent may be unsuitable. Try a solvent with a lower boiling point.

Q3: The solution has cooled completely, but no crystals have formed. What should I do?

A3: This is typically due to one of two issues: using too much solvent during the dissolution step or the solution being supersaturated.[5][7]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratch Method: Gently scratch the inside surface of the flask below the liquid level with a glass rod. The microscopic imperfections in the glass provide nucleation sites for crystal growth to begin.[7]

    • Seed Crystal: If you have a pure crystal of the compound, add a tiny speck to the solution. This provides a template for further crystallization.[7]

  • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[7] Gently heat the solution to boil off a portion of the solvent (20-30%), then repeat the slow cooling process.[5]

  • Add an Anti-Solvent: If you are using a polar solvent like ethanol, you can try adding a nonpolar anti-solvent (e.g., hexane or water) dropwise until the solution becomes faintly cloudy, then reheat to clarify and cool slowly.[8]

Q4: My final crystal yield is very low. How can I improve it?

A4: A low yield suggests that a significant amount of your compound remained dissolved in the cold solvent (the "mother liquor").[5]

Optimization Strategies:

  • Minimize Hot Solvent: The most common error is adding too much solvent initially. Use only the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.[6]

  • Maximize Cooling: Ensure the crystallization mixture is thoroughly chilled in an ice-water bath for at least 15-20 minutes before filtration to minimize the compound's solubility.

  • Proper Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent. Washing with room temperature solvent will redissolve some of your product.[9]

Q5: The product is still colored or impure after one recrystallization. What's next?

A5: If significant impurities remain, a second recrystallization may be necessary. If the impurity is colored, you can use activated charcoal.

Protocol for Decolorization:

  • Dissolve the impure solid in the minimum amount of hot solvent.

  • Cool the solution slightly to prevent boiling over.

  • Add a very small amount of activated charcoal (1-2% of the solid's weight).

  • Reheat the mixture to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.[9]

  • Allow the filtered, colorless solution to cool and crystallize as usual.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and solving common recrystallization problems.

G Start Start Recrystallization Problem Problem Encountered? Start->Problem Success Pure Crystals Obtained Problem->Success No OilingOut Compound 'Oiled Out'? Problem->OilingOut Yes NoCrystals No Crystals Formed? OilingOut->NoCrystals No Sol_Oil 1. Re-heat to dissolve oil 2. Add 10% more solvent 3. Cool SLOWLY OilingOut->Sol_Oil Yes LowYield Yield is Poor? NoCrystals->LowYield No Sol_NoCry 1. Scratch flask / Add seed crystal 2. If fails, reduce solvent volume 3. Re-cool slowly NoCrystals->Sol_NoCry Yes LowYield->Success No Sol_Yield 1. Check mother liquor for product 2. Next time, use less solvent 3. Ensure thorough cooling LowYield->Sol_Yield Yes Sol_Oil->Problem Sol_NoCry->Problem Sol_Yield->Success

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. Available at: [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. Available at: [Link]

  • Organic Syntheses. p-BROMOBENZALDEHYDE. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Maiyam Group. (2025). Common Solvents for Crystallization - US Labs Guide 2026. Available at: [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]

  • LookChem. Synthesis of p-Bromobenzaldehyde. Available at: [Link]

  • Department of Chemistry, University of Rochester. Tips & Tricks: Recrystallization. Available at: [Link]

  • PubChem. 2-Bromo-4-methylbenzaldehyde. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. Available at: [Link]

  • Quora. What is the best solvent for recrystallization?. Available at: [Link]

  • Google Patents. US9018421B2 - Separation of aromatic aldehydes.

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Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the selection of a building block is a critical decision that dictates the efficiency and success of a synthetic route. 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is a polysubstituted aromatic aldehyde that offers a unique combination of reactive sites, making it a valuable intermediate in the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of its reactivity, grounded in established principles of organic chemistry and supported by comparative data from the literature for analogous compounds. We will explore the nuanced interplay of the electronic and steric effects of its substituents and compare its performance in key transformations against structurally related benzaldehydes.

The Structural Anatomy of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde: A Prelude to its Reactivity

The reactivity of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is governed by the electronic and steric interplay of its three key functional components: the aldehyde, the bromo substituent, and the 4-methylpiperidin-1-yl group.

  • The Aldehyde Group: As a classic electrophilic center, the aldehyde is a prime target for nucleophilic attack. Its reactivity is modulated by the electronic nature of the other substituents on the aromatic ring.

  • The Bromo Substituent: Positioned ortho to the aldehyde, the bromo group exerts a moderate electron-withdrawing inductive effect, which can slightly enhance the electrophilicity of the carbonyl carbon. More significantly, it serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions.

  • The 4-Methylpiperidin-1-yl Group: Located para to the aldehyde, this tertiary amine is a potent electron-donating group through resonance. This strong electron-donating effect increases the electron density of the aromatic ring, which in turn has a dual impact: it deactivates the aldehyde towards nucleophilic attack while simultaneously activating the ortho-bromo substituent for oxidative addition in cross-coupling reactions. The steric bulk of the piperidinyl group can also influence the accessibility of the adjacent reactive sites.

Comparative Reactivity in Key Organic Transformations

To provide a clear and objective comparison, we will evaluate the expected reactivity of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde against a panel of alternative reagents in four classes of widely utilized organic reactions: the Wittig reaction, the Knoevenagel condensation, the Suzuki-Miyaura coupling, and the Buchwald-Hartwig amination.

Our comparative panel includes:

  • 2-Bromobenzaldehyde: Our baseline for a simple ortho-bromobenzaldehyde.

  • 2-Bromo-4-methoxybenzaldehyde: To compare with another strong electron-donating group.

  • 2-Bromo-4-nitrobenzaldehyde: To contrast with a strong electron-withdrawing group.

The Wittig Reaction: Olefination of the Aldehyde

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde with a phosphonium ylide. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.[1]

Comparative Analysis:

The strong electron-donating 4-methylpiperidin-1-yl group in our target molecule is expected to decrease the electrophilicity of the aldehyde, thereby slowing down the rate of the Wittig reaction compared to unsubstituted 2-bromobenzaldehyde. In contrast, the electron-withdrawing nitro group in 2-bromo-4-nitrobenzaldehyde will significantly accelerate the reaction. The methoxy group in 2-bromo-4-methoxybenzaldehyde, also an electron-donating group, will similarly decrease the reaction rate, likely to a comparable extent as the piperidinyl group.

Table 1: Predicted Relative Reactivity in the Wittig Reaction

CompoundPara SubstituentElectronic EffectPredicted Relative Rate
2-Bromo-4-nitrobenzaldehyde-NO₂Strong Electron-WithdrawingHighest
2-Bromobenzaldehyde-HNeutralModerate
2-Bromo-4-methoxybenzaldehyde-OCH₃Strong Electron-DonatingLow
2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde -N(CH₂)₅CH₃Strong Electron-DonatingLow

Experimental Protocol: A General Procedure for the Wittig Reaction

This protocol is a general representation of the Wittig reaction between a substituted benzaldehyde and a phosphonium ylide.[2]

  • To a stirred suspension of the desired phosphonium salt (1.1 eq.) in anhydrous THF (5 mL per mmol of aldehyde) under an inert atmosphere (e.g., argon), add a strong base such as n-butyllithium or sodium hydride (1.05 eq.) at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the ylide.

  • Cool the reaction mixture to 0 °C and add a solution of the substituted benzaldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram 1: Wittig Reaction Workflow

Wittig_Workflow cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Workup & Purification Phosphonium_Salt Phosphonium Salt in THF Base Strong Base (e.g., n-BuLi) Phosphonium_Salt->Base 0 °C to RT, 1h Ylide Phosphonium Ylide Base->Ylide Deprotonation Aldehyde Substituted Benzaldehyde in THF Ylide->Aldehyde 0 °C to RT, 12-24h Reaction_Mixture Reaction Mixture Ylide->Reaction_Mixture Aldehyde->Reaction_Mixture Product Alkene Product Reaction_Mixture->Product Olefination Quench Quench with aq. NH₄Cl Product->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Final_Product Pure Alkene Purify->Final_Product

Caption: A generalized workflow for the Wittig reaction.

Knoevenagel Condensation: Carbon-Carbon Bond Formation

The Knoevenagel condensation is another fundamental C-C bond-forming reaction, where an aldehyde or ketone reacts with an active methylene compound in the presence of a basic catalyst.[3] Similar to the Wittig reaction, the electrophilicity of the aldehyde is a key determinant of the reaction rate.

Comparative Analysis:

The electron-donating 4-methylpiperidin-1-yl group is expected to decrease the rate of Knoevenagel condensation for 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde. Interestingly, some studies have shown that for certain catalysts and conditions, there is no significant difference in conversion between benzaldehydes bearing electron-donating or electron-withdrawing groups.[4] However, the general trend of enhanced reactivity with electron-withdrawing groups holds true.[1]

Table 2: Predicted Relative Reactivity in the Knoevenagel Condensation

CompoundPara SubstituentElectronic EffectPredicted Relative Rate
2-Bromo-4-nitrobenzaldehyde-NO₂Strong Electron-WithdrawingHigh
2-Bromobenzaldehyde-HNeutralModerate
2-Bromo-4-methoxybenzaldehyde-OCH₃Strong Electron-DonatingLow
2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde -N(CH₂)₅CH₃Strong Electron-DonatingLow

Experimental Protocol: A General Procedure for Knoevenagel Condensation

This protocol is a general representation of the Knoevenagel condensation.[5]

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted benzaldehyde (1.0 eq.) and an active methylene compound (e.g., malononitrile or diethyl malonate, 1.1 eq.) in a suitable solvent such as ethanol or toluene.

  • Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq.).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Diagram 2: Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism cluster_activation 1. Enolate Formation cluster_addition 2. Nucleophilic Addition cluster_dehydration 3. Dehydration Active Methylene Z-CH₂-Z' Enolate Z-CH⁻-Z' (Enolate) Active Methylene->Enolate Deprotonation Base Base (e.g., Piperidine) Aldehyde Ar-CHO Enolate->Aldehyde Nucleophilic Attack Alkoxide Ar-CH(O⁻)-CH(Z)-Z' Aldehyde->Alkoxide Alcohol Ar-CH(OH)-CH(Z)-Z' Alkoxide->Alcohol Protonation Product Ar-CH=C(Z)-Z' Alcohol->Product - H₂O

Caption: The general mechanism of the Knoevenagel condensation.

Suzuki-Miyaura Coupling: Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide, and it is a powerful tool for constructing biaryl linkages.[6] The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the aryl halide. This step is generally favored by electron-rich aryl halides.

Comparative Analysis:

The potent electron-donating 4-methylpiperidin-1-yl group in 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is expected to significantly enhance the rate of Suzuki coupling at the bromo position compared to 2-bromobenzaldehyde. The electron-withdrawing nitro group in 2-bromo-4-nitrobenzaldehyde will deactivate the aryl bromide towards oxidative addition, leading to a slower reaction. The methoxy group will also accelerate the reaction, but the effect of the piperidinyl group is anticipated to be stronger.

Table 3: Predicted Relative Reactivity in the Suzuki-Miyaura Coupling

CompoundPara SubstituentElectronic EffectPredicted Relative Rate
2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde -N(CH₂)₅CH₃Strong Electron-DonatingHighest
2-Bromo-4-methoxybenzaldehyde-OCH₃Strong Electron-DonatingHigh
2-Bromobenzaldehyde-HNeutralModerate
2-Bromo-4-nitrobenzaldehyde-NO₂Strong Electron-WithdrawingLow

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol is a general representation of the Suzuki-Miyaura coupling.[7]

  • To a flask charged with the aryl bromide (1.0 eq.), the boronic acid or ester (1.2 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq.), add a solvent mixture, typically toluene/water or dioxane/water.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 eq.), under an argon atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product by column chromatography or recrystallization.

Diagram 3: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)-Ar'L₂ OxAdd->Transmetal Transmetalation (Ar'-B(OR)₂ + Base) RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8] Similar to the Suzuki coupling, the oxidative addition of the palladium catalyst to the aryl halide is a key step and is facilitated by electron-rich aryl halides.

Comparative Analysis:

The electron-donating nature of the 4-methylpiperidin-1-yl group in our target molecule is predicted to make it a highly reactive substrate for the Buchwald-Hartwig amination. It should outperform 2-bromobenzaldehyde and especially 2-bromo-4-nitrobenzaldehyde in this transformation.

Table 4: Predicted Relative Reactivity in the Buchwald-Hartwig Amination

CompoundPara SubstituentElectronic EffectPredicted Relative Rate
2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde -N(CH₂)₅CH₃Strong Electron-DonatingHighest
2-Bromo-4-methoxybenzaldehyde-OCH₃Strong Electron-DonatingHigh
2-Bromobenzaldehyde-HNeutralModerate
2-Bromo-4-nitrobenzaldehyde-NO₂Strong Electron-WithdrawingLow

Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination

This protocol is a general representation of the Buchwald-Hartwig amination.[9]

  • In a glovebox or under an inert atmosphere, combine the aryl bromide (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), a suitable phosphine ligand (e.g., XPhos or SPhos, 0.02-0.10 eq.), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq.) in a reaction vessel.

  • Add an anhydrous solvent, such as toluene or dioxane.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Diagram 4: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Coupling Reaction cluster_workup Workup and Purification Reagents Aryl Bromide, Amine, Base (e.g., NaOt-Bu) Solvent Anhydrous Solvent (e.g., Toluene) Reagents->Solvent Catalyst Pd Precatalyst, Ligand Catalyst->Solvent Heating Heat (80-110 °C) Solvent->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Product_Formation Aryl Amine Formation Monitoring->Product_Formation Filtration Filter through Celite Product_Formation->Filtration Extraction Aqueous Workup & Extraction Filtration->Extraction Chromatography Column Chromatography Extraction->Chromatography Pure_Product Pure Aryl Amine Chromatography->Pure_Product

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Conclusion

2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is a bifunctional building block with a reactivity profile that is a direct consequence of the interplay between its substituents. The potent electron-donating 4-methylpiperidin-1-yl group deactivates the aldehyde towards nucleophilic attack, making it less suitable for reactions like the Wittig and Knoevenagel condensations compared to analogs with electron-withdrawing groups. However, this same electronic feature renders the ortho-bromo substituent highly activated for palladium-catalyzed cross-coupling reactions, positioning this molecule as a superior substrate for Suzuki-Miyaura and Buchwald-Hartwig aminations. This guide provides a predictive framework for the reactivity of this valuable synthetic intermediate, empowering researchers to make informed decisions in the design and execution of their synthetic strategies.

References

  • Stereoselectivity of the Wittig reaction in two-phase system. (2007). Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 46(2), 370-374.
  • De, S., & El-Gendy, A. A. (2025). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis. Retrieved from [Link]

  • Stereoselectivity of the Wittig Reaction in Two-Phase System. (2025). ResearchGate. Retrieved from [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Pure. Retrieved from [Link]

  • Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. (n.d.). ResearchGate. Retrieved from [Link]

  • Wittig reaction with benzaldehyde. (2014). Chemistry Stack Exchange. Retrieved from [Link]

  • Wittig reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • The Suzuki Reaction. (2014). Chem 115 Myers. Retrieved from [Link]

  • Buchwald–Hartwig reaction: an update. (2025). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Wittig Reaction. (2022). YouTube. Retrieved from [Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

  • 2-bromo-4-methylbenzaldehyde. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). pubs.acs.org. Retrieved from [Link]

  • Buchwald-Hartwig reaction: An overview. (2018). Semantic Scholar. Retrieved from [Link]

  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2025). YouTube. Retrieved from [Link]

  • The Knoevenagel Condensation. (n.d.). Organic Reactions. Retrieved from [Link]

  • Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). NIH. Retrieved from [Link]

  • Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]

  • Wittig Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

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  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Retrieved from [Link]

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  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). ResearchGate. Retrieved from [Link]

  • Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. (n.d.). Beilstein Journals. Retrieved from [Link]

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A Comparative Analysis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Benzaldehyde derivatives, in particular, serve as versatile intermediates due to the dual reactivity of the aromatic ring and the aldehyde functionality. This guide provides an in-depth comparative analysis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde , a highly functionalized intermediate, against a curated selection of alternative benzaldehydes. Our objective is to furnish researchers, scientists, and drug development professionals with a nuanced understanding of its unique reactivity profile, enabling more informed decisions in synthetic design and execution.

The subject molecule, 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde, is distinguished by three key structural features:

  • An ortho-bromine substituent , a prime handle for palladium-catalyzed cross-coupling reactions.

  • A para-piperidyl group , which acts as a strong electron-donating group, modulating the electronic properties of the aromatic ring and the aldehyde.

  • A reactive aldehyde moiety , amenable to a vast array of transformations including condensation, olefination, and reductive amination.

This guide will compare its performance with three other commercially available benzaldehydes, each chosen to isolate and highlight the influence of these specific functional groups:

  • 2-Bromobenzaldehyde: To assess the impact of the para-piperidyl substituent on C-Br bond reactivity.

  • 4-(Dimethylamino)benzaldehyde: To evaluate the aldehyde's reactivity when influenced by a similar para-electron-donating group, absent the ortho-bromo handle.

  • 4-Formylphenylboronic Acid: A bifunctional alternative where the aldehyde is paired with a boronic acid, offering a contrasting approach to cross-coupling strategies.[1][2]

Through this comparative lens, we will explore physicochemical properties, performance in key synthetic transformations supported by experimental protocols, and the strategic implications of its unique structure.

Physicochemical Properties: A Foundation for Application

The physical properties of a reagent dictate its handling, solubility, and reaction setup. A comparison of these fundamental characteristics is essential for practical laboratory application.

Property2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde2-Bromobenzaldehyde4-(Dimethylamino)benzaldehyde4-Formylphenylboronic Acid
CAS Number 1699993-22-0[3]6630-33-7[4]100-10-7[5]87199-17-5[6]
Molecular Formula C₁₃H₁₆BrNOC₇H₅BrO[4]C₉H₁₁NO[7]C₇H₇BO₃[6]
Molecular Weight 282.18 g/mol 185.02 g/mol [4]149.19 g/mol [7]149.94 g/mol [6]
Appearance Yellow OilLight yellow liquid/solid[4][8]Yellow-white powder[9]White solid[6]
Melting Point N/A16-19 °C[4][10]72-75 °C[5]>230 °C[11]
Boiling Point N/A230 °C[4]176-177 °C (17 mmHg)N/A
Solubility Soluble in common organic solventsSoluble in alcohol, benzene; insoluble in water.[4][10]Slightly soluble in water.Slightly soluble in water.[12][13]

Comparative Reactivity I: The Ortho-Bromo Handle in Suzuki-Miyaura Cross-Coupling

The presence of a halogen on an aromatic ring is a cornerstone of modern synthetic chemistry, providing a reactive site for carbon-carbon bond formation via transition-metal catalysis. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a principal tool in this domain.[14][15]

Expertise & Experience: Electronic Effects on Oxidative Addition

The rate-determining step in many Suzuki-Miyaura catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) complex.[16] The reactivity of the C-X bond generally follows the trend I > Br > Cl, correlating with bond dissociation energies.[16][17] When comparing 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde with 2-Bromobenzaldehyde , the key difference is the strong electron-donating nature of the para-piperidyl group. This group increases the electron density of the aromatic ring, strengthening the C-Br bond. Consequently, oxidative addition to the palladium catalyst is expected to be slower and require more forcing conditions (e.g., higher temperatures or more electron-rich ligands) compared to 2-Bromobenzaldehyde, which lacks this electron-donating substituent.

This difference, while potentially leading to slower reaction times, can be exploited for selective or sequential couplings in more complex molecules.

Illustrative Performance Data

The following table provides expected outcomes for a generic Suzuki-Miyaura coupling with phenylboronic acid, illustrating the anticipated difference in reactivity.

CompoundTypical Reaction Temp.Expected Reaction TimeExpected YieldKey Insight
2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde 90-110 °C6-12 hoursGood to ExcellentElectron-rich C-Br bond requires more energy for activation.
2-Bromobenzaldehyde 80-100 °C2-6 hoursExcellentMore reactive C-Br bond due to lack of strong electron-donating groups.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of aryl bromides with arylboronic acids.

Materials:

  • Aryl Bromide (e.g., 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde) (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Schlenk flask or reaction vial with stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂ catalyst.[18]

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.2 M with respect to the aryl bromide.

  • Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Visualization of Suzuki-Miyaura Reaction

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Bromide, Boronic Acid, Base, Catalyst B Add Degassed Dioxane/Water Solvent A->B C Purge with Inert Gas (Vacuum/Backfill x3) B->C D Heat to 100 °C with Stirring C->D E Monitor by TLC/LC-MS D->E F Cool & Dilute with Ethyl Acetate E->F G Aqueous Wash (Water, Brine) F->G H Dry, Filter, Concentrate G->H I Purify by Column Chromatography H->I

Figure 1. Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ start Ar-Br pdiia Ar-Pd(II)L₂(Br) pdiib Ar-Pd(II)L₂(Ar') pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar-Ar' pdiib->product start->pdiia Oxidative Addition boronic Ar'-B(OH)₂ base Base (e.g., K₂CO₃)

Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Comparative Reactivity II: The Aldehyde in Wittig Olefination

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[19][20] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent).[21]

Expertise & Experience: Aldehyde Electrophilicity

The reactivity of the aldehyde in a Wittig reaction is governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the aromatic ring increase this electrophilicity, accelerating the reaction, while electron-donating groups decrease it.

Both 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde and 4-(Dimethylamino)benzaldehyde possess strong electron-donating para-amino substituents. These groups donate electron density into the aromatic ring via resonance, which partially delocalizes to the carbonyl oxygen. This effect reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophilic attack by the Wittig ylide compared to an unsubstituted or electron-deficient benzaldehyde. The reactivity of these two compounds in Wittig reactions is expected to be broadly similar, with minor differences attributable to the steric bulk and precise electron-donating strength of the piperidinyl versus the dimethylamino group.

Illustrative Performance Data

The table below outlines the expected performance in a Wittig reaction with a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane.

CompoundTypical Reaction Temp.Expected Reaction TimeExpected YieldKey Insight
2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde Room Temp to 50 °C12-24 hoursGoodAldehyde is deactivated by the strong para-electron-donating group.
4-(Dimethylamino)benzaldehyde Room Temp to 50 °C12-24 hoursGoodSimilar deactivation of the aldehyde by the para-dimethylamino group.
Experimental Protocol: Wittig Reaction with a Stabilized Ylide

This protocol describes a typical procedure for olefination using a commercially available, stable Wittig reagent.

Materials:

  • Aldehyde (e.g., 4-(Dimethylamino)benzaldehyde) (1.0 equiv)

  • Stabilized Wittig Reagent (e.g., (Carbethoxymethylene)triphenylphosphorane) (1.1 equiv)

  • Toluene or Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask with stir bar

  • Inert atmosphere (optional for stabilized ylides but good practice)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the aldehyde and the stabilized Wittig reagent.[22]

  • Solvent Addition: Add anhydrous toluene to dissolve the reagents (concentration typically 0.2-0.5 M).

  • Reaction: Stir the mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Monitoring: Follow the disappearance of the aldehyde by TLC. The products (alkene and triphenylphosphine oxide) often have different retention factors.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The crude residue contains the desired alkene and triphenylphosphine oxide byproduct. Add a nonpolar solvent like hexanes or a mixture of hexanes/ethyl acetate to precipitate the triphenylphosphine oxide. Filter off the solid. Concentrate the filtrate and purify the resulting alkene product by flash column chromatography.

Visualization of Wittig Reaction

Wittig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aldehyde and Stabilized Wittig Reagent B Add Anhydrous Toluene or THF A->B C Stir at Room Temp (or heat to 50 °C) B->C D Monitor by TLC C->D E Concentrate Reaction Mixture D->E F Precipitate Byproduct (Ph₃P=O) with Hexanes E->F G Filter and Concentrate Filtrate F->G H Purify by Column Chromatography G->H

Figure 3. Standard experimental workflow for a Wittig reaction using a stabilized ylide.

Wittig_Mechanism cluster_main Wittig Reaction Mechanism reactants Aldehyde (R₂C=O) + Ylide (Ph₃P=CR'₂) oxaphosphetane [2+2] Cycloaddition Oxaphosphetane Intermediate reactants->oxaphosphetane products Alkene (R₂C=CR'₂) + Ph₃P=O oxaphosphetane->products Cycloreversion

Figure 4. Simplified mechanism of the Wittig reaction proceeding via a concerted cycloaddition.

Strategic Synthesis & Orthogonal Reactivity

The true value of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde lies in its capacity for orthogonal, or sequential, functionalization. The distinct reactivity of the aldehyde and the aryl bromide allows for a two-stage synthetic strategy. One can first perform a transformation on the aldehyde group (e.g., Wittig, reductive amination) under conditions that leave the C-Br bond untouched. Subsequently, the resulting product can be subjected to a palladium-catalyzed cross-coupling reaction to modify the aryl backbone. This built-in orthogonality is a significant advantage over monofunctional or symmetrically bifunctional reagents like 4-Formylphenylboronic acid , where selective reaction can be more challenging.

Conclusion

2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is a uniquely versatile building block whose performance is a direct consequence of its specific substitution pattern.

  • Compared to 2-Bromobenzaldehyde, its C-Br bond is less reactive in Suzuki-Miyaura couplings due to the electron-donating para-piperidyl group. This necessitates slightly more forcing conditions but can be an asset for achieving selectivity in complex syntheses.

  • Compared to 4-(Dimethylamino)benzaldehyde, its aldehyde functionality exhibits similarly attenuated reactivity towards nucleophiles due to electronic effects, making their performance in reactions like the Wittig olefination comparable.

  • Its key strategic advantage is the orthogonal reactivity of the aldehyde and the aryl bromide, permitting sequential functionalization that is difficult to achieve with other benzaldehyde derivatives.

The selection of this reagent over simpler alternatives is justified when a synthetic plan requires both a robust handle for cross-coupling and a modifiable aldehyde group within the same molecule, particularly when a multi-step, sequential diversification strategy is envisioned. This guide serves to empower chemists to leverage the distinct properties of this and other advanced benzaldehydes for the efficient and strategic synthesis of novel compounds.

References

  • Wikipedia. 4-Formylphenylboronic acid. [Online] Available at: [Link] [Accessed January 21, 2026].

  • NINGBO INNO PHARMCHEM CO.,LTD. Key Synthesis Materials: Understanding 4-Formylphenylboronic Acid. [Online] Available at: [Link] [Accessed January 21, 2026].

  • Prode Properties. 4-Formylphenylboronic acid (CAS 87199-17-5) Properties. [Online] Available at: [Link] [Accessed January 21, 2026].

  • PubChem. 4-Formylphenylboronic Acid. [Online] Available at: [Link] [Accessed January 21, 2026].

  • PubChem. 4-(Dimethylamino)Benzaldehyde. [Online] Available at: [Link] [Accessed January 21, 2026].

  • Wikipedia. para-Dimethylaminobenzaldehyde. [Online] Available at: [Link] [Accessed January 21, 2026].

  • ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Online] Available at: [Link] [Accessed January 21, 2026].

  • Organic Chemistry Portal. Wittig Reaction. [Online] Available at: [Link] [Accessed January 21, 2026].

  • Wikipedia. Wittig reaction. [Online] Available at: [Link] [Accessed January 21, 2026].

  • The Organic Synthesis Archive. Wittig Reaction - Common Conditions. [Online] Available at: [Link] [Accessed January 21, 2026].

  • University of Evansville. Solvent Free Wittig Reactions. [Online] Available at: [Link] [Accessed January 21, 2026].

  • SpringerLink. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Online] Available at: [Link] [Accessed January 21, 2026].

  • Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link] [Accessed January 21, 2026].

  • Myers Research Group, Harvard University. The Suzuki Reaction. [Online] Available at: [Link] [Accessed January 21, 2026].

  • YouTube. Suzuki cross-coupling reaction. [Online] Available at: [Link] [Accessed January 21, 2026].

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Online] Available at: [Link] [Accessed January 21, 2026].

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A Comparative Guide to the Quantitative Analysis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the precise and accurate quantification of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde. As a key intermediate in pharmaceutical synthesis, rigorous analytical control is paramount to ensure the quality, consistency, and safety of the final active pharmaceutical ingredient (API). This document moves beyond mere protocol listing to explain the scientific rationale behind method selection, experimental design, and validation, empowering researchers and quality control professionals to make informed decisions for their specific applications.

Introduction: The Analytical Imperative

2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is a substituted aromatic aldehyde whose purity and concentration must be meticulously controlled during drug development and manufacturing. Inaccurate quantification can lead to issues with reaction stoichiometry, impurity profiling, and ultimately, the efficacy and safety of the final drug product. The choice of analytical method is therefore not a trivial one; it is a critical decision based on a balance of sensitivity, selectivity, accuracy, throughput, and available instrumentation.

This guide will compare three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each method will be evaluated based on its underlying principles and practical applicability to the target analyte.

The Analytical Workflow: A Foundational Approach

The development and implementation of any quantitative method follow a structured, logical progression. This ensures that the final protocol is robust, reliable, and fit for its intended purpose. The process begins with analyte characterization and method selection, proceeds through development and optimization, and culminates in rigorous validation according to established regulatory standards.[1][2]

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Development & Optimization cluster_2 Phase 3: Validation & Implementation Analyte Analyte Characterization (Solubility, Stability, pKa, UV Spectra) Method_Selection Method Selection (HPLC, GC, qNMR) Analyte->Method_Selection Informs choice Develop Initial Method Development (Column, Mobile Phase, Temp.) Method_Selection->Develop Optimize Parameter Optimization (Gradient, Flow Rate, etc.) Develop->Optimize Validation Method Validation (ICH Q2R1) (Accuracy, Precision, Linearity) Optimize->Validation SOP SOP & Routine Use Validation->SOP

Caption: General workflow for analytical method selection and validation.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolving power. For 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde, a reversed-phase HPLC method with UV detection is the most logical and widely applicable approach.

Scientific Rationale
  • Stationary Phase: The analyte is a moderately nonpolar molecule, owing to its substituted benzene ring and piperidine moiety. A C18 (octadecylsilyl) stationary phase is the ideal choice, as it separates compounds based on hydrophobicity, providing excellent retention and selectivity for this type of analyte.[3]

  • Mobile Phase: A gradient elution using a mixture of a weak acid in water (Mobile Phase A) and an organic solvent like acetonitrile (Mobile Phase B) is recommended. The acidic pH (e.g., using 0.1% formic or phosphoric acid) serves to protonate the piperidine nitrogen, ensuring a single ionic state and preventing peak tailing. Acetonitrile is chosen for its low viscosity and UV transparency.

  • Detection: The benzaldehyde structure contains a phenyl ring conjugated with a carbonyl group, which acts as a strong chromophore. This results in significant UV absorbance, typically in the 250-300 nm range, making UV detection highly sensitive and specific for this compound.[3]

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before any sample analysis.[4][5]

HPLC_Workflow Prep_Mobile 1. Prepare Mobile Phase A: 0.1% H3PO4 in H2O B: Acetonitrile Equilibrate 4. Equilibrate System Pump initial mobile phase (e.g., 95% A) for 30 min Prep_Mobile->Equilibrate Prep_Std 2. Prepare Standard 1.0 mg/mL Stock in ACN Dilute to 50 µg/mL in 50:50 ACN:H2O SST 5. System Suitability Test (SST) Inject Standard (n=5) Check RSD, Tailing Factor Prep_Std->SST Prep_Sample 3. Prepare Sample Weigh sample, dissolve in ACN Dilute to ~50 µg/mL in 50:50 ACN:H2O Inject_Samples 6. Analyze Samples Inject Blank, Standards, Samples Prep_Sample->Inject_Samples Equilibrate->SST SST_Check SST Pass? SST->SST_Check SST_Check->Equilibrate No (Troubleshoot) SST_Check->Inject_Samples Yes Process 7. Process Data Integrate peaks, generate calibration curve Inject_Samples->Process Calculate 8. Calculate Results Quantify analyte in samples using regression equation Process->Calculate

Caption: Detailed workflow for the HPLC-UV quantification protocol.

Step-by-Step Methodology:

  • Instrumentation & Conditions:

    • HPLC System: Standard HPLC or UHPLC with a binary pump, autosampler, column oven, and UV/PDA detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

    • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm (Verify with PDA scan of a standard).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 50
      10.0 90
      12.0 90
      12.1 50

      | 15.0 | 50 |

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

    • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with a 50:50 mixture of acetonitrile and water.

    • Sample Solution: Accurately weigh a sample containing the analyte, dissolve in acetonitrile, and dilute with 50:50 acetonitrile:water to a final concentration within the calibration range (e.g., ~50 µg/mL).

  • System Suitability Test (SST):

    • Inject the 50 µg/mL standard solution five times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of peak area < 2.0%.

      • Tailing Factor < 1.5.

      • Theoretical Plates > 2000.

  • Analysis & Quantification:

    • Inject a diluent blank, followed by the calibration standards, and then the sample solutions.

    • Generate a linear regression curve of peak area versus concentration for the standards. The correlation coefficient (r²) should be ≥ 0.999.

    • Calculate the concentration of the analyte in the sample solutions using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and selectivity, making it a powerful tool for trace analysis and impurity identification. Benzaldehyde and its derivatives are amenable to GC analysis.[6][7]

Scientific Rationale
  • Principle: GC separates volatile and thermally stable compounds in the gas phase. The analyte, 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde, has a sufficiently high boiling point and molecular weight to be suitable for GC analysis, provided a high-temperature column and appropriate inlet conditions are used.

  • Stationary Phase: A low-polarity stationary phase, such as a 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5 or equivalent), is recommended. This phase separates compounds primarily by their boiling points and is robust enough for high-temperature analysis.

  • Detection: Mass spectrometry provides definitive identification based on the analyte's mass-to-charge ratio (m/z) and its unique fragmentation pattern. For quantification, Selected Ion Monitoring (SIM) mode can be used to monitor specific, high-abundance ions, dramatically increasing sensitivity and reducing matrix interference.

Experimental Protocol: GC-MS Method
  • Instrumentation & Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polysiloxane capillary column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (e.g., 20:1 ratio) or Splitless for trace analysis.

    • Oven Program:

      • Initial Temperature: 150 °C, hold for 1 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 min at 300 °C.

    • MS Transfer Line: 290 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition: Full Scan (m/z 50-400) for identification; SIM mode for quantification (select 3-4 characteristic ions).

  • Preparation of Solutions:

    • Prepare standard and sample solutions in a volatile organic solvent such as Dichloromethane or Ethyl Acetate. The concentration range will typically be lower than for HPLC (e.g., 0.1 - 10 µg/mL).

    • An internal standard (e.g., a structurally similar compound with a different retention time, like 4-bromobenzophenone) is highly recommended for optimal precision.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for direct quantification without the need for a specific reference standard of the analyte. It relies on an internal standard of known purity and concentration.

Scientific Rationale
  • Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a unique, well-resolved signal from the analyte to the integral of a signal from a known amount of an internal standard, the analyte's concentration can be calculated directly.[8]

  • Signal Selection: The aldehyde proton (–CHO) of the analyte is an ideal candidate for quantification. It appears in a unique, downfield region of the ¹H NMR spectrum (typically 9-10 ppm) where there is little interference from other signals.[9][10][11]

  • Internal Standard: A suitable internal standard must be stable, have a high purity, be accurately weighable, and possess sharp signals that do not overlap with the analyte's signals. Maleic acid or 1,4-dinitrobenzene are common choices.

Experimental Protocol: qNMR Method
  • Instrumentation & Conditions:

    • NMR Spectrometer: 400 MHz or higher field strength.

    • Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d₆ or CDCl₃).

    • Key Parameters:

      • A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated is crucial for accurate quantification.

      • A 90° pulse angle should be accurately calibrated.

      • Sufficient number of scans to achieve a high signal-to-noise ratio (>150:1) for the signals of interest.

  • Sample Preparation:

    • Accurately weigh a specific amount of the sample (~10-20 mg) into an NMR tube.

    • Accurately weigh a specific amount of the internal standard (~5-10 mg) into the same NMR tube.

    • Add the deuterated solvent, dissolve completely, and vortex.

  • Data Acquisition & Processing:

    • Acquire the ¹H NMR spectrum using the optimized parameters.

    • Carefully phase and baseline-correct the spectrum.

    • Integrate the unique aldehyde proton signal of the analyte and a well-resolved signal from the internal standard.

  • Calculation: The purity or concentration is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Method Comparison

The optimal analytical method depends on the specific requirements of the analysis, such as the need for routine QC, reference standard certification, or trace-level impurity detection.

FeatureHPLC-UVGC-MSQuantitative NMR (qNMR)
Principle Liquid-phase separation based on polarityGas-phase separation based on volatility/boiling pointSignal integration proportional to molar concentration
Selectivity Good to Excellent (tunable with mobile phase/column)Excellent (chromatographic separation + mass filtering)Excellent (based on unique chemical shifts)
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range, especially in SIM mode)Moderate (mg/mL range)
Accuracy High (requires accurate reference standard)High (requires reference standard, internal standard recommended)Very High (primary method, relies on internal standard purity)
Throughput High (run times typically 10-20 min)Moderate (run times can be longer due to oven ramps)Low (requires longer acquisition times for accuracy)
Instrumentation Widely available in QC labsCommon, but less so than HPLC in routine QCSpecialized, requires high-field NMR
Best For Routine QC, purity assays, stability testingImpurity identification, trace analysis, residual solventsReference standard certification, purity determination without a specific analyte standard

Conclusion and Recommendations

For the routine quantification of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde in a drug development or quality control setting, Reversed-Phase HPLC with UV detection is the recommended primary technique . It offers the best balance of accuracy, precision, robustness, and throughput for day-to-day analysis.[1][2][5] Its validation is straightforward under ICH guidelines, and the instrumentation is readily available in most pharmaceutical laboratories.

GC-MS serves as an excellent orthogonal method. It is particularly valuable for identifying and quantifying volatile impurities that may not be detected by HPLC and for achieving the very low detection limits required for genotoxic impurity analysis.

Quantitative NMR is the gold standard for certifying the purity of a reference standard. While its lower throughput and higher instrumentation cost make it less suitable for routine analysis, its status as a primary ratio method provides an anchor of accuracy against which chromatographic methods can be validated.

By understanding the distinct advantages and operational nuances of each of these powerful analytical techniques, researchers and drug development professionals can confidently select and implement the most appropriate method to ensure the quality and integrity of their chemical intermediates and final products.

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A Senior Application Scientist's Guide to the Biological Activity Screening of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the systematic biological activity screening of novel 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde derivatives. As new chemical entities, their therapeutic potential is unknown. This document outlines a logical, tiered approach to efficiently screen these compounds, identify promising "hits," and lay the groundwork for mechanistic studies. We will delve into the rationale behind selecting specific assays, provide detailed experimental protocols, and offer a comparative analysis framework, grounding our recommendations in established scientific principles.

Introduction: Deconstructing the Pharmacophore

The therapeutic potential of a novel compound is often hinted at by its structural motifs. The 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde scaffold is a unique hybridization of three key chemical moieties, each with a history in medicinal chemistry. Our screening strategy is therefore built upon a rationale derived from this structure.

  • The Benzaldehyde Core: Benzaldehyde and its derivatives are known to exhibit a wide range of biological activities, including significant anticancer and antimicrobial properties.[1][2] Studies on benzyloxybenzaldehyde derivatives, for instance, have demonstrated potent activity against leukemia cell lines by inducing apoptosis and cell cycle arrest.[2]

  • The Piperidine Moiety: The piperidine ring is a privileged scaffold in neuroscience drug discovery. It is a core component of numerous acetylcholinesterase (AChE) inhibitors used in the treatment of Alzheimer's disease, such as Donepezil.[3][4] Its tertiary nitrogen can interact with the anionic site of the AChE enzyme, making it a prime candidate for neuroprotective activity.[3][5]

  • Bromo- Substitution: The presence of a halogen, such as bromine, can significantly modulate a molecule's physicochemical properties. It often increases lipophilicity, potentially enhancing membrane permeability and target engagement. This substitution provides a critical vector for establishing structure-activity relationships (SAR) when compared to non-halogenated or alternatively halogenated analogues.

Based on this structural analysis, we hypothesize that this class of compounds may possess anticancer, antimicrobial, and/or cholinesterase inhibitory activities. Our screening funnel is designed to test these hypotheses in a systematic and resource-efficient manner.

The Screening Cascade: A Tiered Approach to Discovery

A tiered workflow is the cornerstone of efficient drug discovery. It prioritizes broad, high-throughput assays in the initial phase to cast a wide net, followed by more specific and complex assays for promising candidates. This ensures that resources are focused on compounds with the highest potential.

G cluster_0 Tier 1: Primary Broad-Spectrum Screening cluster_1 Tier 2: Hit Validation & Selectivity cluster_2 Tier 3: Preliminary Mechanism of Action (MoA) A Anticancer Screen (e.g., MTT Assay vs. Cancer Cell Lines) E Dose-Response Analysis (Calculate IC50 / MIC) A->E Identify 'Hits' B Antimicrobial Screen (MIC vs. Bacterial/Fungal Panel) B->E Identify 'Hits' C Neuroactivity Screen (AChE Inhibition - Ellman's Assay) C->E Identify 'Hits' D General Bioactivity Screen (Antioxidant - DPPH Assay) D->E Identify 'Hits' F Cytotoxicity Profiling (vs. Normal Cell Lines, e.g., HEK293) E->F G Selectivity Index (SI) Calculation (Cytotoxicity IC50 / Activity IC50) F->G H Anticancer MoA (Apoptosis, Cell Cycle Analysis) G->H Prioritize High SI Hits I AChE MoA (Enzyme Kinetics - Lineweaver-Burk) G->I Prioritize High SI Hits start Novel Derivatives start->A start->B start->C start->D

Caption: A tiered workflow for screening novel benzaldehyde derivatives.

Key Experimental Protocols

The trustworthiness of a screening campaign rests on robust and reproducible protocols. The following are standard, self-validating methodologies for the primary screens outlined above.

Protocol: Anticancer Activity (MTT Assay)

This assay measures cell viability by assessing the metabolic activity of mitochondria. It is a reliable, colorimetric method for initial cytotoxicity screening.

Methodology:

  • Cell Culture: Seed human cancer cells (e.g., HL-60, a human leukemia line mentioned in related studies[2]) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in DMSO and further dilute in culture medium. Add 10 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Antimicrobial Activity (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) to a density of approximately 5x10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB, typically starting from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria + broth), a negative control (broth only), and a standard antibiotic control (e.g., Gentamicin[6]).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.

Protocol: Acetylcholinesterase (AChE) Inhibition (Ellman's Method)

This is the most common and trusted method for screening AChE inhibitors.[3][7] It relies on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with DTNB (Ellman's reagent) to produce a yellow-colored compound.

Methodology:

  • Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in a phosphate buffer (pH 8.0).

  • Assay Setup: In a 96-well plate, add 25 µL of the test compound solution, 50 µL of buffer, and 25 µL of AChE solution. Incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add 50 µL of DTNB and 75 µL of ATCI solution to start the reaction.

  • Kinetic Reading: Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction. The percent inhibition is determined relative to the control reaction (without the inhibitor). Plot inhibition versus compound concentration to calculate the IC₅₀ value. Donepezil or Galantamine can be used as a reference standard.[7]

Data Presentation and Comparative Analysis

Clear data presentation is essential for interpretation and decision-making. All quantitative results should be summarized in tables for easy comparison against controls and alternative compounds.

Table 1: Comparative Anticancer Activity
Compound IDTest Concentration (µM)% Inhibition (HL-60)IC₅₀ (µM) vs. HL-60Selectivity Index (SI)
Derivative 1 10Experimental ValueCalculated ValueCalculated Value
Derivative 2 10Experimental ValueCalculated ValueCalculated Value
Doxorubicin 10Experimental Value~0.1[8]Calculated Value
Selectivity Index = IC₅₀ in normal cells (e.g., HEK293) / IC₅₀ in cancer cells (HL-60)
Table 2: Comparative Antimicrobial and AChE Inhibitory Activity
Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliAChE Inhibition IC₅₀ (µM)
Derivative 1 Experimental ValueExperimental ValueCalculated Value
Derivative 2 Experimental ValueExperimental ValueCalculated Value
Gentamicin ~0.5-2~0.25-1N/A
Donepezil N/AN/A~0.0057 (5.7 nM)[4]

Interpreting the Results: The primary goal is to identify derivatives with high potency (low IC₅₀ or MIC values) and high selectivity. For anticancer candidates, a high Selectivity Index is critical, as it indicates a compound is more toxic to cancer cells than to normal cells, suggesting a wider therapeutic window. For AChE inhibitors, potency is key, with values in the nanomolar range being highly desirable.[4][9] Comparing results across a series of derivatives (e.g., with different substitutions on the benzaldehyde or piperidine rings) will allow for the establishment of a preliminary Structure-Activity Relationship (SAR), guiding the next cycle of chemical synthesis and optimization.

Conclusion

The 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde scaffold represents a promising starting point for the discovery of new bioactive agents. By employing a logical, tiered screening cascade grounded in the structural rationale of the pharmacophore, researchers can efficiently and effectively evaluate the therapeutic potential of these novel derivatives. The protocols and comparative frameworks provided in this guide offer a robust pathway from initial synthesis to the identification of validated, selective hits worthy of further preclinical development.

References

  • Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. National Institutes of Health (NIH). Available from: [Link]

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  • INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. DergiPark. Available from: [Link]

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A Researcher's Guide to In-Silico Profiling of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the early-stage assessment of novel chemical entities is paramount to de-risking development pipelines and accelerating the identification of promising lead candidates. Benzaldehyde and piperidine scaffolds are prevalent in medicinal chemistry, known to interact with a variety of biological targets.[1][2] This guide provides a comprehensive in-silico comparative analysis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde and its conceptual derivatives, offering a framework for their evaluation as potential therapeutic agents. We will delve into the rationale behind their synthesis, explore robust in-silico methodologies for predicting their biological activity and pharmacokinetic profiles, and present a comparative analysis to guide further research.

The Rationale: Synthesis and Biological Potential

The core structure, 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde, combines a reactive aldehyde group, a substituted phenyl ring, and a piperidine moiety. The aldehyde functionality is a versatile precursor for the synthesis of various derivatives, such as Schiff bases, hydrazones, and thiosemicarbazones, which have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects.[1][3] The bromo-substitution can influence the electronic properties of the phenyl ring and potentially enhance binding interactions with target proteins. The piperidine ring is a common feature in centrally active drugs and can impact solubility, lipophilicity, and receptor binding.

A plausible synthetic route to the parent compound, 2-Bromo-4-(piperidin-1-yl)-benzaldehyde, involves the nucleophilic substitution of a fluorine atom in 2-Bromo-4-fluorobenzaldehyde with piperidine.[4] A similar approach can be envisioned for the synthesis of the 4-methylpiperidine derivative.

A Comparative In-Silico Workflow

To objectively assess the potential of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde derivatives, a multi-pronged in-silico approach is indispensable. This typically involves molecular docking to predict binding affinity to a specific target, followed by the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to evaluate their drug-likeness. For promising candidates, molecular dynamics simulations can provide deeper insights into the stability of the ligand-protein complex.

Below is a generalized workflow for the in-silico evaluation of novel compounds:

In-Silico Drug Discovery Workflow cluster_0 Compound Design & Preparation cluster_1 Target Identification & Preparation cluster_2 Computational Analysis cluster_3 Lead Optimization Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking ADMET Prediction ADMET Prediction Ligand Preparation->ADMET Prediction Protein Selection Protein Selection Protein Preparation Protein Preparation Protein Selection->Protein Preparation Binding Site Identification Binding Site Identification Protein Preparation->Binding Site Identification Binding Site Identification->Molecular Docking Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics For promising candidates Data Analysis Data Analysis Molecular Docking->Data Analysis ADMET Prediction->Data Analysis Molecular Dynamics->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification Molecular_Docking_Workflow PDB Protein Crystal Structure (PDB) PrepProtein Prepare Protein (Remove water, add hydrogens) PDB->PrepProtein Ligands 2D Ligand Structures PrepLigands Prepare Ligands (3D conversion, energy minimization) Ligands->PrepLigands BindingSite Define Binding Site PrepProtein->BindingSite Docking Molecular Docking (e.g., AutoDock Vina) PrepLigands->Docking BindingSite->Docking Results Binding Poses & Scores Docking->Results

Caption: A simplified workflow for molecular docking.

Comparative Docking Analysis (Hypothetical Data)
CompoundDerivative TypeTargetPredicted Binding Affinity (kcal/mol)Key Interactions (Hypothetical)
1 Parent AldehydeDHFR-7.2Hydrogen bond with Asp27
2 Schiff Base (aniline)DHFR-8.5Pi-pi stacking with Phe31, H-bond with Asp27
3 ThiosemicarbazoneDHFR-9.1H-bonds with Asp27, Ile50; hydrophobic interactions
4 Hydrazone (isoniazid)DHFR-8.8H-bonds with Asp27, Ser59

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary based on the specific derivatives and the docking software used.

ADMET Prediction: Assessing Drug-Likeness

A promising binding affinity is only one piece of the puzzle. A viable drug candidate must also possess favorable ADMET properties. [5]Early in-silico prediction of these properties can help to identify and filter out compounds that are likely to fail in later stages of drug development.

Experimental Protocol: ADMET Prediction
  • Input Structures: Provide the 2D or 3D structures of the compounds in a suitable format (e.g., SMILES).

  • Select Prediction Tool: Utilize a web-based server or standalone software for ADMET prediction (e.g., SwissADME, ADMETlab 2.0). [6]3. Analyze Parameters: The software will calculate a range of physicochemical and pharmacokinetic properties. Key parameters to consider include:

    • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. [7] * Aqueous Solubility (LogS): Predicts the solubility of the compound in water.

    • Blood-Brain Barrier (BBB) Permeability: Indicates the likelihood of the compound crossing the BBB.

    • Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

    • Human Intestinal Absorption (HIA): Estimates the percentage of the drug absorbed from the gut.

    • Toxicity Predictions: Flags potential toxicophores or predicts endpoints like mutagenicity (AMES test).

ADMET_Analysis_Pipeline cluster_admet ADMET Prediction Server (e.g., SwissADME) Input Compound Structures (SMILES) Physicochemical Physicochemical Properties Lipinski's Rule Solubility (LogS) Input:f0->Physicochemical:f0 Pharmacokinetics Pharmacokinetics HIA BBB Permeability CYP Inhibition Input:f0->Pharmacokinetics:f0 Toxicity Toxicity AMES Mutagenicity hERG Inhibition Input:f0->Toxicity:f0 Output { Drug-Likeness Profile | Lead Candidate Selection} Physicochemical->Output:f0 Pharmacokinetics->Output:f0 Toxicity->Output:f0

Caption: A pipeline for in-silico ADMET analysis.

Comparative ADMET Profile (Hypothetical Data)
CompoundLipinski ViolationsLogS (Aqueous Solubility)BBB PermeantHIA (%)AMES Toxic
1 0-3.5 (Moderately soluble)Yes>90No
2 0-4.2 (Slightly soluble)Yes>90No
3 0-4.8 (Slightly soluble)No>90No
4 0-3.9 (Moderately soluble)No>90No

Note: This data is illustrative. The addition of different functional groups to the parent aldehyde will significantly impact these predicted properties.

Molecular Dynamics Simulation: A Deeper Look at Complex Stability

For the most promising candidates from docking and ADMET analyses, molecular dynamics (MD) simulations can provide an atomic-level view of the protein-ligand complex over time. This can help to assess the stability of the binding pose predicted by docking and identify key residues involved in maintaining the interaction.

Key Insights from Molecular Dynamics
  • Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex.

  • Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different regions of the protein and ligand.

  • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation.

Conclusion and Future Directions

This guide has outlined a systematic in-silico approach for the comparative analysis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde derivatives. By combining molecular docking to predict binding affinity with ADMET profiling to assess drug-likeness, researchers can efficiently prioritize compounds for synthesis and further experimental validation. The hypothetical data presented herein illustrates how such a comparative analysis can guide the selection of derivatives with potentially improved biological activity and pharmacokinetic properties. For instance, the thiosemicarbazone derivative (Compound 3) showed the best hypothetical binding affinity, while maintaining a good ADMET profile, making it a prime candidate for further investigation. Future work should involve the actual synthesis of these prioritized derivatives and their in-vitro evaluation to validate the in-silico predictions.

References

  • Organic Syntheses Procedure. 2-bromo-4-methylbenzaldehyde. Available from: [Link]

  • Saini, R. et al. (2022). Synthesis, ADMET, drug likeness and in silico activities of benzimidazole derivative. Bioorganic & Medicinal Chemistry Letters, 62, 128649.
  • ResearchGate. Molecular structures of substituted benzaldehydes 51-60 (prediction set). Available from: [Link]

  • Khan, I. et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 22967.
  • Singh, S. et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug-likeness properties. Journal of Molecular Structure, 1286, 135532.
  • Simulations Plus. ADMET Predictor®. Available from: [Link]

  • ADMETlab 2.0. ADMETlab 2.0. Available from: [Link]

  • Manganaro, A. et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Archives of Toxicology, 98(1), 1-21.
  • El-Sayed, M. et al. (2021). 3d-qsar, admet and molecular docking study of a series of 2-substituted 1h-benzimidazole-4-carboxamide derivatives inhibitors against enteroviruses. Biointerface Research in Applied Chemistry, 12(6), 8128-8143.
  • Patel, R. et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. E-Journal of Chemistry, 8(1), 269-274.
  • Muthu, S. et al. (2021). In silico drug evaluation and drug research of bioactive molecule methyl 4-bromo-2-fluorobenzoate. Journal of Faculty of Pharmacy of Ankara University, 45(2), 284-296.
  • Patel, S. et al. (2022). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl)-5,6-Dihydropyrimidine-2(1h)-One.
  • Shcherbyna, R. et al. (2023). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. Ceska a Slovenska Farmacie, 72(4), 190-200.
  • Abirami, V. et al. (2025). Probing Molecular Properties and Molecular Docking of 2-Amino-5-Bromo Benzaldehyde (2A5BB) through Quantum Chemical Studies. International Journal of Advanced Science and Engineering, 12(1), 5026-5034.
  • Mallesha, L. et al. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. Russian Journal of Bioorganic Chemistry, 43(3), 321-329.
  • Piazzi, L. et al. (2019). Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1H- Benzimidazole Analogues. Molecules, 24(11), 2063.
  • Kumar, S. et al. (2024). Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. Scientific Reports, 14(1), 1-18.

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A Guide to the Cross-Validation of Analytical Data for 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the unambiguous identification and purity assessment of novel chemical entities are paramount. This guide provides a comprehensive framework for the cross-validation of analytical data for the intermediate compound, 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde. By integrating data from multiple analytical techniques, researchers can build a robust and self-validating system to ensure the identity, purity, and quality of this compound, aligning with the stringent requirements of regulatory bodies.

The Imperative of Orthogonal Analytical Approaches

Reliance on a single analytical technique is fraught with potential for misinterpretation and overlooking critical impurities. A multi-faceted approach, employing orthogonal methods that probe different physicochemical properties of the molecule, provides a more complete and trustworthy characterization. This guide will explore the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) for the comprehensive analysis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde.

The principles outlined here are grounded in the guidelines for analytical procedure validation established by the International Council for Harmonisation (ICH), specifically the Q2(R1) guidelines, which emphasize a holistic approach to validation.[1][2][3][4][5]

Visualizing the Cross-Validation Workflow

A systematic workflow ensures that data from each analytical technique is used to corroborate findings from others, leading to a confident structural assignment and purity assessment.

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Cross-Validation cluster_conclusion Final Assessment SynthesizedProduct Synthesized 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde NMR NMR Spectroscopy (¹H, ¹³C) SynthesizedProduct->NMR Structural Elucidation MS Mass Spectrometry (HRMS) SynthesizedProduct->MS Molecular Weight IR IR Spectroscopy SynthesizedProduct->IR Functional Groups HPLC HPLC Analysis (Purity & Impurities) SynthesizedProduct->HPLC Purity Profile CrossValidation Cross-Validation (Data Congruence) NMR->CrossValidation MS->CrossValidation IR->CrossValidation HPLC->CrossValidation FinalReport Certificate of Analysis (Identity, Purity, Strength) CrossValidation->FinalReport Validated Data

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity. This guide provides a comprehensive framework for the safe handling and disposal of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde, a specialized halogenated aromatic aldehyde. Our approach is grounded in the core principles of hazard assessment, regulatory compliance, and institutional best practices, ensuring a self-validating system of safety and responsibility.

Foundational Principle: The Primacy of the Safety Data Sheet (SDS)

Before any handling or disposal protocol is initiated, the most critical step is to obtain and thoroughly review the specific Safety Data Sheet (SDS) provided by the manufacturer of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde. The SDS is the authoritative source for detailed information on hazards, handling, storage, and disposal.[1][2] Employers are required by the Occupational Safety and Health Administration (OSHA) to maintain SDSs for all hazardous chemicals and make them readily accessible to laboratory employees.[1]

In the absence of a specific SDS for this novel compound, a hazard assessment must be conducted based on its chemical structure and data from analogous compounds. This compound possesses three key functional groups that dictate its hazard profile and disposal pathway: a brominated aromatic ring, an aldehyde group, and a methylpiperidine substituent.

Hazard Profile Based on Analogous Compounds

Based on SDS information for similar brominated benzaldehydes, we can infer a general hazard profile. This information serves as a preliminary guide and underscores the necessity of treating the compound with appropriate caution.

Hazard ClassificationDescriptionSupporting Sources
Acute Toxicity (Oral) Harmful if swallowed.[3][4]Safety Data Sheet for 4-Bromobenzaldehyde[4][5]
Skin Corrosion/Irritation Causes skin irritation.[3][4]Safety Data Sheet for 2-Bromobenzaldehyde[3]
Eye Damage/Irritation Causes serious eye irritation.[3][4]Safety Data Sheet for 2-Bromobenzaldehyde[3]
Specific Target Organ Toxicity May cause respiratory irritation.[3][4]Safety Data Sheet for 4-Bromobenzaldehyde[4]
Classification Halogenated Organic CompoundThe presence of bromine classifies this as a halogenated organic compound, which has specific disposal requirements.[6][7]

This preliminary assessment dictates that all handling and disposal operations must be conducted with engineering controls and personal protective equipment designed to prevent ingestion, inhalation, and skin/eye contact.

Personal Protective Equipment (PPE) and Engineering Controls

Adherence to a strict PPE protocol is non-negotiable. The OSHA Laboratory Standard mandates that employers determine and implement control measures, including PPE, to protect workers.[8][9]

Control MeasureSpecificationRationale
Engineering Control Chemical Fume HoodAll weighing, handling, and waste commingling must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[7][10]
Eye Protection Chemical Safety GogglesProtects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile GlovesProvides a barrier against skin contact. Wash hands thoroughly after handling.[11]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.

Core Disposal Workflow: A Step-by-Step Protocol

The disposal of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is not a single action but a systematic process. The following workflow ensures compliance with EPA and institutional regulations.

Step 1: Waste Characterization and Segregation

  • Causality: Due to the bromine atom on the aromatic ring, this compound must be disposed of as Halogenated Organic Waste .[6][7] Halogenated and non-halogenated waste streams must never be mixed. Doing so needlessly increases hazardous waste management costs and complicates the disposal process.

  • Procedure: Designate all waste containing this compound, including contaminated consumables (e.g., weigh boats, gloves, paper towels), as halogenated waste.

Step 2: Utilize a Designated Hazardous Waste Container

  • Causality: Federal and state regulations require that hazardous waste be collected in appropriate, sealed, and labeled containers at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[12][13]

  • Procedure:

    • Select a waste container that is compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice for solid chemical waste.[14][15]

    • The container must be in good condition, with a secure, screw-top lid to prevent leaks or spills.[13][15]

    • Ensure the container is clean and that any previous labels have been fully removed or defaced.[15]

Step 3: Proper Labeling

  • Causality: The EPA and OSHA require that hazardous waste containers are clearly and accurately labeled to ensure proper handling, storage, and disposal, and to inform personnel of the container's contents and associated hazards.[7][16]

  • Procedure:

    • Affix a "Hazardous Waste" tag to the container as soon as the first particle of waste is added.[7]

    • Clearly write the full chemical name: "2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde" and any other constituents in the waste.

    • Indicate the relevant hazards (e.g., Irritant, Toxic).

    • Keep the container closed at all times except when adding waste.[7][13]

Step 4: Arrange for Disposal

  • Causality: Hazardous chemical waste cannot be poured down the drain or placed in regular trash.[17] It must be transferred to a licensed disposal company or a permitted Treatment, Storage, and Disposal Facility (TSDF).[18]

  • Procedure:

    • Store the sealed and labeled container in your lab's designated Satellite Accumulation Area.

    • Follow your institution's specific procedures for requesting a waste pickup from the Environmental Health & Safety (EHS) department. EHS will manage the final transport and disposal.

Emergency Procedures: Small-Scale Spill Cleanup

In the event of a small spill within a chemical fume hood:

  • Alert Personnel: Notify colleagues in the immediate area.

  • Don Appropriate PPE: Ensure you are wearing the PPE outlined in Section 3.

  • Contain the Spill: Gently cover the solid spill with a dry, inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels directly on the spill initially.

  • Clean Up: Carefully sweep the material and absorbent into a suitable container. Avoid creating dust.[3] Use forceps to pick up any remaining larger particles.

  • Decontaminate: Wipe the spill area with a cloth dampened with soapy water. Perform a final wipe with a clean, wet cloth.

  • Dispose of Waste: All cleanup materials (absorbent, contaminated gloves, cloths) must be placed in the designated halogenated hazardous waste container.[10]

  • Wash Hands: Wash hands thoroughly with soap and water after the cleanup is complete.[19]

Disposal Decision Workflow

The following diagram illustrates the critical decision-making and operational process for proper chemical disposal.

G cluster_prep Phase 1: Preparation & Assessment cluster_ops Phase 2: Operational Disposal cluster_final Phase 3: Final Disposition A Acquire Chemical B Locate & Review Manufacturer's SDS A->B Critical First Step C Consult Institutional Chemical Hygiene Plan (CHP) B->C D Identify Hazards & Required PPE C->D E Characterize Waste: 'Halogenated Organic Solid' D->E Proceed with Caution F Select & Prepare Compatible Waste Container E->F G Affix 'Hazardous Waste' Label & List All Constituents F->G H Collect Waste in SAA (Keep Container Closed) G->H I Request Pickup from EHS/Waste Management H->I Container Full or Expired J Document Waste Disposal (As per Lab Protocol) I->J

Sources

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2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.